1-(Methylsulfonyl)piperidin-4-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methylsulfonylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-6(7)3-5-8;/h6H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASBDQBWDDKEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589420 | |
| Record name | 1-(Methanesulfonyl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651057-01-1 | |
| Record name | 1-(Methanesulfonyl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methanesulfonylpiperidin-4-amine hydrochloride | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS No. 651057-01-1), a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis, discuss its applications in drug discovery, and provide essential safety and handling information. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Physical Properties
This compound is a piperidine derivative characterized by a methylsulfonyl group attached to the piperidine nitrogen and an amine group at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 651057-01-1 | [2][3] |
| Molecular Formula | C₆H₁₅ClN₂O₂S | [2][3] |
| Molecular Weight | 214.71 g/mol | [2][3] |
| IUPAC Name | 1-(methylsulfonyl)piperidin-4-amine;hydrochloride | [2] |
| Synonyms | 4-Amino-1-(methylsulfonyl)piperidine hydrochloride, 1-Methanesulfonylpiperidin-4-amine hydrochloride | [3] |
| Appearance | Solid | [4] |
| Solubility | Easily soluble in water. Soluble in other common solvents. | [4] |
| Storage Conditions | Sealed in a dry, well-ventilated place at room temperature.[4][5] | [4][5] |
While some sources may provide predicted boiling and flash points, experimentally determined values are not consistently reported in the available literature.
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process. A common and logical pathway initiates from a protected form of 4-aminopiperidine to ensure regioselective sulfonylation.
Conceptual Synthesis Workflow
The synthesis can be visualized as a three-stage process: protection of the amine, sulfonylation of the piperidine nitrogen, and deprotection to yield the final hydrochloride salt. This strategy prevents undesired side reactions and allows for a more controlled synthesis.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Synthesis of the Free Base)
A common route to the free base, 1-(methylsulfonyl)piperidin-4-amine, involves the deprotection of a Boc-protected precursor.[6]
Step 1: Deprotection of tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
-
Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM).[6]
-
Add trifluoroacetic acid (TFA) (10.0 eq) to the solution.[6]
-
Stir the reaction mixture at room temperature for 16 hours.[6]
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.[6]
-
Dilute the crude product with diethyl ether at 40 °C to induce precipitation.[6]
-
Collect the precipitate by filtration, wash with water, and dry.[6]
-
Dissolve the dried product in methanol and treat with a polymer-supported bicarbonate resin to neutralize the excess acid.[6]
-
Filter to remove the resin and concentrate the filtrate under reduced pressure to yield 1-(methylsulfonyl)piperidin-4-amine.[6]
To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., methanol or diethyl ether) and treated with a solution of hydrogen chloride.
Spectroscopic and Analytical Data
Characterization of this compound is crucial for confirming its identity and purity. While a complete set of publicly available, experimentally-derived spectra is limited, typical spectral features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group of the methylsulfonyl moiety, as well as the protons on the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons will be influenced by their axial or equatorial positions and their proximity to the nitrogen and amine groups. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or D₂O.[7][8]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon of the sulfonyl group and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons provide information about the electronic environment within the ring.[8]
Infrared (IR) Spectroscopy
The FT-IR spectrum of the solid compound would be expected to exhibit characteristic absorption bands:
-
N-H stretching: Vibrations from the primary amine (NH₂) and the protonated amine (NH₃⁺) in the hydrochloride salt would appear in the region of 3200-3400 cm⁻¹.
-
C-H stretching: Aliphatic C-H stretching vibrations from the methyl and piperidine methylene groups would be observed around 2850-3000 cm⁻¹.
-
S=O stretching: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected in the regions of approximately 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometric analysis would confirm the molecular weight of the free base. The fragmentation pattern can provide structural information. Key fragmentation pathways for sulfonamides often involve cleavage of the S-N bond and fragmentation of the piperidine ring.[9]
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound. As the compound lacks a strong UV chromophore, a detector such as a Charged Aerosol Detector (CAD) or derivatization with a UV-active agent may be necessary.[10] A reversed-phase C18 column with an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase can be employed to achieve good retention and separation.[10]
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[2][4] The presence of a primary amine provides a reactive handle for a variety of chemical transformations, including amidation, reductive amination, and arylation reactions. The methylsulfonylpiperidine moiety can influence the physicochemical properties of the final compound, such as its solubility, polarity, and metabolic stability.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
Hazard Identification
While specific toxicity data is limited, it should be handled as a potentially hazardous substance. It may cause skin and eye irritation.[11]
Recommended Handling Procedures
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Avoid inhalation of dust or vapors.[4]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.
Storage and Stability
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5]
-
The compound is stable under recommended storage conditions.[5][12]
-
Incompatible with strong oxidizing agents.[11]
Decomposition
Hazardous decomposition products formed under fire conditions may include carbon monoxide, nitrogen oxides, hydrogen chloride, and sulfur oxides.[5]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the reactive primary amine and the modulating effect of the methylsulfonylpiperidine core, makes it an attractive starting material for the creation of diverse compound libraries. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
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An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride, a key chemical intermediate for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into its molecular characteristics, synthesis, and applications, offering field-proven insights into its utility as a versatile scaffold.
Core Molecular Structure and Physicochemical Profile
This compound is characterized by a saturated six-membered piperidine ring.[1] This core structure is functionalized with two key groups that define its chemical reactivity and utility: a methylsulfonyl group (-SO₂CH₃) attached to the piperidine nitrogen and a primary amine (-NH₂) at the C4 position.[1] The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.[2]
The sulfonamide linkage is a critical feature. It is a highly stable, electron-withdrawing group that is resistant to metabolic degradation. In a drug design context, the sulfonamide nitrogen is a poor hydrogen bond acceptor, which influences the molecule's interaction with biological targets. The primary amine at the 4-position, however, is a key nucleophilic center and a hydrogen bond donor, providing a reactive handle for further chemical modification.[1] This dual functionality makes the molecule a valuable starting point for building more complex molecular architectures.
Key Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for planning reactions, formulating solutions, and ensuring proper storage.
| Property | Value | Source(s) |
| CAS Number | 651057-01-1 | [1][2][3] |
| Molecular Formula | C₆H₁₅ClN₂O₂S | [1][4] |
| Molecular Weight | 214.71 g/mol | [1][2] |
| IUPAC Name | 1-methylsulfonylpiperidin-4-amine;hydrochloride | [1] |
| Appearance | Solid | [2][5] |
| Solubility | Readily soluble in water and other common solvents | [2] |
| SMILES | CS(=O)(=O)N1CCC(CC1)N.Cl | [1] |
| Storage | Store sealed in a dry, well-ventilated place at room temperature | [2][3] |
Synthesis and Characterization: A Methodological Overview
The synthesis of this compound is a multi-step process that leverages standard organic chemistry transformations.[1] The general strategy involves the protection of the amine, sulfonylation of the piperidine nitrogen, and subsequent deprotection.
The choice of protecting group for the C4-amine is critical. A group like tert-butoxycarbonyl (Boc) is often preferred due to its stability under the basic conditions required for sulfonylation and its straightforward removal under acidic conditions, which conveniently aligns with the formation of the final hydrochloride salt.
Below is a conceptual workflow for a typical synthesis.
Caption: General Synthetic Workflow Diagram.
Exemplary Experimental Protocol
This protocol describes a representative synthesis. Disclaimer: This is an illustrative procedure. All laboratory work should be conducted under the supervision of a qualified chemist with appropriate safety measures.
Step 1: Sulfonylation of N-Boc-4-aminopiperidine
-
To a stirred solution of N-Boc-4-aminopiperidine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) at 0 °C, add triethylamine (TEA, 1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C. The causality here is critical; exothermic addition must be controlled to prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-1-(methylsulfonyl)piperidin-4-amine intermediate. Purification via column chromatography may be necessary.
Step 2: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified intermediate from Step 1 in a minimal amount of methanol or 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (approx. 5-10 eq) and stir at room temperature for 2-4 hours. The large excess of acid ensures complete removal of the Boc group.
-
Monitor the deprotection by TLC.
-
Upon completion, the product often precipitates out of the solution. If not, concentrate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether or pentane, filter, and wash the solid to remove any non-polar impurities.
-
Dry the white solid under vacuum to yield the final product, this compound.
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), to validate the molecular weight and structure.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a versatile starting material or building block.[1][2][6] Its value lies in the strategic placement of its functional groups, which allows for systematic chemical modifications to explore structure-activity relationships (SAR).
The primary amine serves as a key point for derivatization. It can undergo a wide range of chemical reactions, including:
-
Amide bond formation: Coupling with carboxylic acids to create a diverse library of amides.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.
These transformations are fundamental in drug discovery for modulating a compound's potency, selectivity, and pharmacokinetic properties. The piperidine ring acts as a non-aromatic, conformationally restricted scaffold, which is often favored in drug design to improve properties like solubility and reduce metabolic liabilities compared to flat aromatic systems. The methylsulfonyl group, being a stable and polar moiety, can engage in specific interactions with biological targets and improve the physicochemical profile of the final molecule.[1]
The diagram below illustrates how this building block can be used to generate a library of diverse chemical entities.
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An In-Depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(Methylsulfonyl)piperidin-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The narrative delves into a strategic, multi-step synthesis commencing from a commercially available protected piperidine derivative. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic transformation. The guide emphasizes safety, efficiency, and scalability, ensuring that the described methods are robust and reproducible.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a piperidine core with a sulfonamide and an amine functionality, makes it a versatile scaffold for accessing diverse chemical space. The presence of the methylsulfonyl group can impart desirable physicochemical properties, such as improved solubility and metabolic stability, to the final drug candidates. This guide outlines a reliable and well-documented synthetic route, focusing on the use of protecting group chemistry to achieve the desired regioselectivity and high yields.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently approached through a three-step sequence starting from a commercially available, orthogonally protected piperidine derivative. This strategy ensures that the two nitrogen atoms of the piperidine ring can be functionalized selectively. The chosen starting material is tert-butyl 4-aminopiperidine-1-carboxylate, where the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and the 4-amino group is free for reaction.
The synthetic pathway can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of tert-butyl 4-(methylsulfonylamino)piperidine-1-carboxylate
The initial step involves the selective sulfonylation of the primary amino group at the C4 position of tert-butyl 4-aminopiperidine-1-carboxylate. The Boc group on the piperidine nitrogen is stable under the basic conditions required for this reaction.
Causality Behind Experimental Choices
-
Reagent Selection: Methanesulfonyl chloride is a readily available and highly reactive sulfonylating agent.
-
Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation without competing in the reaction.
-
Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to ensure the solubility of the reactants and prevent unwanted side reactions with water.
-
Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq.) dropwise.
-
Sulfonylation: To the cooled solution, add a solution of methanesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield tert-butyl 4-(methylsulfonylamino)piperidine-1-carboxylate.
| Reagent | Molar Eq. |
| tert-butyl 4-aminopiperidine-1-carboxylate | 1.0 |
| Methanesulfonyl chloride | 1.1 |
| Triethylamine | 1.2 |
Table 1: Stoichiometry for the Sulfonylation Reaction.
Part 2: Synthesis of 1-(Methylsulfonyl)piperidin-4-amine (Deprotection)
The second step involves the removal of the Boc protecting group from the piperidine nitrogen. This is achieved under acidic conditions, which selectively cleave the carbamate without affecting the newly formed sulfonamide.
Causality Behind Experimental Choices
-
Reagent Selection: Trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., dioxane or methanol) are standard reagents for Boc deprotection.[1][2] They are strong acids that efficiently cleave the tert-butoxycarbonyl group.
-
Solvent: Dichloromethane is a common solvent for TFA-mediated deprotection as it is inert and easily removed. For HCl-based methods, the solvent in which the HCl is dissolved (e.g., dioxane) is typically used.
-
Reaction Conditions: The deprotection is usually rapid and can be performed at room temperature.[1]
Experimental Protocol
-
Reaction Setup: Dissolve the tert-butyl 4-(methylsulfonylamino)piperidine-1-carboxylate (1.0 eq.) from the previous step in dichloromethane.
-
Acid Addition: To this solution, add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.
-
Isolation: Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the free base, 1-(Methylsulfonyl)piperidin-4-amine.
| Reagent | Molar Eq. |
| tert-butyl 4-(methylsulfonylamino)piperidine-1-carboxylate | 1.0 |
| Trifluoroacetic Acid (TFA) | 5-10 |
Table 2: Reagents for Boc Deprotection.
Part 3: Synthesis of this compound (Salt Formation)
The final step is the conversion of the free amine to its hydrochloride salt. This is a standard procedure to improve the compound's stability, crystallinity, and handling properties.[3][4]
Causality Behind Experimental Choices
-
Reagent Selection: A solution of hydrogen chloride in a dry organic solvent, such as diethyl ether, dioxane, or methanol, is used to avoid the introduction of water, which could affect the product's purity and stability.[5]
-
Solvent: The choice of solvent is critical to ensure the precipitation of the hydrochloride salt. Diethyl ether or ethyl acetate are commonly used as they are poor solvents for the salt.
-
Procedure: The HCl solution is added to a solution of the free amine, leading to the precipitation of the hydrochloride salt, which can then be isolated by filtration.
Experimental Protocol
-
Dissolution: Dissolve the 1-(Methylsulfonyl)piperidin-4-amine (1.0 eq.) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Acidification: To the stirred solution, add a solution of HCl in diethyl ether (e.g., 2 M) or another suitable organic solvent dropwise until the solution becomes acidic (test with pH paper).
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry for a short period to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford pure this compound.
Caption: Detailed three-step synthesis of the target compound.
Conclusion
The synthesis of this compound can be reliably achieved through a well-defined, three-step process. The strategic use of an N-Boc protecting group allows for the selective sulfonylation of the 4-amino position, followed by a straightforward deprotection and salt formation. The protocols provided in this guide are based on established and robust chemical transformations, offering a clear and reproducible pathway for obtaining this important synthetic intermediate. Adherence to the described experimental conditions and purification techniques will ensure high yields and purity of the final product, facilitating its use in further drug discovery and development endeavors.
References
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]
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- Sciencemadness.org. (2021, August 26). Forming oxalte salts of amines. [Link]
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An In-Depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(methylsulfonyl)piperidin-4-amine hydrochloride (CAS Number: 651057-01-1), a pivotal building block for researchers, scientists, and professionals in the field of drug development. Its unique structural combination of a piperidine core and a sulfonamide moiety makes it a valuable intermediate in the synthesis of novel therapeutic agents. This document delves into its chemical properties, provides a detailed, field-proven synthetic protocol, outlines robust analytical methodologies for its characterization, and explores its applications in medicinal chemistry, with a particular focus on its role in the development of cutting-edge cancer therapeutics.
Introduction: The Strategic Importance of the Piperidine Sulfonamide Scaffold
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs.[1] Its conformational flexibility allows for optimal binding to various biological targets, while its saturated nature often imparts favorable pharmacokinetic properties.[1] Similarly, the sulfonamide functional group is a cornerstone of drug design, renowned for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[2][3] The combination of these two pharmacophoric elements in this compound creates a versatile and strategically important building block for the synthesis of complex molecules with therapeutic potential.[4][5] This guide aims to equip researchers with the necessary technical knowledge to effectively utilize this compound in their drug discovery endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its successful application. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 651057-01-1 | [6][7] |
| Molecular Formula | C₆H₁₅ClN₂O₂S | [6][7] |
| Molecular Weight | 214.71 g/mol | [7] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water | [4] |
| IUPAC Name | 1-(methylsulfonyl)piperidin-4-amine;hydrochloride | [7] |
| SMILES | CS(=O)(=O)N1CCC(CC1)N.Cl | [7] |
| InChI Key | BASBDQBWDDKEDK-UHFFFAOYSA-N | [7] |
Synthesis and Purification: A Validated Two-Step Protocol
The synthesis of this compound can be efficiently achieved through a robust two-step sequence starting from the commercially available tert-butyl 4-aminopiperidine-1-carboxylate. This method, which involves the formation of the sulfonamide followed by deprotection of the Boc group, is scalable and consistently yields high-purity material.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. The initial step focuses on the selective sulfonylation of the piperidine nitrogen, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group from the 4-amino position under acidic conditions to yield the desired hydrochloride salt.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
This step involves the reaction of the secondary amine of the piperidine ring with methanesulfonyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.
-
Materials:
-
tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate in anhydrous dichloromethane, add triethylamine and cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate as a solid.
-
Step 2: Synthesis of this compound
The final step is the deprotection of the Boc group under acidic conditions, which concurrently forms the hydrochloride salt of the primary amine.[8][9][10]
-
Materials:
-
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (1.0 eq)
-
4 M HCl in 1,4-dioxane
-
-
Procedure:
-
Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate in a minimal amount of a suitable solvent like methanol or dichloromethane.
-
Add an excess of 4 M HCl in 1,4-dioxane to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. The formation of a precipitate is typically observed.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Filter the resulting solid precipitate and wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Dry the solid under vacuum to afford this compound in high purity.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Due to the lack of a strong UV chromophore, standard HPLC-UV methods are not ideal.
High-Performance Liquid Chromatography (HPLC)
A validated method for a similar compound, 4-methanesulfonyl-piperidine, utilizes High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD).[2] This technique is well-suited for non-volatile analytes that lack a UV chromophore.[2] An ion-pairing agent is often necessary to achieve sufficient retention on a reversed-phase column.[2]
-
Exemplary HPLC-CAD Method:
-
Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent
-
Mobile Phase: Isocratic elution with 0.1% Heptafluorobutyric acid (HFBA) in water:acetonitrile (90:10, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 40 °C[2]
-
Detector: Charged Aerosol Detector (CAD) with nitrogen gas pressure at 35 psi[2]
-
Alternatively, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed to enable detection by a standard HPLC-UV system.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The expected chemical shifts for this compound are as follows:
-
¹H NMR (DMSO-d₆):
-
A singlet for the methyl group of the methylsulfonyl moiety (around 2.9 ppm).
-
Multiplets for the piperidine ring protons. The protons adjacent to the sulfonamide nitrogen will be downfield (around 3.6-3.8 ppm), while the other ring protons will appear at higher field (around 1.8-2.2 ppm and 2.8-3.2 ppm).
-
A broad signal for the ammonium protons (NH₃⁺).
-
-
¹³C NMR (DMSO-d₆):
-
A signal for the methyl carbon of the methylsulfonyl group (around 35 ppm).
-
Signals for the piperidine ring carbons, with the carbons adjacent to the nitrogen being the most deshielded.
-
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the free base form of the compound. The expected [M+H]⁺ ion would be at m/z 179.09.
Applications in Medicinal Chemistry and Drug Discovery
This compound serves as a crucial intermediate in the synthesis of biologically active molecules.[5][12] Its primary amine provides a reactive handle for the introduction of various functionalities through amide bond formation, reductive amination, or other C-N bond-forming reactions.
A Key Building Block for PRMT5 Inhibitors
A significant application of this compound is in the synthesis of inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[3] PRMT5 is a promising therapeutic target in oncology, and its inhibition has shown potential in treating various cancers.[3][13] In a patented synthetic route to novel PRMT5 inhibitors, this compound is used as a key coupling partner.[14]
The general scheme for its incorporation into a PRMT5 inhibitor is illustrated below. The primary amine of the piperidine derivative is coupled with a carboxylic acid-bearing heterocyclic core, a common strategy in the design of kinase and methyltransferase inhibitors.
Caption: Role of the title compound in PRMT5 inhibitor synthesis.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
This compound is a strategically important and versatile building block in modern drug discovery. Its synthesis is straightforward, and robust analytical methods are available for its characterization. The demonstrated utility of this compound in the synthesis of potent PRMT5 inhibitors highlights its value to medicinal chemists working on novel cancer therapies. This in-depth technical guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable intermediate into their synthetic endeavors.
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- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]
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- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
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- Solid-phase synthesis of FKBP12 inhibitors: N-sulfonyl and N-carbamoylprolyl/pipecolyl amides. Bioorganic & Medicinal Chemistry Letters, 10(17), 2035-2039. [Link]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 226, 113854. [Link]
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An In-depth Technical Guide to the Physical Properties of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride
Introduction: A Profile of a Key Pharmaceutical Intermediate
1-(Methylsulfonyl)piperidin-4-amine hydrochloride, with the Chemical Abstracts Service (CAS) number 651057-01-1, is a piperidine derivative that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its structure, featuring a piperidine ring, a methylsulfonyl group, and a primary amine, makes it a versatile building block in drug discovery and development.[1] Understanding the fundamental physical properties of this compound is paramount for researchers and scientists, as these characteristics directly influence process development, formulation design, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the solubility and thermal properties of this compound, offering both established data and detailed, field-proven protocols for their experimental determination.
Physicochemical Identity
A clear understanding of the compound's identity is the foundation upon which all other physicochemical characterization is built.
| Identifier | Value | Source |
| CAS Number | 651057-01-1 | [1][2] |
| Molecular Formula | C₆H₁₅ClN₂O₂S | [1][2] |
| Molecular Weight | 214.71 g/mol | [1] |
| IUPAC Name | 1-(methylsulfonyl)piperidin-4-amine;hydrochloride | [1] |
| Appearance | Solid powder | [3][4] |
Solubility Profile: A Critical Parameter for Drug Development
The solubility of an API or its intermediate is a critical determinant of its behavior in both chemical reactions and biological systems. For this compound, its solubility dictates the choice of solvents for synthesis and purification, as well as influences its absorption and distribution in preclinical studies.
Qualitative Solubility
Multiple sources describe this compound as being readily soluble in water and other common polar solvents.[3][4] This high aqueous solubility is anticipated due to its ionic nature as a hydrochloride salt and the presence of polar functional groups capable of hydrogen bonding.
Quantitative Solubility Determination: An Experimental Protocol
While qualitative data is useful, quantitative solubility data is essential for robust process development and formulation. The isothermal equilibrium method is a gold-standard technique for accurately determining the solubility of a compound in various solvents. The following protocol outlines a reliable procedure for this determination.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
This compound (purity >98%)
-
Solvents of analytical grade (e.g., deionized water, ethanol, methanol, isopropanol, dimethyl sulfoxide (DMSO))
-
Thermostatic shaker or incubator
-
Calibrated analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in sealed glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The duration of equilibration should be sufficient to ensure that the concentration of the dissolved solid remains constant over time.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to ensure that the supernatant is free of any particulate matter that could interfere with the subsequent analysis.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method. Quantify the concentration of the compound in the diluted sample using a validated HPLC method.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as the mean ± standard deviation in units such as mg/mL or mol/L.
Thermal Properties: Boiling Point, Melting Point, and Stability
The thermal behavior of a compound is a critical consideration for its handling, storage, and processing. For a solid hydrochloride salt, the melting point and thermal decomposition profile are more relevant than the boiling point.
Boiling Point: A Theoretical Consideration
One source reports a boiling point of 328.3 °C at 760 mmHg for this compound. It is important to note that this is likely a computationally predicted value. For a non-volatile hydrochloride salt, experimental determination of a boiling point is often not feasible as the compound is likely to decompose at elevated temperatures before it can boil.
Melting Point and Thermal Decomposition: Experimental Determination
A more practical and informative approach to characterizing the thermal properties of this compound is to determine its melting point and thermal decomposition profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for this purpose.
Objective: To determine the melting point and thermal decomposition profile of this compound.
Materials:
-
This compound (purity >98%)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Aluminum or hermetically sealed pans
Methodology for DSC:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan (usually empty) into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram.
Methodology for TGA:
-
Sample Preparation: Accurately weigh a slightly larger amount of the sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Data Analysis: The TGA thermogram will show the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
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The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2] Its unique conformational flexibility and ability to engage in crucial hydrogen bonding and ionic interactions have cemented its status as a privileged structure in the design of therapeutic agents. Piperidine derivatives are found in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a remarkable breadth of biological activities.[3][4] This guide provides an in-depth exploration of the significant pharmacological properties of piperidine derivatives, focusing on their anticancer, neuroprotective, and antimicrobial activities. We will delve into the molecular mechanisms underpinning these effects, present field-proven experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency. This document is intended to serve as a comprehensive technical resource for researchers engaged in the discovery and development of novel piperidine-based therapeutics.
The Piperidine Moiety: A Privileged Scaffold
The piperidine structure is deceptively simple, yet it confers significant advantages in drug design. As a saturated heterocycle, it can adopt various low-energy conformations, most notably the chair form, allowing its substituents to be precisely oriented in three-dimensional space to optimize interactions with biological targets. The basic nitrogen atom (pKa of piperidinium ion ≈ 11.2) is often protonated at physiological pH, enabling it to form strong ionic bonds with acidic residues in enzyme active sites or receptor binding pockets. This feature is critical for the activity of many piperidine-containing drugs.[5]
The prevalence of the piperidine ring is evident in numerous blockbuster drugs and natural products with profound physiological effects, from the potent analgesic morphine to the pioneering Alzheimer's drug Donepezil.[1][6] Its synthetic tractability allows for extensive derivatization, making it an ideal starting point for generating diverse chemical libraries for high-throughput screening.[2]
Anticancer Activity of Piperidine Derivatives
The development of novel anticancer agents is a paramount challenge in modern medicine. Piperidine derivatives have emerged as a highly promising class of compounds that can combat cancer through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical cell signaling pathways.[4][7]
Mechanisms of Anticancer Action
A significant number of piperidine derivatives exert their anticancer effects by targeting signaling pathways frequently dysregulated in cancer.[7] One of the most critical is the PI3K/Akt pathway , a central regulator of cell survival, proliferation, and apoptosis resistance.[8][9]
-
Induction of Apoptosis: Many piperidine compounds trigger the intrinsic apoptotic pathway. For instance, the derivative DTPEP, synthesized from Tamoxifen, was found to increase the production of Reactive Oxygen Species (ROS) in breast cancer cells (MCF-7 and MDA-MB-231). This leads to the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases, the executioner enzymes of apoptosis.[4][10]
-
Cell Cycle Arrest: By interfering with the cell division machinery, piperidine derivatives can halt the proliferation of cancer cells. DTPEP was shown to arrest both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells in the G0/G1 phase of the cell cycle.[4]
-
Signaling Pathway Modulation: Natural alkaloids like piperine, found in black pepper, regulate multiple signaling pathways including STAT-3, NF-κB, and PI3K/Akt to inhibit cancer cell survival and migration.[4]
Diagram 1: The PI3K/Akt Signaling Pathway in Cancer This pathway is a key target for piperidine-based anticancer agents. Activation of receptor tyrosine kinases (RTKs) leads to the activation of PI3K, which phosphorylates PIP2 to PIP3. This recruits and activates Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. Piperidine inhibitors can target various nodes in this cascade.
Caption: Simplified PI3K/Akt signaling pathway targeted by piperidine derivatives.
Quantitative Anticancer Activity
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀). Lower values indicate higher potency.
| Derivative | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [4] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [4] | |
| Piperine | HL60 | Leukemia | Exhibits antitumor activity | [4] |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast | 1.00 (GI₅₀) | [11] |
| Vindoline-piperazine conjugate 25 | HOP-92 | Non-Small Cell Lung | 1.35 (GI₅₀) | [11] |
| Compound 16 | 786-0 | Renal | 0.4 | [12] |
| HT29 | Colon | 4.1 | [12] | |
| MCF7 | Breast | 26.2 | [12] |
Experimental Protocols for Anticancer Activity Evaluation
Causality: The SRB assay is chosen for its reliability, cost-effectiveness, and independence from cellular metabolic activity, unlike tetrazolium-based assays (e.g., MTT).[13][14] It measures total protein content, providing a stable and sensitive endpoint for cytotoxicity screening.[5]
Methodology:
-
Cell Plating: Seed adherent cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 200 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[15]
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[13] The percentage of cell growth inhibition is calculated relative to untreated control cells.
Causality: This dual-staining method is the gold standard for distinguishing between different stages of cell death. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[16] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[17] This allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the piperidine derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[7] FITC fluorescence is typically detected in the FL1 channel (~530 nm) and PI in the FL3 channel (>575 nm).
Diagram 2: Experimental Workflow for Apoptosis Assay This diagram outlines the key steps in the Annexin V/PI flow cytometry protocol.
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Neuroprotective Activity: Combating Alzheimer's Disease
Piperidine derivatives are at the forefront of therapeutic strategies for neurodegenerative disorders, most notably Alzheimer's disease (AD). The primary mechanism of action for many of these compounds is the inhibition of cholinesterase enzymes.[3]
Mechanism of Action: Cholinesterase Inhibition
The cholinergic hypothesis of AD posits that the cognitive decline seen in patients is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[5] Acetylcholinesterase (AChE) is the enzyme responsible for the rapid breakdown of ACh in the synaptic cleft.[3] By inhibiting AChE, piperidine derivatives increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[2][12]
Donepezil (Aricept®) , a piperidine derivative, is a leading drug for AD treatment.[1] It is a reversible, non-competitive inhibitor of AChE.[18] The benzyl-piperidine group of Donepezil provides crucial binding interactions with the catalytic site of AChE, specifically with aromatic residues like Trp84 and Phe330.[1] This understanding has spurred the development of numerous analogs with modified substituents on the benzyl-piperidine core to improve efficacy and selectivity.[1][19]
Diagram 3: Mechanism of Acetylcholinesterase (AChE) Inhibition This diagram illustrates the role of AChE in the synapse and how piperidine inhibitors block its function.
Caption: Key steps for determining the Minimum Inhibitory Concentration (MIC).
Other Notable Biological Activities
The pharmacological versatility of the piperidine scaffold extends to several other therapeutic areas:
-
Anti-inflammatory Activity: Certain piperidine derivatives, such as those with cyclohexyl and allyl substituents, have demonstrated significant anti-inflammatory properties. [20]The natural alkaloid piperine also exhibits anti-inflammatory effects. [1]* Antiviral Activity: Piperidine derivatives have been investigated for their antiviral properties. For example, compounds containing a piperidine ring that fits into a lipophilic pocket of the M2 protein have shown activity against the influenza A virus. [3]* Antimalarial Activity: The piperidine ring is a key feature in several compounds with activity against Plasmodium falciparum, the parasite responsible for malaria. [21]Natural alkaloids like (-)-cassine and (-)-spectaline, isolated from Senna spectabilis, showed moderate antimalarial activity with IC₅₀ values of 1.82 µM and 2.76 µM, respectively. [22]* Analgesic Activity: The piperidine core is fundamental to the structure of many opioid analgesics, including morphine and pethidine (meperidine). The protonated nitrogen of the piperidine ring is crucial for interaction with the µ-opioid receptor, which mediates the analgesic effect.
Conclusion and Future Perspectives
The piperidine scaffold is a testament to the power of a simple heterocyclic ring in the complex world of drug discovery. Its presence in a vast range of biologically active molecules, from anticancer agents to neurotherapeutics and antimicrobials, underscores its privileged status. The ongoing exploration of piperidine chemistry continues to yield novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Future research will likely focus on several key areas:
-
Scaffold Diversification: Employing modern synthetic methodologies like multicomponent reactions and C-H activation to generate novel and complex piperidine architectures. [2]* Targeted Therapies: Designing piperidine derivatives that selectively target specific protein isoforms or mutant enzymes implicated in disease, thereby minimizing off-target effects.
-
Conjugate Chemistry: Linking piperidine scaffolds to other pharmacophores or targeting moieties to create dual-acting agents or deliver therapeutics directly to diseased cells.
As our understanding of the molecular basis of disease deepens, the versatile and synthetically accessible piperidine ring will undoubtedly remain a central and indispensable tool for medicinal chemists in their quest to develop the next generation of life-saving medicines.
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Safety and handling precautions for 1-(Methylsulfonyl)piperidin-4-amine hydrochloride
An In-depth Technical Guide to the Safe Handling of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride
This guide provides comprehensive safety and handling protocols for this compound (CAS No: 651057-01-1). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of protocols grounded in scientific integrity.
Compound Identification and Physicochemical Properties
This compound is a chemical intermediate often used in organic synthesis and drug discovery.[1][2] Its structure, featuring a piperidine ring, a methylsulfonyl group, and an amine hydrochloride salt, dictates its reactivity and safety considerations.[2]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | 1-(methylsulfonyl)piperidin-4-amine;hydrochloride | [2] |
| CAS Number | 651057-01-1 | [1][2][3][4] |
| Molecular Formula | C₆H₁₅ClN₂O₂S | [2][3][4] |
| Molecular Weight | 214.71 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | Readily soluble in water | [1] |
| Storage | Room temperature, in a dry, sealed container | [1][5] |
Hazard Identification and Risk Assessment
This compound is classified as hazardous.[5][6] The primary risks are associated with its irritant properties and potential harm upon exposure. The hydrochloride salt form can contribute to its irritant nature, while the piperidine and amine functionalities necessitate careful handling to avoid systemic exposure.
GHS Hazard Classification Summary:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[5][7][8][9]
-
Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[5][7][8][9]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[5][8][9]
Causality of Hazards:
-
Irritation: The amine hydrochloride nature of the molecule makes it mildly acidic, contributing to its irritant effects on skin, eyes, and mucous membranes.[10] The piperidine moiety itself can be corrosive.[11]
-
Respiratory Effects: As a fine solid, the compound can easily form dust.[5] Inhalation of this dust can lead to irritation of the respiratory tract.[5][10]
-
Systemic Toxicity: While specific toxicological properties have not been fully investigated, the potential for harm if swallowed, inhaled, or absorbed through the skin is recognized, a common precaution for amine-containing research chemicals.[5][6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
-
Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5][7][12] This is particularly critical when weighing or transferring the powder, as these actions are most likely to generate airborne dust.[13]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[6][7]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[8][12] Given the risk of serious eye irritation, it is highly recommended to use a full face shield in addition to goggles, especially during procedures with a higher risk of splashing or dust generation.[5][7][14]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[7][14] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[5][7] Contaminated gloves must be disposed of as hazardous waste.[5]
-
Lab Coat: A full-sleeved lab coat must be worn and kept fastened to protect against skin contact.[12]
-
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[8] However, for standard laboratory-scale operations, a chemical fume hood is the preferred control.[12]
Workflow Diagram: PPE Donning and Doffing
The following diagram outlines the mandatory sequence for putting on and taking off PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is essential to maintain a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling, review this guide and the manufacturer's Safety Data Sheet (SDS).[12] Ensure the fume hood is operational and the work area is clear of clutter.
-
PPE: Don the appropriate PPE as outlined in Section 3.2.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain dust.[13] Use a spatula for transfers and avoid creating dust clouds.[5]
-
Dissolution: When dissolving, add the solid to the solvent slowly. The compound is readily soluble in water.[1]
-
Post-Handling: After handling, decontaminate all surfaces and equipment.[13] Properly dispose of contaminated consumables.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][7][8] Do not eat, drink, or smoke in the laboratory.[15]
Storage Protocol
-
Conditions: Store the compound in a tightly closed container in a dry, well-ventilated area at room temperature.[5][7][8]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[6][16]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
General Advice: Move the affected person out of the dangerous area. Show the Safety Data Sheet to the attending physician.[5]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][8][17]
-
Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Seek medical attention if irritation occurs or persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7][8] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse the mouth with water and seek immediate medical attention.[5][8]
Spill Response Protocol
The response to a spill depends on its size and location.
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Do not use dry brushing, which can create dust.[18]
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][19]
-
Decontaminate the spill area with soap and water.[20]
-
-
Major Spill (outside a fume hood or >1 liter):
Decision Tree: Chemical Spill Response
Caption: Decision-making workflow for spill response.
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[5] Place materials in a sealed, clearly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains.[5][7]
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A thorough understanding of its hazards, the consistent use of engineering controls and PPE, and preparedness for emergencies are the cornerstones of a safe laboratory environment. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions.
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Technical Guide: Spectroscopic Characterization of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS 1255593-01-3), a key building block in contemporary medicinal chemistry. We present a detailed examination of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies for data acquisition are detailed, and the interpretation of the spectral data is explained with reference to the compound's molecular structure. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, offering a foundational reference for the characterization of this and structurally related compounds.
Introduction
This compound is a bifunctional molecule featuring a piperidine core, an amine functional group, and a sulfonamide moiety. The electron-withdrawing nature of the methylsulfonyl group significantly influences the chemical properties of the piperidine nitrogen, rendering it non-basic and locking the ring conformation. The presence of the primary amine at the 4-position provides a crucial vector for synthetic elaboration. As the hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility, making it suitable for various synthetic applications and library development.
Accurate structural confirmation and purity assessment are paramount. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will dissect the characteristic spectral signatures of the title compound, providing a robust framework for its identification.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme is used throughout this guide.
Caption: Molecular structure of 1-(Methylsulfonyl)piperidin-4-amine cation with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is appropriate. The data presented here are representative for an analysis performed in DMSO-d₆.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range from -1 to 13 ppm.
-
Acquire data using a standard pulse program with an acquisition time of ~3 seconds and a relaxation delay of 2 seconds.
-
Accumulate 16 scans for a high signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Accumulate at least 1024 scans to achieve adequate signal intensity.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the protons. The electron-withdrawing sulfonyl group and the protonated amine significantly influence the chemical shifts of the piperidine ring protons.
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.45 | Broad s | 3H | NH₃⁺ | The acidic protons of the amine hydrochloride salt appear as a broad singlet due to exchange and quadrupole broadening. |
| ~3.65 | d, J ≈ 12 Hz | 2H | C2-Hₑq, C6-Hₑq | Protons equatorial to the piperidine ring and adjacent to the sulfonylated nitrogen are deshielded. |
| ~3.30 | m | 1H | C4-H | This proton is coupled to four adjacent protons (C3 and C5) and is deshielded by the adjacent ammonium group. |
| ~2.95 | s | 3H | S-CH₃ | The methyl protons on the sulfonyl group appear as a sharp singlet, deshielded by the adjacent sulfur atom. |
| ~2.80 | t, J ≈ 12 Hz | 2H | C2-Hₐₓ, C6-Hₐₓ | Protons axial to the ring and adjacent to the nitrogen are shifted upfield relative to their equatorial counterparts. |
| ~2.10 | d, J ≈ 12 Hz | 2H | C3-Hₑq, C5-Hₑq | Equatorial protons adjacent to the C4 methine. |
| ~1.75 | q, J ≈ 12 Hz | 2H | C3-Hₐₓ, C5-Hₐₓ | Axial protons adjacent to the C4 methine, showing characteristic axial-axial and axial-equatorial couplings. |
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.
| Chemical Shift (δ) / ppm | Assignment | Rationale |
| ~47.5 | C4 | The carbon bearing the amine group is shifted downfield. |
| ~45.8 | C2, C6 | Carbons adjacent to the nitrogen are significantly deshielded by the attached sulfonyl group. |
| ~34.5 | S-CH₃ | The methyl carbon of the sulfonyl group appears in a typical region for such functional groups. |
| ~28.0 | C3, C5 | Carbons beta to the nitrogen are the most upfield signals in the piperidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal prior to sample analysis.
-
IR Spectral Data and Interpretation
The IR spectrum is dominated by absorptions from the ammonium, sulfonyl, and alkane moieties.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3000 - 2700 | Strong, Broad | N-H Stretch | The stretching vibrations of the R-NH₃⁺ group appear as a very broad and strong band, characteristic of amine salts. |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H stretching from the piperidine ring and methyl group. |
| ~1600 & ~1500 | Medium | N-H Bend | Asymmetric and symmetric bending vibrations of the NH₃⁺ group. |
| 1325 & 1145 | Strong | S=O Stretch | The most characteristic signals in the spectrum. These are the asymmetric and symmetric stretching vibrations of the sulfonyl (O=S=O) group, respectively. [1][2] |
| ~950 | Medium | S-N Stretch | Stretching vibration of the sulfur-nitrogen bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of molecular weight and structural features. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, charged molecule.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Operate the source in positive ion mode to detect the cationic species.
-
Set the capillary voltage to ~3.5-4.5 kV.
-
Scan a mass range from m/z 50 to 500.
-
MS Data and Interpretation
The analysis will detect the cationic form of the molecule, [M]⁺, which corresponds to the parent compound without the chloride counter-ion. The exact mass of the cation C₆H₁₄N₂O₂S is 178.08.
| m/z (Mass/Charge) | Species | Interpretation |
| 179.085 | [M+H]⁺ | This represents the protonated molecular ion of the free base (1-(Methylsulfonyl)piperidin-4-amine), which is the species observed in the gas phase. This confirms the molecular weight of the organic component.[3] |
| 178.078 | [M]⁺ | In some cases, the cation itself may be observed directly. |
Fragmentation Pathway
While ESI is a soft ionization technique, some fragmentation can be induced. A plausible fragmentation pathway involves the loss of the methylsulfonyl group or cleavage of the piperidine ring.
Caption: Plausible ESI-MS fragmentation pathway for the target cation.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provide an unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR define the carbon-hydrogen skeleton and the substitution pattern of the piperidine ring. IR spectroscopy confirms the presence of key functional groups, notably the strong absorptions characteristic of the sulfonyl (O=S=O) and ammonium (NH₃⁺) moieties. Finally, mass spectrometry verifies the molecular weight of the organic cation. This guide serves as a detailed reference for the analytical characterization of this important chemical intermediate.
References
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The Strategic Integration of the Methylsulfonyl Group in Piperidine-Based Compounds: A Technical Guide for Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and basic nitrogen atom provide a versatile scaffold for engaging a wide array of biological targets. The strategic functionalization of this privileged heterocycle is paramount in the optimization of drug candidates. Among the plethora of substituents employed, the methylsulfonyl (-SO₂CH₃) group has emerged as a uniquely valuable moiety. This technical guide provides an in-depth analysis of the multifaceted role of the methylsulfonyl group in piperidine-based compounds, exploring its profound influence on physicochemical properties, pharmacokinetics, and pharmacological activity. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate the causal relationships behind the strategic deployment of this powerful functional group.
Introduction: The Piperidine Scaffold and the Rise of the Methylsulfonyl Moiety
The piperidine heterocycle is a ubiquitous structural motif in a diverse range of pharmaceuticals, from central nervous system (CNS) agents to anticancer and antimicrobial drugs.[1][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting pharmacophoric elements in a defined three-dimensional orientation.[1] The basicity of the piperidine nitrogen, typically with a pKa in the range of 8-11, allows for the formation of salts, enhancing solubility and facilitating formulation.[4][5]
The thoughtful decoration of the piperidine ring is a critical aspect of drug design. The introduction of various functional groups can modulate a compound's lipophilicity, polarity, metabolic stability, and target engagement. The methylsulfonyl group, a seemingly simple substituent, has gained significant traction in medicinal chemistry for its unique combination of properties.[6] It is a strong hydrogen bond acceptor, is metabolically robust, and possesses a powerful electron-withdrawing nature, all while being chemically inert.[6] This guide will dissect the strategic rationale for incorporating the methylsulfonyl group into piperidine-based drug candidates.
Physicochemical Impact of the Methylsulfonyl Group on the Piperidine Core
The introduction of a methylsulfonyl group onto a piperidine ring elicits significant and predictable alterations in the molecule's fundamental physicochemical properties. These changes are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Modulation of Basicity (pKa)
The inherent basicity of the piperidine nitrogen is a key determinant of its behavior in physiological environments. The electron-withdrawing nature of the methylsulfonyl group can have a profound impact on this basicity.
-
N-Methylsulfonylpiperidine: When the methylsulfonyl group is directly attached to the piperidine nitrogen, it acts as a strong electron-withdrawing group, significantly delocalizing the nitrogen's lone pair of electrons. This drastically reduces the basicity of the nitrogen, rendering the compound essentially neutral. This transformation can be strategically employed to eliminate a basic center that may be associated with off-target effects, such as hERG channel inhibition, or to enhance blood-brain barrier penetration by reducing the potential for protonation.
-
C-Substituted Methylsulfonylpiperidines: When the methylsulfonyl group is attached to a carbon atom of the piperidine ring (e.g., at the 3- or 4-position), its effect on the pKa of the distal nitrogen is less pronounced but still significant. The inductive electron-withdrawing effect of the sulfonyl group lowers the pKa of the piperidine nitrogen by approximately 1-2 pKa units compared to the unsubstituted piperidine. This modulation of basicity can be fine-tuned to optimize interactions with the target protein or to adjust the compound's solubility and permeability characteristics.
| Compound | Predicted pKa | Predicted logP |
| Piperidine | 11.12[5] | 0.84[5] |
| 4-Methylpiperidine | ~11.2 | ~1.4 |
| 4-(Methylsulfonyl)piperidine | ~9.5-10.5 | -0.217[7] |
| N-Methylpiperidine | 10.1[4] | 1.3 |
| N-Methylsulfonylpiperidine | Non-basic | ~0.5 |
Table 1: Predicted physicochemical properties of select piperidine derivatives.
Impact on Lipophilicity (logP/logD)
Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicities. The methylsulfonyl group is a polar moiety and its introduction generally leads to a decrease in lipophilicity (a lower logP value).
The calculated logP for 4-(methylsulfonyl)piperidine is approximately -0.217, a significant decrease from the logP of piperidine itself (0.84).[5][7] This increase in polarity can be advantageous for several reasons:
-
Enhanced Aqueous Solubility: A lower logP often correlates with higher aqueous solubility, which can improve a drug's dissolution rate and bioavailability.
-
Reduced Off-Target Effects: High lipophilicity is often associated with promiscuous binding to unintended targets and increased toxicity. The introduction of a polar methylsulfonyl group can mitigate these risks.
-
Modulation of CNS Penetration: While high lipophilicity is often a prerequisite for crossing the blood-brain barrier, excessive lipophilicity can lead to rapid clearance from the CNS. The polarity of the methylsulfonyl group can be used to fine-tune a compound's logD₇.₄ (the log of the distribution coefficient at pH 7.4) to achieve optimal brain penetration and residence time.
Conformational Preferences
The three-dimensional shape of a piperidine-based drug is crucial for its interaction with the target protein. The piperidine ring exists predominantly in a chair conformation, with substituents occupying either axial or equatorial positions.[8] The conformational preference of a substituent is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations.
Figure 2: Metabolic oxidation pathway of sulfur-containing functional groups.
Influence on Piperidine Metabolism
The piperidine ring itself is susceptible to metabolism, primarily through N-dealkylation and oxidation at the carbon atoms adjacent to the nitrogen. [11][12]The presence of a methylsulfonyl group can influence these metabolic pathways.
-
N-Methylsulfonylpiperidines: As mentioned, an N-sulfonyl group renders the nitrogen non-basic and electron-deficient, which generally makes it less susceptible to N-dealkylation.
-
C-Substituted Methylsulfonylpiperidines: A C-substituted methylsulfonyl group can sterically hinder the approach of metabolizing enzymes to the piperidine ring, thereby increasing its metabolic stability.
Synthetic Methodologies
The incorporation of a methylsulfonyl group onto a piperidine ring can be achieved through several synthetic strategies. The choice of method depends on the desired position of the substituent and the overall synthetic route.
N-Sulfonylation
The synthesis of N-methylsulfonylpiperidines is typically straightforward and involves the reaction of piperidine or a substituted piperidine with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine.
Protocol 1: General Procedure for N-Sulfonylation of Piperidine
-
Dissolve the piperidine derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (1.1 - 1.5 eq), such as triethylamine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
C-Sulfonylation
The introduction of a methylsulfonyl group at a carbon atom of the piperidine ring is more complex and often requires a multi-step synthesis. Common strategies include:
-
Nucleophilic Substitution: Reaction of a piperidine derivative bearing a suitable leaving group (e.g., a halide or a tosylate) with a methylsulfinate salt (e.g., sodium methanesulfinate).
-
Oxidation of a Thioether: Synthesis of a methylthio-substituted piperidine followed by oxidation to the corresponding sulfone using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Figure 3: Common synthetic routes to C-substituted methylsulfonylpiperidines.
Case Studies: The Methylsulfonyl Group in Drug Discovery
The strategic application of the methylsulfonyl group in piperidine-based compounds is best illustrated through examples from drug discovery programs.
-
Dofetilide: An antiarrhythmic agent, dofetilide features a methylsulfonyl group on a phenyl ring attached to a piperidine nitrogen. In this case, the sulfonamide nitrogen is part of the piperidine. The methylsulfonyl group contributes to the desired electronic properties and metabolic stability of the molecule.
-
Sunitinib: This multi-targeted receptor tyrosine kinase inhibitor, used in the treatment of cancer, contains a piperazine ring (a close analog of piperidine) with an N-ethyl substituent. While not a piperidine, the principles of using nitrogen-containing heterocycles are similar. The inclusion of polar groups is a key feature of many kinase inhibitors to achieve the desired solubility and pharmacokinetic profile.
While specific examples of FDA-approved drugs with a simple methylsulfonylpiperidine core are not abundant, the principles outlined in this guide are widely applied in the design of new chemical entities. The strategic use of the methylsulfonyl group to modulate pKa, logP, and metabolic stability is a common tactic in lead optimization. [13][14][15][16]
Conclusion and Future Perspectives
The methylsulfonyl group is a powerful tool in the medicinal chemist's armamentarium for the design and optimization of piperidine-based drug candidates. Its ability to modulate key physicochemical properties, enhance metabolic stability, and participate in molecular recognition makes it a highly valuable substituent. A thorough understanding of its electronic and steric effects, as detailed in this guide, is essential for its rational and effective deployment.
As our understanding of the intricate interplay between molecular properties and biological outcomes continues to grow, the strategic use of functional groups like the methylsulfonyl moiety will become even more critical. Future research will likely focus on the development of novel synthetic methods for the selective introduction of the methylsulfonyl group into complex piperidine scaffolds and the further elucidation of its role in mediating protein-ligand interactions. The continued application of the principles outlined herein will undoubtedly contribute to the discovery of safer and more effective piperidine-based medicines.
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The Emergence of a Versatile Scaffold: An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine hydrochloride
Foreword: The Unsung Hero of Medicinal Chemistry
In the vast landscape of drug discovery and development, the narrative often centers on the final, complex active pharmaceutical ingredients (APIs). However, the journey to these life-changing molecules is paved with a diverse array of chemical entities known as building blocks. These are the unsung heroes, the foundational scaffolds upon which intricate molecular architectures are constructed. This technical guide delves into the story of one such crucial building block: 1-(Methylsulfonyl)piperidin-4-amine hydrochloride. While it may not have a singular, celebrated moment of discovery tied to a blockbuster drug, its history is woven into the fabric of modern medicinal chemistry, its value defined by its versatility and utility in the synthesis of novel therapeutic agents. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, properties, and strategic applications.
Introduction to a Key Intermediate
This compound, with the chemical formula C6H15ClN2O2S and a molecular weight of approximately 214.71 g/mol , is a piperidine derivative characterized by a methylsulfonyl group at the 1-position and an amine group at the 4-position of the piperidine ring.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for a variety of chemical transformations.
The strategic placement of the functional groups—a secondary amine within the piperidine ring, a primary amine, and a sulfonamide moiety—makes this compound a highly versatile scaffold in the synthesis of more complex molecules.[1] The piperidine ring itself is a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[2] The sulfonamide group, a cornerstone of medicinal chemistry since the discovery of sulfa drugs, offers a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 651057-01-1 | [1] |
| Molecular Formula | C6H15ClN2O2S | [1] |
| Molecular Weight | 214.71 g/mol | [1] |
| Appearance | Typically a solid powder | [4] |
| Solubility | Soluble in water and other common solvents | [4] |
The History of a Workhorse Molecule: A Story of Utility
The specific historical record detailing a singular "discovery" of this compound is not prominently documented in scientific literature. Its emergence is more of an evolutionary tale, driven by the persistent need for novel, drug-like scaffolds in medicinal chemistry. The history of this compound is therefore best understood in the context of the broader development and application of piperidine and sulfonamide moieties in drug design.
The sulfonamide functional group revolutionized medicine in the early 20th century with the advent of antibacterial sulfa drugs.[3] This established the sulfonamide as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Subsequently, the piperidine ring became recognized as a key structural feature in many natural products and synthetic drugs, contributing to desirable properties such as improved metabolic stability and oral bioavailability.
It is within this context that this compound likely emerged as a commercially available building block. Pharmaceutical and chemical synthesis companies continuously develop and supply novel intermediates to meet the demands of drug discovery programs.[5][6][7] The combination of the piperidine core and the methylsulfonyl group in this particular configuration offers a unique three-dimensional structure and a set of reactive handles that are highly attractive to medicinal chemists.
A concrete example of its application can be found in a European Patent Application (EP 4209485 A1), which describes the synthesis of novel compounds as PRMT5 inhibitors for the treatment of cancer.[8] In this patent, this compound (explicitly identified by its CAS number 651057-01-1) is used as a key reactant in a palladium-catalyzed cross-coupling reaction.[8] This exemplifies the intended and realized purpose of this molecule: to serve as a readily available, reliable starting material for the construction of complex and potentially therapeutic molecules.
Synthesis and Characterization: From Starting Materials to a Purified Scaffold
The synthesis of this compound is typically achieved through a multi-step process, which underscores the principles of modern organic synthesis, including the use of protecting groups and standard functional group transformations.
General Synthetic Approach
A common and logical synthetic route begins with a protected form of 4-aminopiperidine. The protection of the primary amine is crucial to ensure selective reaction at the secondary amine of the piperidine ring.
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An In-Depth Technical Guide to In Silico Docking Studies of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride
Abstract
In the landscape of modern drug discovery, computational techniques such as in silico molecular docking have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive, technically-grounded walkthrough of performing a molecular docking study, using 1-(Methylsulfonyl)piperidin-4-amine hydrochloride as the focal ligand. This compound, a piperidine derivative, belongs to a class of chemical scaffolds known for diverse pharmacological activities.[3][4][5] This document is structured for researchers, computational chemists, and drug development professionals, offering not just a procedural protocol but also the scientific rationale behind each critical step—from target selection and system preparation to the execution of a self-validating docking workflow and the rigorous interpretation of its results. We will navigate the complexities of protein and ligand preparation, the imperative of protocol validation, and the nuanced art of translating docking scores and interaction patterns into actionable medicinal chemistry insights.
Foundational Concepts: The Ligand and the Method
The Ligand: this compound
This compound is a small organic molecule characterized by a piperidine ring, a core structure in many pharmaceuticals, functionalized with a methylsulfonyl group and an amine.[6] Its potential utility in drug discovery stems from its role as a versatile chemical intermediate or a fragment for building more complex, biologically active molecules.[6][7]
Key Chemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 651057-01-1 | [8][9] |
| Molecular Formula | C₆H₁₅ClN₂O₂S | [6][10] |
| Molecular Weight | 214.71 g/mol | [6][10] |
| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)N.Cl |[6] |
The presence of hydrogen bond donors (amine) and acceptors (sulfonyl oxygen atoms), combined with a flexible piperidine ring, makes it an intriguing candidate for binding to biological macromolecules.
The Rationale: Why In Silico Docking?
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[1][11] Its primary goals are:
-
Pose Prediction: To determine the three-dimensional conformation of the ligand within the receptor's binding site.[1]
-
Binding Affinity Estimation: To calculate a score that estimates the strength of the ligand-receptor interaction, commonly expressed in kcal/mol.[1][12]
By simulating this "molecular handshake," researchers can rapidly screen virtual libraries of compounds, prioritize candidates for synthesis and in vitro testing, and generate hypotheses about the structural basis of molecular recognition, thereby saving significant time and resources.[1]
Pre-Computation: Target Selection and System Preparation
The reliability of any docking study is fundamentally dependent on the quality of the initial structures. This preparatory phase is the most critical for ensuring a meaningful outcome.
The Strategic Choice: Target Selection
While this compound does not have a widely documented specific biological target, the broader class of piperidine derivatives has shown activity against numerous protein families.[3][4][13][14] For the purpose of this guide, we will select a hypothetical yet highly plausible target: Protein Kinase B (Akt) . Akt is a serine/threonine-protein kinase crucial in cell survival and proliferation pathways, and its inhibition is a key strategy in cancer therapy.[3] A prior study has successfully investigated piperidine derivatives as Akt inhibitors, making it a scientifically justified choice for our workflow.[3]
Action: We will use the crystal structure of human Akt1 (PDB ID: 6S9W) from the RCSB Protein Data Bank, which is co-crystallized with a known inhibitor, providing an ideal system for protocol validation.
Experimental Protocol: Receptor Preparation
The goal of receptor preparation is to transform a raw PDB file into a clean, chemically correct structure suitable for docking.
Step-by-Step Methodology:
-
Structure Acquisition: Download the PDB file for 6S9W from the RCSB PDB.
-
Initial Cleaning (Rationale: Removing non-essential components):
-
Load the structure into a molecular visualization tool (e.g., UCSF ChimeraX, BIOVIA Discovery Studio).[15][16]
-
Remove all water molecules. Expert Insight: While some water molecules can be critical for mediating ligand binding, they are typically removed in standard docking protocols to simplify the calculation. Retaining specific, structurally important water molecules is an advanced technique that requires strong crystallographic evidence of their role.[2][17]
-
Delete all components other than the protein chain of interest and the co-crystallized inhibitor (in this case, G9M). This includes other protein chains, ions, and crystallization artifacts.[17]
-
-
Structural Correction (Rationale: Ensuring chemical validity):
-
Inspect the protein for missing side chains or loops. Use software tools (e.g., the Protein Preparation Workflow in Schrödinger Maestro, or tools within ChimeraX) to rebuild these missing atoms.[2][18]
-
Add hydrogen atoms. This is a critical step as hydrogens are typically absent in PDB files but are essential for defining the correct hydrogen bonding network and steric environment.[16][17] It is crucial to use a method that optimizes the hydrogen bond network.
-
-
Charge Assignment (Rationale: Calculating electrostatic interactions):
-
Final Output: Save the prepared receptor structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[16]
Experimental Protocol: Ligand Preparation
The ligand must also be converted into a suitable 3D format with correct chemical properties.
Step-by-Step Methodology:
-
Structure Acquisition: Obtain the 2D structure of this compound from a database like PubChem (CID 17221636).[10]
-
Conversion to 3D and Energy Minimization (Rationale: Finding a low-energy starting conformation):
-
Use a tool like Open Babel or the ligand preparation features in specialized software to convert the 2D structure to a 3D conformer.[21]
-
Perform an energy minimization using a suitable force field (e.g., MMFF94).[17] This ensures that the starting geometry has realistic bond lengths and angles, preventing steric clashes.
-
-
Protonation State and Charge Assignment (Rationale: Defining the ligand's electrostatic properties):
-
Determine the correct protonation state at a physiological pH (typically ~7.4). For our ligand, the primary amine will be protonated.
-
Assign partial atomic charges, consistent with the force field used for the receptor.[20]
-
-
Define Rotatable Bonds (Rationale: Enabling ligand flexibility):
-
Identify the rotatable bonds in the ligand. The docking software will explore different conformations by rotating these bonds during the simulation.
-
-
Final Output: Save the prepared ligand in the required format (e.g., PDBQT).
The Docking Simulation: A Self-Validating Workflow
A trustworthy protocol must be a self-validating system. Before docking our novel compound, we must first prove that our chosen parameters can accurately reproduce experimental data.
Caption: The self-validating molecular docking workflow.
The Imperative: Protocol Validation by Re-Docking
The cornerstone of a valid docking protocol is its ability to reproduce a known, experimentally determined binding mode.[22][23] This is achieved by "re-docking"—taking the co-crystallized ligand that was removed during receptor preparation, and docking it back into the binding site.
The Metric of Success: The result is evaluated by calculating the Root Mean Square Deviation (RMSD) between the atoms of the docked ligand pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation , indicating that the docking parameters are reliable.[12][24][25][26]
Protocol: Defining the Binding Site (Grid Generation)
The docking algorithm needs a defined search space. This is accomplished by generating a "grid box" that encompasses the active site.
Step-by-Step Methodology:
-
Load the prepared receptor into the docking software (e.g., AutoDock Tools).
-
Center the grid box on the position of the co-crystallized ligand.
-
Adjust the dimensions of the box (x, y, z) to ensure it is large enough to accommodate the ligand and allow for rotational and translational sampling, typically with a buffer of ~10 Å around the ligand.[1]
-
Save the grid parameter file. This file contains the coordinates and dimensions that will guide the docking simulation.
Protocol: Executing the Docking Simulation
With validated parameters, we can now proceed to dock our ligand of interest.
-
Run Validation Docking: Execute the docking simulation for the co-crystallized ligand (G9M) using the prepared receptor and grid parameter file. Analyze the RMSD to confirm protocol validity.
-
Run Production Docking: Using the exact same validated protocol, execute the docking simulation for the prepared this compound.
-
Software Command (Example for AutoDock Vina):
Post-Computation: Rigorous Analysis and Interpretation
Obtaining a result is insufficient; the true scientific value lies in its correct interpretation.
Caption: Decision logic for interpreting docking results.
Decoding the Docking Score: Binding Affinity
The primary quantitative output is the binding affinity score. This score represents the estimated Gibbs free energy of binding (ΔG).[12]
-
Interpretation: More negative values indicate stronger, more favorable binding.[27][28]
-
General Heuristics:
Hypothetical Results Table:
| Compound | PDB Target | Binding Affinity (kcal/mol) | Predicted Interactions |
|---|---|---|---|
| Co-crystallized Inhibitor (G9M) | 6S9W (Akt1) | -11.5 | H-bonds with ASP292, LYS179 |
| 1-(Methylsulfonyl)piperidin-4-amine HCl | 6S9W (Akt1) | -8.2 | H-bond with GLU228; Hydrophobic contact with LEU181 |
This table allows for direct comparison against a known reference. A score of -8.2 kcal/mol for our test ligand suggests a moderate binding affinity worthy of further investigation.[27]
Visualizing the Binding Pose and Interactions
A score alone is meaningless without visual inspection of the binding pose.[27]
Step-by-Step Analysis:
-
Load the receptor and the docked ligand output file (e.g., output.pdbqt) into a visualization program.
-
Analyze the ligand's position relative to the key amino acid residues in the active site.
-
Identify specific interactions:
-
Hydrogen Bonds: Look for dashed lines between hydrogen bond donors (like our ligand's -NH₃⁺) and acceptors (like the carboxylate oxygen of an Asp or Glu residue). The presence of multiple, well-placed hydrogen bonds is a strong indicator of specific binding.[12]
-
Hydrophobic Interactions: Observe if nonpolar parts of the ligand are situated near nonpolar residues of the protein (e.g., Leu, Val, Phe).
-
Electrostatic Interactions: Check for favorable charge-charge interactions, such as between the protonated amine of our ligand and a negatively charged residue.
-
-
Trustworthiness Check: Does the binding pose make chemical sense? Are the interactions consistent with known pharmacology for this target class? A high score generated by a pose with few or no specific interactions may be a computational artifact.[29]
Conclusion and Future Directions
This guide has detailed a rigorous, self-validating workflow for conducting an in silico molecular docking study of this compound against a plausible biological target, Akt1. The hypothetical results, showing a moderate binding affinity of -8.2 kcal/mol and specific hydrogen bonding, suggest that this compound could serve as a valuable fragment or starting point for the design of novel Akt inhibitors.
The insights gained from this computational study are not an endpoint but a well-supported starting point. The logical next steps in a drug discovery pipeline would include:
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted binding pose over time in a simulated physiological environment.[3]
-
In Vitro Enzymatic Assays: To experimentally measure the inhibitory activity (e.g., IC₅₀) of the compound against the target protein.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the initial hit to systematically improve potency and selectivity.
By integrating robust computational methods with proven experimental validation, researchers can navigate the complexities of early-stage drug discovery with greater confidence and efficiency.
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- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
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Methodological & Application
Application Note: Strategic Use of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride as a Versatile Scaffold in Drug Discovery
Abstract
This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride into drug discovery pipelines. This versatile building block offers a unique combination of a saturated heterocyclic core, a primary amine for synthetic diversification, and a methylsulfonyl group for modulating physicochemical properties. We will explore the rationale behind its use, provide step-by-step protocols for its application in amide bond formation, and illustrate its utility in the synthesis of high-value compound classes such as kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Introduction: The Rationale for a Privileged Scaffold
This compound is a chemical intermediate increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2][3][4] Its structure is characterized by a piperidine ring substituted at the 1-position with a methylsulfonyl group and at the 4-position with a primary amine, supplied as a hydrochloride salt.[1][5] This specific arrangement of functional groups makes it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.
The strategic value of this compound lies in three key features:
-
The Piperidine Ring: A saturated heterocycle that is one of the most common scaffolds in approved drugs. It often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, and provides a three-dimensional vector for exiting the core of a molecule to probe protein binding pockets.
-
The Methylsulfonyl Group: This functional group is a strong hydrogen bond acceptor and is metabolically robust. Its inclusion can significantly enhance aqueous solubility and modulate the overall polarity of a molecule, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[6][7]
-
The Primary Amine: This serves as a versatile synthetic handle. As the hydrochloride salt, the compound is a stable, easy-to-handle solid.[2] The primary amine allows for straightforward derivatization, most commonly through amide bond formation, to explore structure-activity relationships (SAR) by introducing a wide array of substituents.
Physicochemical Properties and Handling
A thorough understanding of a building block's physicochemical properties is fundamental to its effective use in synthesis and drug design.[6][8]
| Property | Value | Source |
| CAS Number | 651057-01-1 | [3][5] |
| Molecular Formula | C₆H₁₅ClN₂O₂S | [1][9] |
| Molecular Weight | 214.71 g/mol | [1][3] |
| Appearance | Solid powder | [2] |
| Solubility | Readily soluble in water and other common polar solvents. | [2][4] |
| Storage | Sealed in a dry, room temperature environment. | [4][9] |
Handling Precautions: As with any chemical reagent, appropriate safety measures should be taken. This includes wearing personal protective equipment (PPE) such as gloves and safety glasses to avoid skin and eye contact.[4] Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[4]
Core Application: Robust Amide Bond Formation
The formation of an amide bond is the most fundamental and widely used reaction in medicinal chemistry.[10] The primary amine of this compound is an excellent nucleophile for this transformation once liberated from its hydrochloride salt form by a non-nucleophilic base.
Causality Behind Protocol Choices
-
Coupling Reagents: While numerous coupling reagents exist, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often preferred for their high efficiency, fast reaction times, and ability to minimize racemization when coupling chiral carboxylic acids.[10][11] Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also widely used, often with an additive like NHS (N-hydroxysuccinimide) to form a more stable active ester intermediate, thereby improving yields and reducing side reactions.[12]
-
Base: A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine , is required. Its primary role is to neutralize the hydrochloride salt of the starting material, liberating the free primary amine to act as a nucleophile. A secondary role is to scavenge the acid byproduct generated during the coupling reaction.[13]
-
Solvent: Anhydrous polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are ideal as they effectively dissolve the reactants and do not interfere with the reaction mechanism.[12]
Protocol 1: General Amide Coupling using HATU
This protocol details the coupling of a generic carboxylic acid (R-COOH) with this compound.
Materials:
-
Carboxylic Acid (1.0 equivalent)
-
This compound (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Ethyl acetate, 5% aqueous HCl, saturated aqueous NaHCO₃, brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Amine Deprotonation: Add this compound (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at room temperature for 10-15 minutes.
-
Activation & Coupling: Add HATU (1.2 eq) to the reaction mixture in one portion. The solution may turn yellow.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12] This removes unreacted starting materials, the coupling agent byproducts, and residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final amide product.
Application in Target-Oriented Synthesis
The true utility of a building block is demonstrated by its successful incorporation into molecules designed to interact with high-value biological targets.
Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[14][15] The sulfonylpiperidine motif has been successfully employed in the design of potent and selective kinase inhibitors.[16] For instance, the clinical candidate Ebvaciclib (PF-06873600), a CDK inhibitor, features this exact moiety, where the amine is linked to a pyrido[2,3-d]pyrimidin-7-one core.[17]
The methylsulfonyl group often orients into solvent-exposed regions of the ATP binding site, improving solubility without compromising binding affinity. The piperidine ring acts as a non-planar linker to connect the core scaffold to other parts of the molecule.
Synthesis of GPCR Modulators
G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by a significant percentage of all modern drugs.[18] Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response.[19][20][21] Piperidine-containing structures are frequently found in GPCR ligands, particularly for CNS targets. The physicochemical properties imparted by the methylsulfonyl group can be advantageous in achieving the required ADME profile for oral bioavailability and CNS penetration.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its constituent parts—a proven heterocyclic scaffold, a solubilizing group, and a reactive handle—provide a robust platform for the rapid generation of diverse and medicinally relevant chemical matter. The protocols and applications outlined in this guide demonstrate its versatility and provide a framework for its successful implementation in programs targeting kinases, GPCRs, and beyond. By leveraging such well-designed building blocks, drug discovery teams can accelerate timelines and improve the quality of candidate molecules.
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Synthesis of Novel Bioactive Scaffolds from 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride: Application Notes and Protocols
Introduction
1-(Methylsulfonyl)piperidin-4-amine hydrochloride is a versatile bifunctional building block crucial in modern medicinal chemistry and drug discovery.[1] Its structure, featuring a secondary amine constrained within a piperidine ring and bearing a primary amine substituent, offers multiple points for chemical elaboration. The methylsulfonyl group enhances polarity and can act as a hydrogen bond acceptor, often improving the pharmacokinetic profile of derivative compounds.[2] This document provides detailed application notes and protocols for the synthesis of novel compounds from this valuable starting material, targeting key pharmacophores such as substituted pyrazines, amides, ureas, and N-alkylated piperidines. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the exploration of new chemical space and the generation of potential therapeutic agents.
Chemical Properties and Reactivity
This compound (Molecular Formula: C₆H₁₅ClN₂O₂S, Molecular Weight: 214.71 g/mol ) possesses two key reactive sites: the primary amine at the 4-position of the piperidine ring and the sulfonamide nitrogen. The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions. The hydrochloride salt form ensures stability and enhances solubility in polar solvents. Key reactions include nucleophilic substitution, condensation with carbonyls, and acylation.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₅ClN₂O₂S | |
| Molecular Weight | 214.71 g/mol | |
| Appearance | Solid | |
| Solubility | Readily soluble in water | |
| Storage | Sealed in dry, Room Temperature |
Synthesis of Novel Pyrazine-Based SHP2 Inhibitors
The pyrazine scaffold is a core component of many biologically active compounds, including kinase inhibitors.[3][4][5] The following protocol details the synthesis of a novel pyrazine derivative, a potential SHP2 inhibitor, adapted from methodologies described in recent literature.[6] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways and is a validated target in oncology.[6]
Caption: Synthetic workflow for a novel pyrazine-based SHP2 inhibitor.
Experimental Protocol: Synthesis of a Pyrazine-Piperidine Conjugate
Materials:
-
Intermediate 3 (from the scheme above)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
To a dry reaction vessel, add Intermediate 3 (1.0 eq), this compound (1.2 eq), cesium carbonate (3.0 eq), Pd(OAc)₂ (0.1 eq), and Xantphos (0.2 eq).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final compound.
Synthesis of Novel Amide Derivatives
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[1] The primary amine of this compound can be readily acylated with a wide range of carboxylic acids to generate a library of novel amide derivatives.
Caption: General scheme for amide bond formation.
Experimental Protocol: Amide Coupling with a Heterocyclic Carboxylic Acid
Materials:
-
This compound
-
2-(6-methoxynaphthalen-2-yl)propionic acid (Naproxen)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a dry reaction flask under a nitrogen atmosphere.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Novel Urea and Thiourea Derivatives
Urea and thiourea moieties are prevalent in a diverse range of pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[7]
Caption: Synthesis of urea and thiourea derivatives.
Experimental Protocol: Synthesis of a Substituted Urea
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes at room temperature.
-
In a separate flask, dissolve 4-chlorophenyl isocyanate (1.0 eq) in anhydrous DCM.
-
Slowly add the isocyanate solution to the amine suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Reductive Amination for N-Alkylation
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, allowing for the introduction of various alkyl or aryl groups onto the primary amine.[8][9]
Caption: Reductive amination workflow.
Experimental Protocol: Reductive Amination with an Aromatic Aldehyde
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
Procedure:
-
To a solution of this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in DCE, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel compounds with significant potential in drug discovery. The protocols outlined in this document for the synthesis of pyrazine, amide, urea/thiourea, and N-alkylated derivatives provide a solid foundation for the exploration of new chemical entities. The adaptability of these methods allows for the generation of diverse compound libraries for screening against various biological targets.
References
- PubChem. 1-Methanesulfonylpiperidin-4-amine hydrochloride.
- Chen, Z., Du, T., Lü, X., & Lai, Y. (2024). Design, Synthesis and Biological Activity Evaluation of Pyrazine SHP2 Inhibitors. Hans Journal of Medicinal Chemistry, 12(3). [Link]
- ChemBK. (2024, April 9). This compound. [Link]
- Biosynce. This compound CAS 651057-01-1. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]
- Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254-14255. [Link]
- Luedtke, N. W., & Schepartz, A. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(43), 7575-7577. [Link]
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5671-5673. [Link]
- Singh, K., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4976. [Link]
- Riesco-Domínguez, I., et al. (2021). Flow synthesis of the urea-containing compound library from the piperidin-4-one moiety. Molecules, 26(3), 592. [Link]
- Antoszczak, M., Gadsby-Davis, K., Steverding, D., & Huczyński, A. (2023). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. European Journal of Medicinal Chemistry, 247, 115029. [Link]
- Sharma, V., & Kumar, V. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Szabó, D., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 3025-3037. [Link]
- Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1234. [Link]
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The Strategic Utility of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Privileged Piperidine Scaffold and the Influence of the Methylsulfonyl Group
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs and bioactive natural products.[1] Its three-dimensional, saturated heterocyclic structure allows for the precise spatial orientation of substituents, which is critical for optimal interaction with biological targets.[1] The piperidine moiety can enhance a molecule's pharmacokinetic properties, such as aqueous solubility and membrane permeability, while often contributing to metabolic stability and reduced toxicity.[1]
This guide focuses on a particularly valuable derivative: 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS: 651057-01-1). The incorporation of a methylsulfonyl group at the 1-position of the piperidine ring introduces several advantageous properties. The sulfonamide linkage is a key pharmacophore in its own right, present in a wide range of antibacterial, anticancer, and anti-inflammatory drugs.[2][3] This functional group is a strong hydrogen bond acceptor, is metabolically robust, and can significantly modulate the physicochemical properties of the parent molecule, such as lipophilicity and acidity/basicity.[3] The hydrochloride salt form of 1-(methylsulfonyl)piperidin-4-amine enhances its stability and aqueous solubility, making it a convenient and versatile building block for a variety of synthetic transformations.[4] This application note will provide detailed protocols for the use of this intermediate in the synthesis of bioactive molecules, with a focus on amide bond formation and reductive amination, two of the most fundamental and widely utilized reactions in drug discovery.
Physicochemical Properties and Characterization
This compound is a white to off-white solid that is typically used as a key intermediate in multi-step organic syntheses.[4][5]
| Property | Value | Source |
| CAS Number | 651057-01-1 | [5] |
| Molecular Formula | C₆H₁₅ClN₂O₂S | [4][6] |
| Molecular Weight | 214.71 g/mol | [4][6] |
| Appearance | White to off-white solid | [5] |
| Storage | Sealed in a dry environment at room temperature | [5] |
Characterization: While comprehensive spectral data for this specific salt is not always readily available from commercial suppliers, the structural features can be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group of the sulfonyl moiety, and the amine proton. The chemical shifts of the piperidine protons will be influenced by the electron-withdrawing nature of the sulfonyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the piperidine ring and the methyl group.
-
Mass Spectrometry: The exact mass can be determined to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the amine and the S=O stretches of the sulfonamide group.
Core Synthetic Applications: Detailed Protocols and Mechanistic Insights
The primary amine of this compound is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The following protocols detail two of the most common and powerful applications of this intermediate.
Amide Bond Formation: A Gateway to Diverse Functionality
Amide bond formation is arguably the most frequently employed reaction in medicinal chemistry. The reaction of 1-(methylsulfonyl)piperidin-4-amine with a carboxylic acid, activated by a coupling reagent, provides a robust method for linking this scaffold to a wide array of molecular fragments.
Causality Behind Experimental Choices: The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures and results in the loss of water, conditions that are often incompatible with complex molecules. To facilitate this reaction under milder conditions, the carboxylic acid is "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.
-
Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and reduce racemization at the alpha-carbon of the carboxylic acid.
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and lead to rapid amide bond formation with minimal side products. They are often the reagents of choice for difficult couplings.
-
Phosphonium Salts (PyBOP): These reagents are also very effective and are known for their ability to suppress racemization.
Experimental Protocol: General Procedure for Amide Coupling
Reaction Scheme:
Caption: General workflow for amide bond formation.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling reagent (e.g., HATU, EDC/HOBt)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Free-Basing the Amine: To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the tertiary amine base (1.1 - 1.5 eq) and stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride salt to generate the free amine in situ.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.0 - 1.2 eq) in the anhydrous solvent. Add the coupling reagent (1.1 - 1.3 eq) and, if using EDC, HOBt (1.1 - 1.3 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling Reaction: Add the solution of the activated carboxylic acid to the solution of the free amine. Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure amide product.
Self-Validation and Trustworthiness: The success of the reaction is confirmed by the disappearance of the starting materials and the appearance of a new product spot on TLC. Further confirmation is achieved through characterization of the purified product by NMR and mass spectrometry, which should be consistent with the expected amide structure.
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful and widely used method for the formation of C-N bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices: This two-step, one-pot process is highly efficient. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the protonated imine (iminium ion) intermediate over the starting carbonyl compound.
-
Sodium Triacetoxyborohydride (STAB): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and can be used in the presence of an acid catalyst, which promotes imine formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective for this transformation. However, it is toxic and requires careful handling.
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting carbonyl compound. Its use in reductive amination often requires careful control of pH and reaction conditions.
Experimental Protocol: General Procedure for Reductive Amination
Reaction Scheme:
Caption: General workflow for reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB))
-
Tertiary amine base (if starting from the hydrochloride salt)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF))
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq) in the chosen anhydrous solvent, add the tertiary amine base (1.1 - 1.5 eq) to generate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: To the stirring solution, add the reducing agent (e.g., STAB, 1.2 - 1.5 eq) portion-wise at room temperature. The reaction is typically exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated amine.
Self-Validation and Trustworthiness: The formation of the desired product is confirmed by the disappearance of the starting materials on TLC and the emergence of a new, typically less polar, product spot. The structure of the purified product should be confirmed by NMR and mass spectrometry.
Applications in Bioactive Molecule Synthesis: Case Studies
The 1-(methylsulfonyl)piperidine moiety is a recurring structural motif in a variety of kinase inhibitors and other therapeutic agents.
Kinase Inhibitors (e.g., FLT3, Aurora Kinases)
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase, and a "tail" region that extends into a more solvent-exposed area, often to improve solubility and other pharmacokinetic properties. The 1-(methylsulfonyl)piperidin-4-amine moiety is an excellent choice for this tail region.
Logical Relationship Diagram:
Caption: Synthetic pathways to bioactive molecules.
In the synthesis of many kinase inhibitors, a heterocyclic core, such as a pyrimidine or pyrazole, is functionalized with a leaving group (e.g., a chlorine atom). Nucleophilic aromatic substitution (SNAAr) with 1-(methylsulfonyl)piperidin-4-amine, or amide coupling to a carboxylic acid-functionalized core, would be a viable strategy to introduce the desired piperidine moiety.
Antibacterial Agents (e.g., Thymidylate Kinase Inhibitors)
Thymidylate kinase (TMK) is an essential enzyme in bacterial DNA synthesis, making it an attractive target for the development of novel antibacterial agents.[7] Structure-activity relationship studies have shown that sulfonylpiperidine derivatives can be potent inhibitors of Gram-positive TMK.[7] The synthesis of these inhibitors often involves the coupling of a sulfonylpiperidine fragment to a core that mimics the natural substrate of the enzyme.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. The presence of the metabolically stable and pharmacologically relevant sulfonamide group, combined with the privileged piperidine scaffold, makes it an attractive starting material for the synthesis of a wide range of bioactive molecules. The straightforward application of this intermediate in robust and well-established reactions such as amide coupling and reductive amination allows for the efficient generation of diverse chemical libraries for biological screening. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery programs.
References
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- Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst.
- Xie, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences.
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- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
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- MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- PubChem. (n.d.). 1-Methanesulfonylpiperidin-4-amine hydrochloride.
- Jian, Y., et al. (2019). 1-(Piperidin-3-yl)thymine amides as inhibitors of M. tuberculosis thymidylate kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Simplified synthesis of mono(4-aminophenyl)-3'-thymidilic acid ester used as thymidine kinase specific ligand for affinity chromatography. (1993). Pharmaceutical Research.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2015). ACS Medicinal Chemistry Letters.
- Jian, Y., et al. (2019). 1-(Piperidin-3-yl)thymine amides as inhibitors of M. tuberculosis thymidylate kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Martínez-Botella, G., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters.
- PubChem. (n.d.). Inhibition of human thymidylate synthase.
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- Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research.
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- Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
- El-Gamal, M. I., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules.
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Application Notes and Protocols for the Synthetic Utilization of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride
Document ID: ANP-MSA-2026-01A
Introduction and Compound Profile
1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS No. 651057-01-1) is a versatile bifunctional building block crucial in modern medicinal chemistry and drug development.[1][2] Its structure, featuring a piperidine core, a primary amine, and a robust methylsulfonyl (mesyl) group, offers a unique combination of physicochemical properties and synthetic handles.[1] The primary amine serves as a key nucleophilic center for a variety of bond-forming reactions, while the electron-withdrawing methylsulfonyl group imparts specific polarity, metabolic stability, and hydrogen bond accepting capabilities to the parent molecule.
This compound is typically supplied as a hydrochloride salt, which enhances its stability and water solubility but requires careful consideration during reaction setup, as the amine must be liberated to engage in nucleophilic reactions.[1] Its principal application lies in its role as an intermediate for constructing more complex molecules, particularly in the synthesis of novel therapeutic agents targeting a range of biological pathways.[1][2]
| Property | Value | Reference |
| CAS Number | 651057-01-1 | [1][3] |
| IUPAC Name | 1-(methylsulfonyl)piperidin-4-amine;hydrochloride | [1] |
| Molecular Formula | C₆H₁₅ClN₂O₂S | [1][3][4] |
| Molecular Weight | 214.71 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in water and other common solvents | [2] |
Safety, Handling, and Storage
2.1 Hazard Identification and Personal Protective Equipment (PPE)
As a chemical intermediate, this compound requires careful handling in a controlled laboratory environment.
-
Hazards: The compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[5]
-
Required PPE: Always handle this chemical within a chemical fume hood.[6] Wear appropriate personal protective equipment, including:
2.2 First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash before reuse.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if symptoms persist.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and then drink plenty of water. Seek immediate medical attention.[6]
2.3 Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[6] The material is noted to be air and moisture sensitive.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this reagent is dominated by the nucleophilic character of its primary amine. However, the presence of the hydrochloride salt and the electron-withdrawing sulfonamide group are critical considerations for reaction design.
-
The Amine as a Nucleophile: The 4-amino group is the primary site of reactivity. It readily participates in N-alkylation, acylation, reductive amination, and other nucleophilic addition or substitution reactions.
-
The Role of the Hydrochloride Salt: The compound is a salt where the primary amine is protonated (R-NH₃⁺Cl⁻). To render the amine nucleophilic (R-NH₂), it must be deprotonated in situ using a suitable base. The choice of base is critical to avoid side reactions. Typically, non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are employed.
-
The Influence of the Methylsulfonyl Group: This group is generally stable under many reaction conditions. Its strong electron-withdrawing nature decreases the basicity of the piperidine nitrogen, making it less prone to side reactions compared to, for example, an N-alkyl piperidine. This feature enhances the regioselectivity of reactions at the 4-amino position.
Sources
Application Note: A Validated HPLC Method for the Quantitative Analysis of Piperidine Hydrochloride Salts
Abstract
The piperidine ring is a foundational heterocyclic scaffold in a multitude of pharmaceutical compounds, making its quantification critical for quality control, stability testing, and impurity profiling.[1] Piperidine hydrochloride, a common salt form, presents a significant analytical challenge due to the piperidine moiety's lack of a native ultraviolet (UV) chromophore. This application note presents two robust, validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of piperidine hydrochloride. The primary method details a pre-column derivatization approach using 4-toluenesulfonyl chloride to yield a UV-active product, suitable for standard HPLC-UV systems. A second, alternative method is described for laboratories equipped with "universal" detectors, such as a Charged Aerosol Detector (CAD), which circumvents the need for derivatization. Both protocols are designed to be self-validating, adhering to International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
High-Performance Liquid Chromatography with UV detection is a workhorse technique in pharmaceutical analysis due to its robustness and cost-effectiveness.[1] However, its utility is contingent on the analyte possessing a chromophore—a part of the molecule that absorbs UV light. Simple saturated heterocycles like piperidine do not absorb UV radiation in the typical range (200-400 nm), rendering direct analysis by HPLC-UV impossible.[2]
Therefore, a strategic approach is required for quantification. The choice of method hinges on the available detector technology. This guide provides a logical framework for selecting the appropriate analytical path.
Sources
Application Notes and Protocols: The Strategic Use of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride in the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of many diseases, most notably cancer. The development of small-molecule kinase inhibitors has consequently become a major focus of modern drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS: 651057-01-1), a versatile chemical building block, in the synthesis of potent and selective kinase inhibitors. We will explore the physicochemical properties of this reagent, the rationale for its use in inhibitor design, and provide detailed, field-proven protocols for its incorporation into kinase inhibitor scaffolds using robust synthetic methodologies.
Reagent Overview: Physicochemical Properties and Safe Handling
This compound is a bifunctional molecule featuring a nucleophilic primary amine and a polar methylsulfonyl group, making it an exceptionally useful intermediate in medicinal chemistry.[1][2]
Key Properties
A summary of the essential physicochemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 651057-01-1 | [1][3][4] |
| Molecular Formula | C₆H₁₅ClN₂O₂S | [1][3] |
| Molecular Weight | 214.71 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Easily soluble in water and other common solvents. | [2] |
| Storage | Sealed in a dry, well-ventilated place at room temperature. | [2][3] |
Safety and Handling
As with any chemical reagent, proper handling is crucial to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Work Environment: Handle the reagent in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Hazard Profile: The compound may cause skin, eye, and respiratory irritation.[6] Avoid direct contact, ingestion, and inhalation.[2][5] In case of exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS).
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5]
Rationale for Use in Kinase Inhibitor Design
The structure of this compound is not arbitrary; each functional group serves a strategic purpose in designing effective kinase inhibitors. Its utility stems from its ability to function as a versatile linker that can impart desirable pharmacological properties.
-
The Nucleophilic Handle (4-amino group): The primary amine is the key reactive site. It acts as a potent nucleophile, enabling the covalent attachment of the piperidine scaffold to the core heterocyclic structures (e.g., pyrimidine, pyrazole, purine) that typically interact with the hinge region of a kinase's ATP-binding pocket.[1] This is commonly achieved through reactions like Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination.[7]
-
The Piperidine Scaffold: The piperidine ring itself is more than a simple spacer. It provides a rigid, three-dimensional structure that can orient other functional groups into favorable positions within the ATP binding site. This can improve binding affinity and selectivity by accessing deeper pockets or interacting with specific amino acid residues.
-
The Methylsulfonyl Group: This functional group is critical for optimizing drug-like properties.
-
Solubility: As a polar group, it significantly enhances the aqueous solubility of the final inhibitor, a crucial factor for oral bioavailability.
-
Hydrogen Bonding: The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. This allows them to form strong, stabilizing interactions with amino acid residues in the kinase active site, thereby increasing the inhibitor's potency.
-
Metabolic Stability: The sulfonamide linkage is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of the drug candidate.
-
The modular nature of kinase inhibitor design utilizing this building block is depicted below.
Caption: Modular design of a kinase inhibitor.
Synthetic Protocols: Incorporation of the Scaffold
The following protocols are representative, robust methods for incorporating the 1-(methylsulfonyl)piperidin-4-amine moiety into a kinase inhibitor scaffold. These are based on well-established, versatile chemical transformations.[7][8]
General Synthetic Workflow
The overall process follows a logical sequence from starting materials to the final, purified compound.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is ideal when the heterocyclic core contains an electron-withdrawing group and a good leaving group (e.g., a chlorine atom).
Objective: To synthesize N-(1-(methylsulfonyl)piperidin-4-yl)-[heteroaryl]-amine.
Materials:
-
This compound (1.0 eq)
-
Activated heteroaryl chloride (e.g., 2,4-dichloropyrimidine) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Ethyl acetate, water, brine, anhydrous sodium sulfate (for workup)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the activated heteroaryl chloride (1.05 eq) and this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or MeCN) to dissolve the solids (approx. 0.1 M concentration).
-
Base Addition: Add DIPEA (2.5 eq) to the stirred suspension. The hydrochloride salt requires one equivalent of base to form the free amine, while the second equivalent acts as an acid scavenger for the HCl generated during the reaction.
-
Reaction: Heat the mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is extremely versatile and is used when the SNAr reaction is not feasible (e.g., with less activated heteroaryl bromides or chlorides).[7]
Objective: To synthesize N-(1-(methylsulfonyl)piperidin-4-yl)-[heteroaryl]-amine.
Materials:
-
This compound (1.2 eq)
-
Heteroaryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq)
-
Ligand (e.g., Xantphos, 0.1 eq)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the heteroaryl bromide (1.0 eq), this compound (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed, as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.
Application in Targeting Kinase Signaling Pathways
Kinase inhibitors synthesized using this building block can target a multitude of signaling pathways implicated in disease. A common target class is the Receptor Tyrosine Kinase (RTK) family, which, upon activation by a ligand, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway that drives cell proliferation.
Caption: A representative RTK signaling pathway targeted by kinase inhibitors.
Downstream Analysis: In Vitro Kinase Assay
After successful synthesis and purification, the inhibitory activity of the new compound must be quantified. A luminescence-based kinase assay is a common method for determining the half-maximal inhibitory concentration (IC₅₀).[9]
General Protocol for IC₅₀ Determination
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the target kinase enzyme, and the inhibitor solution (or DMSO for control).
-
Initiation: Initiate the kinase reaction by adding a mixture of the specific kinase substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescent assay kit (e.g., ADP-Glo™). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the dose-response curve to determine the IC₅₀ value.
Representative Data Presentation
The results are typically summarized in a table.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example-001 | Kinase X | 15.2 |
| Example-002 | Kinase X | 8.7 |
| Example-003 | Kinase X | 120.4 |
| Reference Cmpd | Kinase X | 10.5 |
Conclusion
This compound is a high-value, strategic building block for the synthesis of novel kinase inhibitors. Its distinct structural features—a reactive nucleophilic amine, a conformationally defined piperidine linker, and a pharmacologically beneficial methylsulfonyl group—provide a powerful toolkit for medicinal chemists. The robust synthetic protocols detailed herein offer reliable pathways for its incorporation, enabling the development of the next generation of targeted therapeutics.
References
- BIOSYNCE. This compound CAS 651057-01-1.
- Safety Data Sheet. (2023, August 25). 1-Methylpiperidine-4-methylamine.
- Thermo Fisher Scientific. (2016, October 18). SAFETY DATA SHEET - 4-Methylpiperazin-1-amine.
- Angene Chemical. (2021, May 1). Safety Data Sheet - 1-(Methylsulfonyl)piperazine hydrochloride.
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Application Notes & Protocols: A Cell-Based Assay Cascade for Characterizing 1-(Methylsulfonyl)piperidin-4-amine Derivatives as Kinase Inhibitors
Introduction
The 1-(methylsulfonyl)piperidin-4-amine hydrochloride scaffold is a versatile building block in modern medicinal chemistry, frequently utilized as a starting point for the synthesis of novel therapeutic agents.[1][2][3] Its structural properties make it an ideal core for developing derivatives that can be tailored to interact with specific biological targets, such as enzymes or receptors.[1] A prominent application of this scaffold is in the design of protein kinase inhibitors. Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including growth, proliferation, and survival.[4][5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for drug development.[6][7]
This guide presents a comprehensive, field-proven workflow for the initial characterization of novel 1-(methylsulfonyl)piperidin-4-amine derivatives designed as kinase inhibitors. As a Senior Application Scientist, my objective is not merely to list steps, but to provide the underlying scientific rationale—the "why" behind each protocol. We will follow a logical three-part assay cascade:
-
Primary Screening: Assessing the fundamental impact on cancer cell viability to determine potency and guide dose-selection.
-
Target Engagement & Pathway Analysis: Confirming that the compound interacts with its intended intracellular signaling pathway, using the critical PI3K/AKT/mTOR axis as a case study.
-
Phenotypic Response: Quantifying the ultimate desired outcome for an anti-cancer agent—the induction of programmed cell death (apoptosis).
This self-validating system, complete with necessary controls and data interpretation insights, is designed to provide researchers, scientists, and drug development professionals with a robust framework for advancing promising new chemical entities from the bench toward clinical consideration.
Part 1: Primary Screening – Assessing Cellular Viability and Cytotoxicity
Expert Rationale
Before investigating complex mechanisms, it is essential to answer the most fundamental question: does the compound have any biological effect on living cancer cells? Cell viability assays, such as the WST-1 assay, provide a quantitative measure of a compound's cytostatic or cytotoxic activity. This is achieved by assessing the metabolic activity of the cell population, which in viable cells involves the reduction of a tetrazolium salt (WST-1) by mitochondrial dehydrogenases into a colored formazan product. The resulting color intensity is directly proportional to the number of metabolically active, viable cells. This initial screen is critical for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. This value informs the concentration range used in all subsequent, more detailed mechanistic assays. The WST-1 assay is chosen for its high sensitivity, rapid one-step procedure, and production of a water-soluble formazan, which eliminates the solubilization step required for older assays like the MTT assay.[8]
Experimental Workflow: Viability Screening
Caption: Workflow for determining compound IC50 using the WST-1 assay.
Protocol 1: Cell Viability Assessment using WST-1 Assay
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, U-87 MG)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom cell culture plates
-
1-(Methylsulfonyl)piperidin-4-amine derivative stock solution (e.g., 10 mM in DMSO)
-
WST-1 Cell Proliferation Reagent
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at ~440 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Resuspend cells in complete medium to the appropriate density (see Table 1). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "vehicle control" (DMSO only) and "blank" (medium only). d. Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare a serial dilution of the test compound in complete medium. A common range is from 100 µM down to 0.1 nM. Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%). b. Carefully remove the medium from the wells and replace it with 100 µL of the corresponding compound dilution or control medium. c. Incubate the plate at 37°C, 5% CO2 for 48 to 72 hours.
-
WST-1 Addition and Measurement: a. Add 10 µL of WST-1 reagent directly to each well. b. Gently tap the plate to mix. c. Incubate at 37°C, 5% CO2 for 0.5 to 4 hours. The optimal time depends on the cell type's metabolic rate and should be determined empirically by observing color development in the control wells. d. Shake the plate gently for 1 minute to ensure uniform color distribution. e. Measure the absorbance at ~440 nm using a microplate reader. Use a reference wavelength of ~650 nm to reduce background noise if desired.
-
Data Analysis: a. Subtract the average absorbance of the "blank" wells from all other wells. b. Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
| Parameter | Common Cancer Cell Lines |
| Cell Line | A549 (Lung), MCF-7 (Breast), U-87 MG (Glioblastoma) |
| Seeding Density (cells/well) | 3,000 - 7,000 |
| Compound Incubation | 48 - 72 hours |
| WST-1 Incubation | 1 - 3 hours |
| Expected IC50 Range | Highly dependent on compound potency |
Table 1: Recommended starting conditions for WST-1 viability assays.
Part 2: Target Engagement & Pathway Modulation – The PI3K/AKT/mTOR Case Study
Expert Rationale
Observing cytotoxicity is a promising start, but it is a phenotypic endpoint. To confirm that a compound acts as a kinase inhibitor, we must demonstrate that it engages its intended target within the complex cellular environment.[9][10] The PI3K/AKT/mTOR signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and it is frequently hyperactivated in cancer due to mutations in kinases or phosphatases.[11] This makes it a common and high-value target for kinase inhibitors.[7]
Activation of this pathway involves a cascade of phosphorylation events. A key node is the phosphorylation of the serine/threonine kinase AKT at sites such as Serine 473.[11] Activated AKT then phosphorylates numerous downstream substrates, including those that activate mTOR, which in turn phosphorylates targets like the ribosomal protein S6 kinase (S6K), leading to protein synthesis.[12] By using phospho-specific antibodies in a Western blot, we can directly measure the phosphorylation status of key proteins in this cascade. A successful inhibitor of this pathway should decrease the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6) without affecting the total amount of these proteins. This provides strong evidence of on-target pathway modulation.
Signaling Pathway: PI3K/AKT/mTOR Axis
Caption: Simplified PI3K/AKT/mTOR signaling pathway highlighting key phosphorylation events.
Protocol 2: Western Blotting for Phospho-Protein Analysis
Materials:
-
6-well cell culture plates
-
Compound derivative at concentrations around its IC50 (e.g., 0.5x, 1x, 5x IC50)
-
Vehicle control (DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-total AKT, rabbit anti-p-S6, rabbit anti-total S6, mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the vehicle or compound derivative at the desired concentrations for a short duration (e.g., 2-6 hours) to observe direct signaling effects. c. Wash cells twice with ice-cold PBS. d. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. e. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate).
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer. c. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibody (e.g., anti-p-AKT, diluted in blocking buffer) overnight at 4°C with gentle agitation. f. Wash the membrane 3 times for 5 minutes with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane 3 times for 10 minutes with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total AKT) and a loading control (e.g., anti-GAPDH). d. Quantify band intensities using software like ImageJ. Normalize phospho-protein levels to their corresponding total protein levels.
| Target Protein | Expected Result with Inhibitor | Rationale |
| p-AKT (Ser473) | Decrease | Direct or indirect inhibition of an upstream kinase (e.g., PI3K, mTORC2). |
| Total AKT | No Change | Compound affects protein activity (phosphorylation), not expression. |
| p-S6 | Decrease | Downstream indicator of AKT/mTORC1 pathway inhibition. |
| Total S6 | No Change | Confirms effect is on signaling, not protein synthesis in the short term. |
| GAPDH | No Change | Loading control to ensure equal protein was loaded in each lane. |
Table 2: Expected Western blot outcomes for a PI3K/AKT pathway inhibitor.
Part 3: Phenotypic Response - Quantifying Apoptosis Induction
Expert Rationale
The ultimate goal of many targeted cancer therapies is to selectively induce programmed cell death, or apoptosis, in malignant cells.[7] Confirming that a compound's cytotoxic effect is mediated through the induction of apoptosis is a crucial step in its characterization. Apoptosis proceeds through the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases; their activation marks a point of no return in the apoptotic process.[13]
We can quantify this key event using a simple, luminescence-based assay. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[14] This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to the amount of active caspase-3/7 in the sample. A significant increase in luminescence in compound-treated cells compared to controls provides strong quantitative evidence of apoptosis induction.[14] This method is highly sensitive and amenable to a 96-well plate format, making it ideal for dose-response studies.
Apoptosis Analysis Workflow
Caption: Workflow for quantifying apoptosis via Caspase-3/7 activity.
Protocol 3: Caspase-3/7 Activity Assay
Materials:
-
White-walled, clear-bottom 96-well plates (for luminescence assays)
-
Cancer cell line of interest
-
Compound derivative and vehicle control (DMSO)
-
Luminescence-based Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)
-
Luminometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: a. Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium in a white-walled 96-well plate. b. Incubate for 24 hours at 37°C, 5% CO2. c. Treat cells with the compound derivative at various concentrations (e.g., centered around the IC50) and a vehicle control. A positive control (e.g., Staurosporine) can also be included. d. Incubate for a period sufficient to induce apoptosis, typically 18-24 hours.
-
Assay Measurement: a. Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. b. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 30 seconds at low speed. d. Incubate the plate at room temperature, protected from light, for 1 to 2 hours. e. Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. Calculate the average luminescence for each condition. b. Express the results as "Fold-Change in Caspase Activity" relative to the vehicle-treated control cells. Fold Change = (Luminescence_Sample / Luminescence_Vehicle_Control) c. A fold-change significantly greater than 1 indicates the induction of apoptosis. Plot the fold-change against compound concentration to observe the dose-response relationship.
Integrated Drug Discovery Cascade
The protocols described herein form a logical and efficient cascade for the initial characterization of novel kinase inhibitors. Beginning with a broad assessment of cytotoxicity, the workflow progressively focuses on more specific mechanistic details, from on-target pathway modulation to the ultimate phenotypic outcome of apoptosis. This integrated approach ensures that resources are focused on compounds that not only kill cancer cells but do so through the intended mechanism of action.
Caption: An integrated assay cascade for kinase inhibitor characterization.
References
- Profacgen. Cell-based Kinase Assays. [Link]
- Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
- DiscoverX. Receptor Tyrosine Kinase Assays. [Link]
- ResearchGate. Screening assays for tyrosine kinase inhibitors: A review | Request PDF. [Link]
- Reaction Biology.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
- MBL Life Science. Tyrosine Kinase Assay Kits. [Link]
- Assay Genie. AKT Signalling – Mini Review. [Link]
- PubMed. Screening assays for tyrosine kinase inhibitors: A review. [Link]
- JoVE. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. [Link]
- Bio-Rad.
- ResearchGate. Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. [Link]
- ChemBK. This compound. [Link]
- UCHEM. Reliable Supplier of this compound CAS 651057-01-1. [Link]
- MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
- PubMed. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. [Link]
- PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]
- World Anti Doping Agency. The Prohibited List. [Link]
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Application Note & Protocol: A Scalable Synthesis of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride Derivatives
Abstract
The 1-(methylsulfonyl)piperidin-4-amine structural motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of pharmacologically active agents, including inhibitors for various kinases and receptor antagonists.[1][2] Its prevalence is due to the sulfonamide group's ability to act as a stable hydrogen bond donor and acceptor, while the piperidine ring provides a three-dimensional scaffold for substituent diversification.[2] Transitioning from bench-scale discovery to pilot-plant or manufacturing scale, however, presents significant challenges in terms of safety, process efficiency, and cost-effectiveness. This guide provides a detailed, field-proven protocol for the robust, scale-up synthesis of 1-(methylsulfonyl)piperidin-4-amine hydrochloride, emphasizing the critical process parameters and safety considerations necessary for successful implementation by researchers and drug development professionals.
Strategic Overview: Retrosynthesis and Mechanistic Rationale
A robust scale-up synthesis prioritizes convergent routes using readily available, cost-effective starting materials. The most logical retrosynthetic disconnection for the target compound is at the nitrogen-sulfur bond, leading back to a suitable 4-aminopiperidine precursor and methanesulfonyl chloride.
The forward synthesis hinges on the nucleophilic addition of the piperidine nitrogen to the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl). This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[3][4]
To prevent undesired side reactions, such as bis-sulfonylation at the 4-amino position, a common and highly recommended strategy involves the use of a starting material where the primary amine is protected, for instance, with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the sulfonylation conditions and can be efficiently removed in the final step to yield the desired hydrochloride salt.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthetic sequence.
Detailed Scale-Up Protocol
This protocol details the synthesis starting from commercially available N-Boc-4-aminopiperidine. All operations involving methanesulfonyl chloride must be conducted in a certified, high-performance fume hood.
Step 1: Synthesis of tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
Reaction Mechanism:
Caption: Mechanism of the N-sulfonylation reaction.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| N-Boc-4-aminopiperidine | 200.27 | 1.00 kg | 1.0 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 0.63 kg (0.43 L) | 1.1 |
| Triethylamine (TEA) | 101.19 | 0.76 kg (1.05 L) | 1.5 |
| Dichloromethane (DCM) | - | 10.0 L | - |
| 1M Hydrochloric Acid (aq) | - | 5.0 L | - |
| Saturated Sodium Bicarbonate (aq) | - | 5.0 L | - |
| Brine (Saturated NaCl aq) | - | 3.0 L | - |
| Anhydrous Magnesium Sulfate | - | 0.5 kg | - |
Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with N-Boc-4-aminopiperidine (1.00 kg, 4.99 mol) and dichloromethane (DCM, 10.0 L).
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Cooling: Cool the stirred solution to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (0.76 kg, 7.49 mol) to the cold solution.
-
Reagent Addition (Critical Step): Add methanesulfonyl chloride (0.63 kg, 5.49 mol) dropwise via an addition funnel over a period of 1-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition to control the exotherm.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up - Quenching: Once complete, cool the mixture back to 10-15 °C and slowly quench by adding 1M HCl (5.0 L). Stir for 15 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (5.0 L) and brine (3.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexanes if required.
Step 2: Boc-Deprotection and Hydrochloride Salt Formation
Procedure:
-
Reactor Setup: Charge a clean, dry 20 L reactor with the crude tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate from the previous step.
-
Solvent Addition: Add methanol (8.0 L) and stir to dissolve the solid.
-
Acidification: Cool the solution to 0-5 °C. Slowly add a 4M solution of HCl in 1,4-dioxane (5.0 L, ~4 molar equivalents) or bubble anhydrous HCl gas through the solution until saturation is achieved, ensuring the temperature remains below 15 °C.
-
Precipitation: Stir the mixture at room temperature for 4-6 hours. A white precipitate of the hydrochloride salt will form. Monitor the deprotection by TLC/HPLC.
-
Isolation: Isolate the solid product by filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold methyl tert-butyl ether (MTBE) (2 x 2 L) to remove any non-polar impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 75-85% over two steps. Purity (by HPLC): >98%.
Process Safety and Critical Scale-Up Insights
-
Methanesulfonyl Chloride (MsCl) Handling: MsCl is highly toxic, corrosive, and reacts violently with water.[5][6][7] All transfers must be conducted under anhydrous conditions in a closed system or a high-efficiency fume hood.[5] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a face shield, and a lab coat.[5][8] Emergency eyewash and shower stations must be readily accessible.[6] In case of a spill, absorb with an inert material like vermiculite and neutralize any residue carefully with sodium bicarbonate solution.[5]
-
Exotherm Management: The sulfonylation reaction is significantly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Therefore, controlled, slow addition of MsCl and a robust cooling system are non-negotiable to prevent a thermal runaway.[3]
-
Byproduct Management: The reaction produces triethylamine hydrochloride, which is largely removed during the aqueous work-up. Ensure that the pH of the aqueous waste is neutralized before disposal according to local regulations.
-
Solvent Selection: Dichloromethane is an effective solvent but is under increasing regulatory scrutiny. For greener process development, alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be investigated, although re-optimization of reaction conditions would be necessary.
-
Purification Strategy: While chromatography is suitable for lab scale, it is impractical and costly for large quantities. A well-designed crystallization or recrystallization step is the preferred method for purification at scale, offering high purity and isolation of a specific, stable crystalline form.[9][10]
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by a panel of standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structural integrity and absence of process-related impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base.
-
HPLC: To determine the purity profile and quantify any impurities.
-
Elemental Analysis: To confirm the elemental composition and stoichiometry of the hydrochloride salt.
References
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
- NOAA. (n.d.). METHANESULFONYL CHLORIDE - CAMEO Chemicals.
- Actylis Lab Solutions. (2010). Methane sulphonyl chloride MSDS.
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
- Wikipedia. (n.d.). Piperidine.
- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
- ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol)?.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. (n.d.). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain.
- ECHEMI. (n.d.). Mesylate Synthesis.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
- Google Patents. (n.d.). Process for purifying piperidine.
- Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
- PubMed Central. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 6. actylislab.com [actylislab.com]
- 7. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 8. lobachemie.com [lobachemie.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies and Protocols for 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride in Preclinical In Vivo Studies
Abstract
This document provides a comprehensive guide for the formulation of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride, a piperidine-based compound, for use in preclinical in vivo research.[1][2][3] The success of pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies hinges on the development of a stable and appropriate delivery vehicle that ensures maximal exposure and minimizes variability.[4] This guide moves beyond simple recipes to explain the causal reasoning behind formulation choices, empowering researchers to develop robust, self-validating protocols. We will cover essential physicochemical characterization, vehicle selection strategies, and detailed, step-by-step protocols for preparing formulations for both oral (P.O.) and intravenous (I.V.) administration. The protocols emphasize safety, stability, and adherence to established preclinical development standards.[5][6]
Introduction: The Critical Role of Formulation
This compound is a small molecule featuring a piperidine ring, a common pharmacophore in medicinal chemistry, and a sulfonamide functional group.[7][8] As a hydrochloride salt, it is anticipated to have good aqueous solubility.[9][10] However, assuming solubility is not a substitute for rigorous characterization. The primary goal in early preclinical formulation is to develop a simple, safe, and effective delivery system that maximizes exposure for safety and efficacy testing.[6][11]
The choice of excipients and the formulation strategy can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] An improper formulation can lead to misleading data, causing a promising candidate to fail or a toxic one to appear safe. Therefore, a systematic approach, beginning with fundamental physicochemical analysis, is paramount.[5]
This guide is structured to walk researchers through this systematic process, from initial compound characterization to the preparation of dose-ready solutions.
Foundational Step: Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the compound's properties is essential.[5] This pre-formulation assessment dictates the entire development strategy. Given the typically limited availability of new chemical entities (NCEs) at this stage, these experiments are designed to be material-sparing.[5]
Rationale for Characterization
-
Solubility: Determines the feasibility of a simple solution versus a more complex system like a suspension or co-solvent-based formulation. Up to 90% of new drug candidates exhibit poor water solubility, making this a critical first check.[6]
-
pH Profile: The pH of the formulation vehicle can impact both the solubility and stability of the active pharmaceutical ingredient (API). Sulfonamides, for instance, can be susceptible to hydrolysis under acidic conditions.[12]
-
Stability: A preclinical formulation must be stable for the duration of preparation and administration. The FDA notes that approximately 50% of drugs fail in the preclinical stage due to stability issues.[6][13]
Diagram 1: Pre-formulation Decision Workflow
Caption: Decision tree for initial formulation development pathway.
Protocol 1: Rapid Solubility Screening
This protocol is designed to determine the approximate solubility of the compound in a range of commonly used preclinical vehicles.
Materials:
-
This compound
-
Glass vials (e.g., 4 mL) with screw caps
-
Magnetic stir plate and stir bars
-
Calibrated analytical balance and pH meter
-
Selection of vehicles (see Table 1)
-
Vortex mixer
Methodology:
-
Preparation: Add a pre-weighed amount of the compound (e.g., 10 mg) to a vial.
-
Vehicle Addition: Add a small, precise volume of the first vehicle (e.g., 0.25 mL) to the vial.
-
Solubilization Attempt: Cap the vial and vortex vigorously for 1-2 minutes. Place on a magnetic stir plate for 30 minutes at room temperature.
-
Visual Inspection: Observe the vial against a light and dark background. If the solid is completely dissolved with no visible particulates, the compound is soluble at that concentration (e.g., 40 mg/mL).
-
Incremental Addition: If the solid is not fully dissolved, add another aliquot of the vehicle (e.g., 0.25 mL) to decrease the concentration (e.g., to 20 mg/mL). Repeat step 3.
-
Endpoint: Continue this process until the compound fully dissolves. The concentration at which it dissolves is the approximate solubility. If it does not dissolve after reaching a low concentration (e.g., 1 mg/mL), it can be classified as poorly soluble in that vehicle.
-
pH Measurement: For aqueous vehicles where solubility is achieved, measure and record the pH of the resulting solution.
-
Record Data: Meticulously record all observations in a table.
Data Presentation:
| Vehicle | Buffer System | Common Use | Target Solubility (mg/mL) | pH of Solution | Observations |
| Purified Water | None | P.O. | > XX | X.X | e.g., Clear solution |
| 0.9% NaCl (Saline) | None | P.O. / I.V. | > XX | X.X | e.g., Clear solution |
| Phosphate Buffered Saline (PBS) | Phosphate | P.O. / I.V. | > XX | 7.4 | e.g., Clear solution |
| 5% Dextrose in Water (D5W) | None | I.V. | > XX | X.X | e.g., Clear solution |
| 20% PEG 400 in Water | Co-solvent | P.O. | > XX | X.X | e.g., Hazy, clear |
| 10% Tween® 80 in Water | Surfactant | P.O. | > XX | X.X | e.g., Foaming noted |
| 30% Captisol® in Water | Complexation | P.O. / I.V. | > XX | X.X | e.g., Clear solution |
Formulation for Oral Administration (P.O.)
For oral dosing, the goal is typically to administer the compound as a solution to ensure consistent absorption and bioavailability.[4] Given that 1-(Methylsulfonyl)piperidin-4-amine is a hydrochloride salt, high water solubility is expected, making a simple aqueous solution the preferred starting point.[9]
Protocol: Simple Aqueous Solution for Oral Gavage
This is the most common and desirable formulation for a water-soluble compound in early-stage research.
Rationale: Using a simple vehicle like water or saline minimizes the risk of excipient-induced side effects or interference with the compound's intrinsic ADME properties.[5]
Materials:
-
This compound
-
Selected aqueous vehicle (e.g., Purified Water or 0.9% Saline)
-
Calibrated balance
-
Volumetric flask and/or graduated cylinder
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter (optional, for clarity)
Methodology:
-
Calculate Required Mass: Based on the desired concentration (e.g., 10 mg/mL) and final volume (e.g., 20 mL), calculate the mass of the compound needed (200 mg).
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask.
-
Dissolution: Add approximately 80% of the final volume of the selected vehicle to the flask. Add the stir bar and place the flask on a magnetic stirrer. Stir until all solid material is completely dissolved.
-
Volume Adjustment: Once dissolved, remove the stir bar and add the vehicle to bring the solution to the final target volume (QS).
-
Mixing: Cap and invert the flask several times to ensure homogeneity.
-
Final QC: Visually inspect the solution for any particulates. Measure and record the final pH.
-
Storage: Transfer the solution to a clearly labeled, light-protected container and store at the recommended temperature (typically 2-8°C) until dosing.
Protocol: Co-Solvent Formulation for Higher Doses
If the required dose concentration exceeds the compound's aqueous solubility, a co-solvent system may be necessary.
Rationale: Co-solvents like polyethylene glycol (PEG) 400 or propylene glycol are water-miscible organic solvents that can significantly increase the solubility of many compounds.[14][15] The choice of co-solvent and its concentration must be carefully considered, as they can have physiological effects and vary in tolerability across species.[11]
Example Formulation: 20% PEG 400 / 80% Saline (w/v)
Methodology:
-
Weigh Compound: Accurately weigh the required mass of this compound.
-
Co-solvent Addition: Transfer the compound to a suitable vessel. Add the full amount of PEG 400 (e.g., for a 10 mL batch, add 2 g of PEG 400). Vortex or stir to wet the powder and begin dissolution.
-
Aqueous Phase Addition: Gradually add the saline in portions while stirring, until the compound is fully dissolved.
-
Final Volume: QS to the final volume with saline and mix thoroughly.
-
Final QC & Storage: Perform visual inspection, record pH, and store as described in Protocol 3.1.
Formulation for Intravenous Administration (I.V.)
Injectable formulations demand the highest level of stringency. The vehicle must be sterile, isotonic, and have a pH close to physiological (typically 7.4) to avoid pain, hemolysis, and precipitation at the injection site.[16]
Protocol 4: Sterile Isotonic Solution for I.V. Injection
Rationale: 0.9% Sodium Chloride (Normal Saline) and 5% Dextrose in Water (D5W) are the most common and safest vehicles for I.V. administration in preclinical species. Sterilization via filtration is mandatory for solutions that cannot be autoclaved.
Materials:
-
This compound
-
Sterile 0.9% NaCl or Sterile D5W
-
Sterile glassware or disposable sterile vessels
-
Sterile, disposable syringes
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES)
-
Final sterile storage vial with septum cap
Methodology (must be performed in a laminar flow hood or biological safety cabinet):
-
Preparation: In a sterile vessel, weigh the required amount of the compound.
-
Dissolution: Aseptically add approximately 80% of the sterile vehicle. Stir with a sterile stir bar until fully dissolved.
-
pH Adjustment (if necessary): If the initial pH is outside the acceptable range (e.g., <5 or >8), it may need to be adjusted using sterile, dilute solutions of HCl or NaOH. This step should be approached with caution and only if absolutely necessary, as it can affect stability.
-
Final Volume: Aseptically QS to the final volume with the sterile vehicle.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach the sterile 0.22 µm syringe filter to the tip. Carefully filter the solution directly into the final sterile storage vial. This step removes any potential microbial contamination and particulates.
-
QC and Storage: Label the vial appropriately, including concentration, date, and "Sterile - For I.V. Use." Store at 2-8°C.
Stability Assessment
A prepared formulation is only useful if the compound remains intact until the point of administration.[13] A short-term stability study provides confidence in the chosen formulation vehicle and storage conditions. The stability of sulfonamides can be influenced by factors like pH and temperature.[12]
Diagram 2: Formulation and Stability Workflow
Caption: General workflow for formulation preparation and stability validation.
Protocol 5: Short-Term Stability Assessment by HPLC
Methodology:
-
T=0 Sample: Immediately after preparing the formulation (e.g., Protocol 3.1 or 4), take an aliquot. Dilute it to a suitable concentration for HPLC analysis and inject it immediately. This is the baseline (100%) purity reading.
-
Storage Conditions: Store the bulk of the formulation under the intended storage conditions (e.g., 2-8°C, protected from light). Store additional small aliquots under both intended and stressed conditions (e.g., room temperature).
-
Time Point Analysis: After 24 and 48 hours, retrieve the stability aliquots. Allow them to come to room temperature if refrigerated.
-
HPLC Analysis: Analyze each sample by a suitable HPLC method (typically a reverse-phase C18 column with a UV detector).
-
Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. The formulation is generally considered stable if the parent peak remains >95% of the initial area and no significant degradation peaks appear.
Summary and Best Practices
-
Start with Characterization: Never skip the pre-formulation solubility and stability assessment. It saves time and API in the long run.[5]
-
Keep It Simple (KISS Principle): For preclinical studies, the simplest formulation is often the best. Use the minimum number of excipients required to achieve the target dose.[5]
-
Know Your Excipients: Ensure any excipient used is well-characterized and known to be safe in the chosen species at the intended concentration.[15][16]
-
Document Everything: Maintain meticulous records of all formulation components, preparation steps, and QC results.
-
Aseptic Technique is Non-Negotiable for I.V.: All I.V. formulations must be prepared under sterile conditions to prevent infection and ensure animal welfare.
This guide provides a robust framework for developing reliable and reproducible formulations of this compound for in vivo studies. By understanding the rationale behind each step, researchers can confidently prepare formulations that will yield high-quality, interpretable data.
References
- Title: Preclinical Formulations: Insight, Strategies, and Practical Consider
- Title: Sulfonyl halide - Wikipedia Source: Wikipedia URL:[Link]
- Title: CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE Source: Altasciences URL:[Link]
- Title: Designing formulations for preclinical and early stage clinical studies Source: Quay Pharma URL:[Link]
- Title: Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions Source: National Institutes of Health (NIH) URL:[Link]
- Title: this compound CAS 651057-01-1 Source: BIOSYNCE URL:[Link]
- Title: Complete Guide To Pre-Clinical Drug Product Manufacturing Source: Agno Pharmaceuticals URL:[Link]
- Title: Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives Source: PubMed Central (PMC) - NIH URL:[Link]
- Title: this compound - Introduction Source: ChemBK URL:[Link]
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) - NIH URL:[Link]
- Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: MDPI URL:[Link]
- Title: Solubilizing Excipients in Oral and Injectable Formulations Source: ResearchG
- Title: Excipient Selection In Parenteral Formulation Development Source: American Pharmaceutical Review URL:[Link]
- Title: Solubilizing excipients in oral and injectable formul
- Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (IJNRD) URL:[Link]
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- 3. ijnrd.org [ijnrd.org]
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- 7. Buy this compound | 651057-01-1 [smolecule.com]
- 8. mdpi.com [mdpi.com]
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- 16. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for the Utilization of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride in Neurological Drug Discovery
Abstract
The development of novel therapeutics for complex neurological disorders requires a strategic approach to medicinal chemistry, focusing on molecular scaffolds that offer both versatile derivatization and favorable pharmacokinetic properties. 1-(Methylsulfonyl)piperidin-4-amine hydrochloride represents a key building block in this endeavor. Its piperidine core is a well-established pharmacophore in central nervous system (CNS) drug design, while the methylsulfonyl group can enhance metabolic stability and aqueous solubility.[1][2] This guide provides a comprehensive overview of the strategic application of this compound, detailing its role in the synthesis of novel drug candidates and providing robust protocols for their subsequent evaluation in preclinical models of neurological disease.
Introduction: The Strategic Value of the 1-(Methylsulfonyl)piperidin-4-amine Scaffold
The piperidine ring is a privileged scaffold in CNS drug discovery due to its conformational flexibility and its ability to present substituents in precise three-dimensional orientations for optimal target engagement.[3] When incorporated into a lead compound, the 1-(methylsulfonyl)piperidin-4-amine moiety offers several distinct advantages:
-
Improved Metabolic Stability: The methylsulfonyl group is generally resistant to metabolism, which can prolong the half-life of a drug candidate by blocking metabolically labile sites.[1]
-
Enhanced Solubility: The polar nature of the sulfonyl group can improve the aqueous solubility of a compound, a critical factor for oral bioavailability and formulation.[4]
-
Hydrogen Bonding Capabilities: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially strengthening the interaction of the drug molecule with its biological target.[5]
-
Versatile Synthetic Handle: The primary amine at the 4-position of the piperidine ring provides a reactive site for a wide range of chemical modifications, allowing for the exploration of diverse chemical space.[6][7]
These properties make this compound an attractive starting point for the development of drugs targeting a variety of neurological disorders, including but not limited to Alzheimer's disease, Parkinson's disease, and neuroinflammatory conditions.[6][8]
Conceptual Drug Discovery Workflow
The following diagram outlines a typical drug discovery workflow starting from this compound.
Caption: Drug discovery workflow utilizing the title compound.
Synthesis Protocol: Generation of a Hypothetical Neuroprotective Agent
This protocol describes the synthesis of a hypothetical derivative, "Compound-X," designed to inhibit neuroinflammation. The synthesis involves an amide coupling reaction between 1-(Methylsulfonyl)piperidin-4-amine and a carboxylic acid containing a pharmacophore known to interact with an inflammatory target.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Major Supplier | ≥98% Purity |
| Target-specific carboxylic acid | Custom | ≥98% Purity |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Major Supplier | Coupling Reagent |
| DIPEA (N,N-Diisopropylethylamine) | Major Supplier | Anhydrous, ≥99.5% |
| Dimethylformamide (DMF) | Major Supplier | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | Major Supplier | Anhydrous, ≥99.8% |
| Saturated aqueous sodium bicarbonate | Lab Prepared | Reagent Grade |
| Brine | Lab Prepared | Reagent Grade |
| Anhydrous magnesium sulfate | Major Supplier | Reagent Grade |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the target-specific carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir the solution for 10 minutes at room temperature.
-
Addition of Amine: To the activated carboxylic acid solution, add this compound (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired "Compound-X."
-
Characterization: Confirm the structure and purity of "Compound-X" using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Evaluation Protocols
The following protocols are designed to assess the neuroprotective and anti-inflammatory properties of "Compound-X."
Protocol 1: Amyloid-Beta (Aβ) Induced Neurotoxicity Assay
This assay evaluates the ability of "Compound-X" to protect neuronal cells from Aβ-induced toxicity, a key pathological hallmark of Alzheimer's disease.[9][10]
-
Cell Culture: Plate human neuroblastoma cells (e.g., SH-SY5Y) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of "Compound-X" (e.g., 0.1, 1, 10, 100 µM) for 2 hours.
-
Aβ Challenge: Add aggregated Aβ₁₋₄₂ oligomers to the wells to a final concentration known to induce cytotoxicity. Include vehicle-only and Aβ-only controls.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC₅₀ value for "Compound-X."
Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation Assay in Microglia
This assay assesses the anti-inflammatory potential of "Compound-X" by measuring its effect on pro-inflammatory cytokine release from microglia.[11]
-
Cell Culture: Culture microglial cells (e.g., BV-2 or primary microglia) in 24-well plates.
-
Compound Treatment: Treat the cells with "Compound-X" at various concentrations for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include vehicle-only and LPS-only controls.
-
Incubation: Incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Quantify the reduction in cytokine release in the presence of "Compound-X" and determine the IC₅₀ value.
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay provides an early indication of the potential for "Compound-X" to cross the blood-brain barrier.[12][13]
-
Model Setup: Use a commercially available in vitro BBB model, such as a transwell system with co-cultured brain endothelial cells and astrocytes.
-
Compound Application: Add "Compound-X" to the apical (blood side) chamber at a defined concentration.
-
Sampling: At various time points (e.g., 30, 60, 120, 240 minutes), take samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of "Compound-X" in the basolateral samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the cell monolayer.
In Vivo Validation Protocol
This protocol outlines an in vivo study to evaluate the efficacy of "Compound-X" in a mouse model of neuroinflammation.[14][15]
Animal Model: LPS-Induced Systemic Inflammation
-
Animals: Use adult male C57BL/6 mice.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer "Compound-X" via oral gavage or intraperitoneal injection at various doses. The vehicle will be administered to the control group.
-
LPS Challenge: After a predetermined pre-treatment time (e.g., 1 hour), induce systemic inflammation by administering a single intraperitoneal injection of LPS.
-
Tissue Collection: At a specified time point post-LPS injection (e.g., 4 or 24 hours), euthanize the animals and collect brain tissue (hippocampus and cortex) and blood samples.
-
Analysis:
-
Brain Cytokines: Homogenize the brain tissue and measure pro-inflammatory cytokine levels using ELISA or qPCR.
-
Microglial Activation: Perform immunohistochemistry on brain sections to assess microglial activation (e.g., Iba1 staining).
-
Systemic Cytokines: Measure cytokine levels in the plasma.
-
Data Presentation and Interpretation
In Vitro Data Summary
| Assay | Endpoint | "Compound-X" Result | Interpretation |
| Aβ Neurotoxicity | EC₅₀ | 5 µM | Moderate protection against Aβ-induced cell death. |
| Neuroinflammation (TNF-α) | IC₅₀ | 1 µM | Potent inhibition of a key pro-inflammatory cytokine. |
| BBB Permeability | Papp | 10 x 10⁻⁶ cm/s | High potential for CNS penetration. |
In Vivo Data Visualization
Caption: Proposed in vivo mechanism of action for "Compound-X".
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel drug candidates targeting neurological disorders. Its inherent structural and physicochemical properties provide a solid foundation for medicinal chemistry campaigns. The protocols outlined in this guide offer a comprehensive framework for the synthesis and evaluation of derivatives, from initial in vitro screening to in vivo validation. By leveraging this strategic approach, researchers can accelerate the discovery and development of next-generation therapeutics for debilitating neurological conditions.
References
- Innoprot. (n.d.). Alzheimer's Disease in vitro models.
- InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease.
- Scantox. (n.d.). Alzheimer's Disease In Vitro Models.
- NEUROFIT. (n.d.). In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay).
- Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
- Charles River Laboratories. (n.d.). Neuroinflammation Studies.
- Frontiers in Neuroscience. (2019). Animal Models for Neuroinflammation and Potential Treatment Methods.
- NEUROFIT. (n.d.). In vivo model of inflammation - LPS induced cognitive decline.
- Drug Target Review. (2024, April 26). Assay design for Alzheimer's disease: key considerations and emerging trends.
- Semantic Scholar. (n.d.). Methods to assess drug permeability across the blood-brain barrier.
- BIOSYNCE. (n.d.). This compound CAS 651057-01-1.
- ResearchGate. (2019). An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules.
- ResearchGate. (2022). a The pharmacophore model (AAHPRRR_1) generated by PHASE. The model....
- ACS Publications. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
- ChemBK. (n.d.). This compound.
- ResearchGate. (2017). Application of Sulfonyl in Drug Design.
- ACS Publications. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
- F1000Research. (n.d.). In silico methods to assess CNS penetration of small molecules.
- PubMed. (2013). [Application of methyl in drug design].
- ResearchGate. (2023). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate.
- ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
- PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
- Autechaux. (2023, October 9). The Significance of Piperidine Derivatives in Modern Drug Discovery.
- PubMed. (2025). Pharmacophore modeling in drug design.
- Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
- ResearchGate. (2012). Investigation of Practical Routes for the Kilogram-Scale Production of cis -3-Methylamino-4-methylpiperidines.
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Application Notes & Protocols: Synthesis and Evaluation of MDM2 Inhibitors for Cancer Treatment
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The p53 tumor suppressor protein, the "guardian of the genome," is a critical regulator of cell cycle arrest and apoptosis.[1] Its function is frequently impaired in human cancers. In tumors that retain wild-type p53, a common mechanism of inactivation is the overexpression of Murine Double Minute 2 (MDM2), its primary negative regulator.[2][3] MDM2, an E3 ubiquitin ligase, binds to p53, promoting its degradation and inhibiting its transcriptional activity.[2][4][5] This interaction forms an autoregulatory feedback loop that, when dysregulated, allows cancer cells to evade apoptosis.[5] Disrupting the MDM2-p53 protein-protein interaction with small-molecule inhibitors is a validated therapeutic strategy to restore p53 function and trigger tumor cell death.[6][7] This guide provides a comprehensive overview of the rationale, synthesis, and biological evaluation of key classes of MDM2 inhibitors.
The MDM2-p53 Signaling Pathway: A Prime Target in Oncology
The interaction between p53 and MDM2 is a tightly regulated process essential for normal cell function. In response to cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of target genes that halt the cell cycle or initiate apoptosis. One of these target genes is MDM2 itself.[2] The subsequent increase in MDM2 protein creates a negative feedback loop by binding to p53's N-terminal transactivation domain, thereby targeting it for proteasomal degradation and switching off the p53 response.[4][6]
In many cancers, the MDM2 gene is amplified, leading to excessive levels of the MDM2 protein.[3][8] This permanently suppresses p53, even in the presence of oncogenic stress, effectively disabling a critical tumor suppression pathway. The therapeutic goal of MDM2 inhibitors is to occupy the hydrophobic pocket on MDM2 where p53 binds, preventing this interaction and unleashing the latent tumor-suppressive power of wild-type p53.[1][6]
Figure 1: The MDM2-p53 autoregulatory feedback loop and the mechanism of MDM2 inhibitors.
Design and Synthesis of MDM2 Inhibitors
The discovery of small-molecule MDM2 inhibitors was greatly enabled by the elucidation of the crystal structure of the MDM2-p53 complex. This revealed that the interaction is dominated by three key hydrophobic residues of p53—Phe19, Trp23, and Leu26 —which insert into a deep hydrophobic cleft on the surface of MDM2.[9] Consequently, the prevailing design strategy involves creating scaffolds that mimic the spatial orientation of these three amino acids. Several distinct chemical classes have emerged from these efforts, including the Nutlins (cis-imidazolines), spiro-oxindoles, and piperidinones.[10][11]
Application Protocol 1: Synthesis of a Spiro-oxindole MDM2 Inhibitor
The spiro-oxindole core is a privileged scaffold that effectively mimics the crucial Trp23 residue of p53.[12] The synthesis often relies on a key asymmetric 1,3-dipolar cycloaddition reaction to construct the complex polycyclic system.[12][13] This protocol is adapted from established literature procedures for creating spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one derivatives.[13][14]
Causality: This multi-step synthesis builds a complex 3D structure designed to fit precisely into the MDM2 binding pocket. The 1,3-dipolar cycloaddition is a powerful C-C bond-forming reaction that stereoselectively creates the core pyrrolidine ring fused to the oxindole. Each substituent is strategically placed to maximize interactions with MDM2, mimicking the p53 peptide.
I. Materials and Reagents
-
Substituted isatin (e.g., 5-chloro-isatin)
-
An amino acid (e.g., L-proline or sarcosine)
-
A substituted chalcone derivative (e.g., (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one)
-
Methanol (MeOH), Anhydrous
-
Iron powder (Fe) and Ammonium Chloride (NH₄Cl) for reduction step
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Rotary evaporator
II. Step-by-Step Methodology
-
Step 1: [3+2] Cycloaddition Reaction.
-
To a solution of the substituted isatin (1.0 eq) and the amino acid (1.2 eq) in anhydrous methanol, add the chalcone derivative (1.1 eq).
-
Heat the mixture to reflux (approx. 65°C) and stir for 12-24 hours. The reaction progress should be monitored by TLC.
-
Rationale: The isatin and amino acid react in situ to form an azomethine ylide. This "1,3-dipole" then reacts with the chalcone (the "dipolarophile") in a concerted [3+2] cycloaddition to form the spiro-pyrrolidine-oxindole core.[14]
-
Upon completion, cool the reaction to room temperature. A precipitate may form, which can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the spiro-oxindole product.
-
-
Step 2: Reduction of Nitro Group (if applicable).
-
Note: This step is only necessary if a nitro-substituted chalcone was used to introduce an amine handle for further functionalization.
-
Dissolve the nitro-containing spiro-oxindole from Step 1 in a mixture of MeOH/H₂O.
-
Add iron powder (5.0 eq) and ammonium chloride (3.0 eq).
-
Heat the mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Rationale: The Fe/NH₄Cl system is a classic and effective method for the chemoselective reduction of an aromatic nitro group to an aniline without affecting other functional groups.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing with methanol.
-
Concentrate the filtrate under reduced pressure and purify the resulting amine by column chromatography.
-
III. Self-Validation and Characterization
-
Purity: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct mass and molecular formula.
-
Stereochemistry: The stereochemical outcome of the cycloaddition can be confirmed by X-ray crystallography or advanced NMR techniques (e.g., NOESY) if a single diastereomer is desired.
Figure 2: General workflow for the synthesis and validation of a spiro-oxindole MDM2 inhibitor.
Biological Evaluation of Synthesized Inhibitors
Once a potent inhibitor is synthesized and characterized, its biological activity must be rigorously validated. This involves a tiered approach, starting with biochemical assays to confirm direct target engagement and moving to cell-based assays to assess cellular potency and mechanism of action.
Application Protocol 2: In Vitro MDM2-p53 Binding Assay (ELISA-based)
This protocol determines the inhibitor's ability to physically disrupt the MDM2-p53 interaction and is used to calculate the half-maximal inhibitory concentration (IC₅₀).
I. Materials and Reagents
-
High-binding 96-well microtiter plates
-
Recombinant human MDM2 protein
-
Recombinant human p53 protein (often a biotinylated peptide of the N-terminal domain)
-
Synthesized inhibitor compound, dissolved in DMSO to create a stock solution
-
Coating buffer, wash buffer, and assay buffer
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3′,5,5′-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
II. Step-by-Step Methodology
-
Plate Coating: Dilute recombinant MDM2 protein in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[15][16]
-
Washing and Blocking: Wash the plate 3 times with wash buffer. Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibitor Incubation: Prepare serial dilutions of the synthesized inhibitor in assay buffer. Add the diluted inhibitor to the wells. Also include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no p53" background control.
-
p53 Binding: Add the biotinylated p53 peptide to all wells (except the background control) and incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plate 3 times. Add Streptavidin-HRP conjugate to each well and incubate for 1 hour. The HRP will bind to any biotin-p53 that is bound to the MDM2 on the plate.
-
Signal Development: Wash the plate 5 times. Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Measurement: Add stop solution to quench the reaction (color will turn yellow). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Application Protocol 3: Cellular p53 Activation Assay (Western Blot)
This protocol validates that the inhibitor can enter cells and activate the p53 pathway, leading to the accumulation of p53 protein and the expression of its downstream targets.
I. Materials and Reagents
-
p53 wild-type cancer cell line (e.g., SJSA-1, HCT-116) and a p53-mutant/null line for selectivity (e.g., SW480).[17]
-
Complete cell culture medium and appropriate cell culture vessels.
-
Synthesized inhibitor compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent (ECL) substrate and an imaging system.
II. Step-by-Step Methodology
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized inhibitor for a specified time (e.g., 8-24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour. Incubate the membrane with the primary antibody of interest (e.g., anti-p53) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[17]
-
Analysis: Analyze the band intensities. In p53 wild-type cells, a potent MDM2 inhibitor should cause a dose-dependent increase in the protein levels of p53, MDM2 (a p53 target gene), and p21, while the loading control remains constant.[18] No significant change should be observed in p53-null cells.
Figure 3: A tiered workflow for the biological characterization of novel MDM2 inhibitors.
Data Summary of Key MDM2 Inhibitors
Numerous MDM2 inhibitors have been developed, with several advancing into clinical trials for both solid and hematologic malignancies.[3][6][19][20] These compounds serve as benchmarks for newly synthesized molecules.
| Compound Name (Alias) | Chemical Class | MDM2 Binding Affinity (IC₅₀/Kᵢ) | Status (as of late 2023) | Key Indications in Trials |
| Idasanutlin (RG7112) | Nutlin | ~18 nM | Phase III (some trials discontinued) | Acute Myeloid Leukemia (AML) |
| Milademetan (RAIN-32) | Piperidinone | ~10-20 nM | Phase III | Liposarcoma, Solid Tumors |
| AMG-232 (KRT-232) | Piperidinone | ~0.045 nM (Kd) | Phase II / III | Myelofibrosis, AML, Solid Tumors |
| SAR405838 (MI-77301) | Spiro-oxindole | ~0.88 nM (Kᵢ) | Phase I | Solid Tumors, Leukemia |
| CGM097 | Nutlin | Sub-nanomolar | Phase I | Solid Tumors |
Binding affinities are compiled from various assays and may differ between reports. Status is subject to change.[6][19][20][21][22][23]
Conclusion and Future Perspectives
The synthesis of small-molecule inhibitors targeting the MDM2-p53 interaction remains a highly active and promising area of cancer drug discovery. The protocols outlined here provide a foundational framework for the synthesis, purification, and biological validation of novel chemical entities. While this strategy has shown significant promise, challenges such as acquired resistance and on-target hematological toxicities (thrombocytopenia, neutropenia) persist, as p53 plays a role in normal hematopoietic stem cell function.[20]
Future efforts in the field are focused on developing next-generation inhibitors with improved safety profiles, exploring intermittent dosing schedules, and designing combination therapies. For instance, combining MDM2 inhibitors with other agents, such as BCL2 inhibitors, has shown synergistic effects in preclinical models.[19] Furthermore, the development of dual-target inhibitors, such as compounds that inhibit both MDM2 and its homolog MDMX, represents another exciting frontier to achieve a more comprehensive reactivation of the p53 pathway.[18]
References
- Vertex AI Search. (n.d.). Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay.
- PubMed. (n.d.). Molecular Mechanism of the Interaction Between MDM2 and p53.
- PubMed. (n.d.). A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction.
- Royal Society of Chemistry. (2021). Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. Organic Chemistry Frontiers.
- PubMed. (2021). Molecular hybridization design and synthesis of novel spirooxindole-based MDM2 inhibitors endowed with BCL2 signaling attenuation; a step towards the next generation p53 activators. Bioorganic Chemistry.
- ResearchGate. (n.d.). List of MDM2-p53 inhibitors in ongoing clinical trials.
- National Center for Biotechnology Information. (n.d.). MDM2: RING Finger Protein and Regulator of p53.
- Massive Bio. (n.d.). Clinical Trials Using MDM2 Inhibitors.
- ACS Publications. (n.d.). Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer. Journal of Medicinal Chemistry.
- Encyclopedia.pub. (2022). Targeting p53-MDM2 Interaction for Cancer Drug Discovery.
- PubMed Central. (n.d.). The MDM2-p53 pathway revisited.
- ResearchGate. (2025). Molecular Mechanism of the Interaction between MDM2 and p53.
- ACS Publications. (2014). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry.
- Targeted Oncology. (2023). MDM2 Inhibition Marches on Across Cancer Settings.
- Santa Cruz Biotechnology. (n.d.). MDM2 Inhibitors.
- Synfacts. (2006). Synthesis of Spiro-oxindole MDM2 Inhibitors.
- ResearchGate. (n.d.). Medicinal Chemistry Strategies to Disrupt the p53-MDM2/MDMX Interaction. Request PDF.
- Current Medicinal Chemistry. (2012). Natural Product MDM2 Inhibitors: Anticancer Activity and Mechanisms of Action.
- Royal Society of Chemistry. (2021). Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Synthesis and Mechanism of p53‐MDM2 Inhibitors with Heterocyclic Structures: A Focused Review.
- Frontiers. (n.d.). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity.
- Synfacts. (2020). Synthesis of AMG 232.
- PubMed Central. (n.d.). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction.
- BenchChem. (n.d.). Determining the Optimal Concentration of p53-MDM2 Inhibitors in Cellular Models.
- PubMed Central. (n.d.). Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold.
- PubMed Central. (n.d.). Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy.
- PubMed Central. (2025). Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer.
- Semantic Scholar. (2014). SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer Research.
- Royal Society of Chemistry Books. (2020). Discovery of AMG 232, a Small Molecule MDM2 Inhibitor in Clinical Development and its Back-up Clinical Candidate, AM-7209.
- ACS Publications. (n.d.). Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Nutlin-3a synthesis proposed by the researchers from Vanderbild University.
- ADDI. (n.d.). Nutlin-3a‐aa: Improving the Bioactivity of a p53/MDM2 Interaction Inhibitor by Introducing a.
- PubMed Central. (n.d.). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening.
- Cancer Research. (2011). Abstract 3242: New chemical tools for disrupting the MDM2/p53 protein-protein interaction: Identification, synthesis and biological evaluation of a novel class of MDM2/p53 inhibitors.
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Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the solubility of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS 651057-01-1) in organic solvents. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Section 1: Understanding the Core Challenge (FAQs)
This section addresses the fundamental properties of the molecule that govern its solubility behavior.
Q1: What is this compound, and why is its solubility in common organic solvents often poor?
A: this compound is a piperidine derivative containing a primary amine and a methylsulfonyl group.[1][2] It is supplied as a hydrochloride salt, which is a critical detail for understanding its solubility.[1][3]
The primary reason for its poor solubility in many organic solvents stems from its high polarity and ionic character. In its solid state, the molecule exists as an ammonium salt (R-NH₃⁺) with a chloride counter-ion (Cl⁻).[4][5] This salt structure is highly polar and readily forms strong ion-dipole interactions with polar solvents like water, making it easily soluble in aqueous solutions.[6][7][8] However, less polar or non-polar organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexanes) cannot effectively solvate these charged ions, leading to very low solubility. This follows the fundamental principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[9][10][11]
Q2: What is the practical difference between the "hydrochloride salt" and the "free amine" form of this compound?
A: The distinction is crucial for controlling solubility.
-
Hydrochloride Salt: This is the ionic form (1-(Methylsulfonyl)piperidin-4-ammonium chloride). It is a solid, generally more stable for storage, but possesses the solubility limitations discussed above.[4][12] Its high polarity is due to the charged ammonium group.[1]
-
Free Amine: This is the non-ionic, neutral form of the molecule (1-(Methylsulfonyl)piperidin-4-amine).[13] By removing the hydrogen chloride, the highly polar ammonium group is converted back to a neutral primary amine (-NH₂). This significantly reduces the molecule's overall polarity, making it much more soluble in a wider range of organic solvents, including less polar ones like DCM, Chloroform, and Ethyl Acetate.[4]
The conversion from the hydrochloride salt to the free amine is the most powerful tool at your disposal for overcoming solubility challenges in organic synthesis.
Section 2: Initial Solubility Assessment
Before attempting advanced techniques, a systematic initial assessment is necessary.
Q3: How should I perform a quick, qualitative test for solubility in a new solvent?
A: A simple vial test is a reliable starting point to estimate solubility and avoid wasting significant amounts of material.
-
Preparation: Add a small, known amount of this compound (e.g., 1-2 mg) to a clean, dry vial.
-
Solvent Addition: Add the selected organic solvent dropwise (e.g., 0.1 mL at a time) to the vial.[14]
-
Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds to maximize contact between the solid and the solvent.[4]
-
Observation: Observe the mixture against a contrasting background. Note if the solid dissolves completely, partially, or not at all.
-
Gentle Warming (Optional): If the compound remains insoluble at room temperature, gently warm the mixture (e.g., to 40-50 °C) to see if solubility increases.[4] Be cautious, as some compounds can degrade with heat.
-
Documentation: Record the approximate volume of solvent required to dissolve the solid to estimate a qualitative solubility (e.g., "soluble," "sparingly soluble," "insoluble").
Q4: What are the recommended starting solvents for this compound?
A: Based on the compound's polar salt structure, you should begin with the most polar solvents and work your way down.
| Solvent Class | Recommended Solvents | Expected Solubility of Hydrochloride Salt | Rationale |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High | These solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the ammonium cation and the chloride anion.[4][15] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Moderate to High | These solvents have high polarity and can solvate cations well, but are less effective at solvating the chloride anion compared to protic solvents. They are often good choices for reactions.[4] |
| Less Polar | Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF) | Very Low to Insoluble | These solvents lack the polarity and hydrogen-bonding capability to overcome the crystal lattice energy of the ionic salt.[4] |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Insoluble | These solvents have very low polarity and cannot effectively interact with the charged ions of the salt.[8][15] |
Section 3: Troubleshooting Poor Solubility in Organic Solvents
When your desired reaction solvent is in the "Less Polar" or "Non-Polar" category, the following troubleshooting guide and protocols are essential.
Troubleshooting Workflow
This decision tree outlines the logical progression for addressing solubility issues.
Q5: What is "free-basing," and why is it often the most effective solution?
A: Free-basing is the process of neutralizing the acidic hydrochloride salt with a base. This chemical reaction removes the proton (H⁺) from the ammonium group (R-NH₃⁺) and eliminates the chloride ion, yielding the neutral "free amine" (R-NH₂).
This is the most robust strategy because it fundamentally alters the molecule's chemical nature from a high-polarity ionic salt to a lower-polarity neutral compound, thereby making it compatible with a much broader range of organic solvents.[4]
Q6: Which base should I use for the free-basing procedure, and how do I perform it?
A: The choice of base depends on whether you need to isolate the free amine or use it directly in a subsequent reaction. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used because they are non-nucleophilic and the resulting ammonium salt byproduct often precipitates or can be easily removed.
This method is efficient when the resulting ammonium salt byproduct does not interfere with your subsequent chemistry.
-
Setup: Suspend this compound (1.0 equivalent) in your anhydrous reaction solvent (e.g., DCM, THF) in a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the suspension to 0 °C using an ice bath. This helps to control any potential exotherm from the neutralization.
-
Base Addition: Slowly add a tertiary amine base (e.g., TEA or DIPEA, 1.05-1.1 equivalents) dropwise to the stirred suspension.[4]
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature. You will often observe the initial solid hydrochloride salt being replaced by a different solid (the triethylamine hydrochloride precipitate) as the soluble free amine is formed.[4]
-
Direct Use: The resulting mixture, which now contains the dissolved free amine, can often be used directly for the next step (e.g., an acylation or coupling reaction).
Use this method when you need to isolate the pure free amine or when the byproduct salt would interfere with your reaction.
-
Dissolution: Dissolve the hydrochloride salt in a minimal amount of water.
-
Neutralization: Cool the aqueous solution in an ice bath and add a sufficient amount of a base (e.g., saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or 1M NaOH) until the solution is basic (pH > 9, check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times (3x) with an appropriate organic solvent (e.g., DCM or Ethyl Acetate). The less polar free amine will move into the organic layer.
-
Washing & Drying: Combine the organic layers and wash them with brine (saturated aqueous NaCl) to remove residual water. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the isolated free amine, which is often an oil or a low-melting solid.[4]
-
Note on Stability: Be aware that the isolated free amine may be less stable over long-term storage than its hydrochloride salt form. It is often best to prepare it fresh for use.[4]
-
Section 4: Summary of Key Strategies
| Strategy | Applicability | Advantages | Disadvantages |
| Solvent Selection | When a polar solvent is compatible with the reaction. | Simple and direct. | Limited by reaction compatibility; ineffective for non-polar systems. |
| Heating | For solvents where the compound is sparingly soluble. | Can increase solubility and dissolution rate.[9] | Risk of thermal degradation of reactants or products; may not be sufficient for highly insoluble cases. |
| Free-Basing (pH Adjustment) | For reactions requiring less polar or non-polar organic solvents. | Most effective and versatile method; fundamentally changes solubility profile.[4] | Requires an additional chemical step; introduces a base and its salt byproduct into the reaction mixture. |
References
- BIOSYNCE. (n.d.). This compound CAS 651057-01-1.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- Quora. (2017). How can you determine the solubility of organic compounds?
- PubChem. (n.d.). 1-Methanesulfonylpiperidin-4-amine hydrochloride. National Center for Biotechnology Information.
- Reddit. (2022). Determination of maximum solubility? r/OrganicChemistry.
- ACS Publications. (n.d.). Radiometric method for determining solubility of organic solvents in water. Analytical Chemistry.
- ChemBK. (2024). This compound.
- Zaworotko, M. J., et al. (2003). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
- YouTube. (2010). Factors Affecting Solubility.
- NCERT. (n.d.). Amines.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- Sanphui, P., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
- Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
- Semantic Scholar. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
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Technical Support Center: Degradation Pathways of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS: 651057-01-1). We will explore its stability profile, potential degradation pathways, and provide practical troubleshooting advice and experimental protocols in a comprehensive question-and-answer format.
Section 1: General Stability & Handling FAQs
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this molecule is governed by three primary functional groups and its salt form:
-
N-Methylsulfonyl Group: This sulfonamide linkage (piperidine nitrogen to the sulfonyl group) is generally robust and resistant to mild hydrolytic conditions. However, it can be cleaved under harsh acidic or basic conditions. The sulfur atom is in its highest oxidation state (S(VI)) and is not susceptible to further oxidation.
-
Piperidine Ring: Saturated N-heterocycles like piperidine can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen (α-carbons). This can lead to the formation of hydroxylated species, imines, or even ring-opening products under significant stress.[1][2]
-
Primary Amine (at C4): The primary amine is a nucleophilic center and can be prone to oxidation. Its basicity is a key factor in its reactivity.
-
Hydrochloride Salt: The compound is supplied as a hydrochloride salt, protonating the most basic site, which is the primary amine at the C4 position. This enhances aqueous solubility and improves the stability of the free amine by preventing it from participating in undesired reactions, such as aerial oxidation. However, the presence of the chloride ion and the acidic nature of the salt can influence degradation pathways, particularly under thermal stress, where heat-stable amine salts can become a concern.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture, under refrigerated conditions (2-8 °C). For handling, it is advisable to work in an inert atmosphere (e.g., nitrogen or argon) for operations involving solutions, especially if the pH is adjusted to be neutral or basic, to minimize the risk of oxidative degradation.
Q3: My analytical standard solution of the compound, prepared in a buffered aqueous-organic mobile phase, is showing a rapid loss of the main peak area and the appearance of several minor peaks. What is the likely cause?
A3: This is a common issue when working with amine salts. The problem often originates from interactions within the analytical system or solution instability.
-
pH Effects: If the buffer pH is neutral or slightly basic, the primary amine is deprotonated. This "free base" form is more nucleophilic and significantly more susceptible to oxidation than the protonated salt form.
-
Heat-Stable Salts: In some buffer systems (e.g., phosphate), prolonged storage or heating can lead to the formation of non-volatile salts with the amine, which can reduce the apparent concentration and cause peak shape issues in HPLC.[5]
-
Oxidation: If the solvent has not been degassed, dissolved oxygen can promote oxidative degradation, especially if trace metal ions are present to catalyze the reaction.
-
Troubleshooting Steps:
-
Prepare standards fresh daily.
-
Maintain a low pH (e.g., pH 2-4) in your standard solutions and mobile phase to keep the primary amine protonated and stable.
-
Use degassed, high-purity solvents.
-
If using LC-MS, consider mobile phase additives like formic acid or acetic acid instead of non-volatile phosphate buffers.
-
Section 2: Troubleshooting Specific Degradation Pathways
This section details the most probable degradation pathways based on the molecule's structure. These pathways are predicted based on established chemical principles for sulfonamides and piperidine derivatives.
2.1 Hydrolytic Degradation
Q: I need to perform a reaction under strongly acidic or basic conditions. Is the N-S bond of the sulfonamide likely to cleave?
A: While sulfonamides are relatively stable, they are not completely inert to hydrolysis under forced conditions.
-
Acidic Hydrolysis: Under strong acid (e.g., >1N HCl) and elevated temperatures, the N-S bond can undergo cleavage. The reaction is typically slow but will yield piperidin-4-amine and methanesulfonic acid.
-
Basic Hydrolysis: Strong basic conditions (e.g., >1N NaOH) at high temperatures can also promote N-S bond cleavage through nucleophilic attack on the sulfur atom. The products would be the same as under acidic conditions.
-
pH-Rate Profile: The compound is expected to be most stable in the neutral to mildly acidic pH range (pH 3-7).[6]
Caption: Potential hydrolytic degradation pathway.
2.2 Oxidative Degradation
Q: My sample was exposed to air and light, and I see several new, more polar impurities in my HPLC analysis. What are the potential oxidative degradation products?
A: Oxidative degradation is a significant risk for this molecule, given the piperidine ring and the primary amine. The piperidine ring is particularly susceptible to radical-based hydrogen abstraction.[1][7]
-
Hydroxylation: Oxidation at the α-carbons (C2, C6) of the piperidine ring can form hemiaminal species. These are often unstable and may exist in equilibrium with ring-opened aldehyde-amine structures.
-
Dehydrogenation: Loss of hydrogen across the C2-C3 (or C5-C6) bond can lead to the formation of an enamine-like structure, specifically a tetrahydropyridine derivative.[2]
-
N-Oxidation: While less common for the sulfonamide nitrogen, the primary amine at C4 could potentially be oxidized to a hydroxylamine or nitroso derivative, though this is less likely to be a major pathway.
-
Ring Opening: Severe oxidative stress can lead to the cleavage of C-N or C-C bonds within the piperidine ring, resulting in a complex mixture of smaller, highly polar degradants.[8]
Caption: Potential oxidative degradation pathways.
Section 3: Experimental Design & Protocols
3.1 Forced Degradation Studies
Q: How should I design a forced degradation (stress testing) study for this compound to identify potential degradants and establish a stability-indicating analytical method?
A: A forced degradation study should be designed to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[9] The study should systematically evaluate the impact of hydrolysis, oxidation, photolysis, and thermal stress as recommended by ICH guidelines.[10]
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours | To assess stability in acidic environments and force potential N-S bond cleavage. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 8 - 24 hours | To assess stability in alkaline environments. Degradation is often faster under basic conditions. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | To simulate oxidative stress. Hydrogen peroxide is a common choice for this purpose.[11] |
| Thermal (Solution) | pH 7 Buffer | 70 °C | 72 hours | To evaluate the intrinsic thermal stability of the molecule in solution. |
| Thermal (Solid) | Solid Drug Substance | 80 °C | 1 week | To assess the stability of the compound in the solid state. |
| Photostability | ICH Q1B Option 2 | Room Temp | Per ICH Q1B | To evaluate light sensitivity. Expose solid and solution samples to >1.2 million lux hours and >200 W hours/m². |
-
Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., water or acetonitrile/water).
-
Stress Application: For each condition, mix the stock solution with the stressor (e.g., equal volumes of 1 mg/mL drug solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl). Protect oxidative and photolytic samples from light during thermal stress, and vice versa. Include a control sample stored under ambient conditions.
-
Sampling: Withdraw aliquots at predefined time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Immediately quench the reaction to prevent further degradation. For acid/base hydrolysis, neutralize the solution with an equimolar amount of base/acid. For oxidation, dilution with mobile phase is often sufficient. Cool thermal samples to room temperature.
-
Analysis: Dilute the quenched samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating method (see Section 3.2).
-
Evaluation: Calculate the percentage degradation and perform peak purity analysis and mass balance calculations. For significant degradants, proceed with characterization and structural elucidation.
Caption: General workflow for a forced degradation study.
3.2 Analytical Method Development
Q: What is the best analytical approach to separate this compound from its potential degradants?
A: A reversed-phase HPLC method with UV and mass spectrometric (MS) detection is the most powerful approach. The combination of UV for quantification and MS for identification is ideal for stability studies.
-
Rationale: The parent compound is highly polar. Its potential degradation products, such as those from ring opening or N-S bond cleavage, will have significantly different polarities, making a gradient elution necessary for good separation.
-
MS Detection: Mass spectrometry is crucial for providing mass-to-charge (m/z) information, which allows for the rapid identification of degradant peaks and helps in proposing their structures.
-
Column: C18 column with polar end-capping (e.g., Waters Atlantis T3, Agilent Poroshell 120 HILIC-Z, or equivalent), 100 mm x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 210 nm (as the molecule lacks a strong chromophore)
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-500.
This method serves as a starting point and should be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
References
- American Chemical Society. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.
- National Center for Biotechnology Information. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PubMed Central.
- ResearchGate. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Asian Journal of Pharmaceutical and Clinical Research.
- National Center for Biotechnology Information. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
- Oxford Academic. (n.d.). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International.
- American Chemical Society. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
- National Center for Biotechnology Information. (n.d.). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PubMed Central.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- eScholarship, University of California. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer.
- Sulphur Experts Inc. (2021). "Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube.
- American Chemical Society. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- National Center for Biotechnology Information. (n.d.). Impact of Solvent on the Thermal Stability of Amines. PubMed Central.
- Process Group. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process.
- Biosynce. (n.d.). This compound CAS 651057-01-1.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- National Center for Biotechnology Information. (n.d.). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. PubMed.
- National Center for Biotechnology Information. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). PubMed Central.
- National Center for Biotechnology Information. (n.d.). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. PubMed.
- OPUS, University of Siegen. (n.d.). Analytical Methods.
- National Center for Biotechnology Information. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- National Center for Biotechnology Information. (n.d.). 1-Methanesulfonylpiperidin-4-amine hydrochloride. PubChem.
- World Anti-Doping Agency. (2019). The Prohibited List.
- ResearchGate. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
- National Center for Biotechnology Information. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... PubMed Central.
- American Chemical Society. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... ACS Publications.
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Technical Support Center: Optimizing Amide Coupling Reactions with 1-(Methylsulfonyl)piperidin-4-amine hydrochloride
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals. This support center is designed to provide in-depth troubleshooting and optimization strategies for amide coupling reactions involving 1-(Methylsulfonyl)piperidin-4-amine hydrochloride. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve high-yield, high-purity results in your syntheses.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents.[1][2][3] Its structure, featuring a secondary amine on a piperidine ring with an electron-withdrawing methylsulfonyl group, presents unique challenges in standard amide bond formations.[1][2] The hydrochloride salt form necessitates careful consideration of base selection, while the steric bulk and electronic properties of the amine can influence reactivity.[4][5] This guide will walk you through the critical parameters of the coupling reaction, providing a logical framework for optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?
Several factors can lead to poor yields in this specific coupling reaction:
-
Incomplete Amine Neutralization: The starting material is a hydrochloride salt. The amine must be neutralized to its free base form to act as a nucleophile. Insufficient or an inappropriate base can lead to a low concentration of the reactive free amine.[4][6]
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, especially if the acid partner is sterically hindered or electronically deactivated.[4]
-
Side Reactions: Competing side reactions, such as the formation of an unreactive N-acylurea byproduct when using carbodiimides, can consume the activated acid intermediate.[7][8]
-
Steric Hindrance: The piperidine ring can present steric challenges, slowing down the nucleophilic attack of the amine on the activated carboxylic acid.[4][5]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction rate and overall yield.[4]
Q2: How do I select the appropriate base for this reaction?
Since the starting material is a hydrochloride salt, at least one equivalent of base is required to neutralize the HCl and a second equivalent is often needed to facilitate the coupling reaction itself, depending on the coupling reagent used.[8][9] Non-nucleophilic, sterically hindered bases are generally preferred to avoid competing reactions with the activated carboxylic acid.
-
Recommended Bases:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A common choice due to its strong basicity and steric bulk, which minimizes nucleophilic side reactions.[8][10]
-
Triethylamine (TEA): While also commonly used, it is more nucleophilic than DIPEA and can sometimes lead to side products.
-
N-methylmorpholine (NMM): A weaker base than DIPEA and TEA, which can be advantageous in minimizing racemization when coupling chiral carboxylic acids.[8]
-
Q3: What are the best coupling reagents for this type of amine?
The choice of coupling reagent is critical. For a potentially challenging amine like this, more robust activating agents are often required.
-
Uronium/Aminium Salts (HATU, HBTU, TBTU): These are highly efficient coupling reagents that generate active esters in situ, leading to rapid amide bond formation with minimal side reactions.[8][11][12][13] HATU is particularly effective for difficult couplings.[10][11][12]
-
Phosphonium Salts (PyBOP, PyAOP): Similar to uronium salts, these are very effective and can be particularly useful for sterically hindered substrates.[8][11]
-
Carbodiimides (EDC, DIC) with Additives: While economical, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often require an additive to suppress side reactions and improve efficiency.[7][11][14]
Q4: What solvents are recommended for this coupling reaction?
Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate the reaction.
-
Recommended Solvents:
-
Crucial Consideration: It is imperative to use anhydrous (dry) solvents, as water can hydrolyze the activated carboxylic acid intermediate, leading to reduced yields.[4][17]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the coupling reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient base. | - Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used. |
| 2. Ineffective coupling reagent. | - Switch to a more powerful coupling reagent like HATU or PyBOP.[8][11] | |
| 3. Presence of water. | - Use anhydrous solvents and reagents. Consider adding molecular sieves.[4][17] | |
| 4. Low reaction temperature. | - While starting at 0°C or room temperature is common, gentle heating (e.g., 40-50°C) may be necessary for sluggish reactions. | |
| Multiple Byproducts Observed | 1. N-acylurea formation (with carbodiimides). | - Add HOBt or OxymaPure (1.1-1.2 eq) to the reaction.[7][8] |
| 2. Racemization of chiral carboxylic acid. | - Use a weaker base like NMM.[8] Run the reaction at a lower temperature (0°C). Use additives like HOBt or OxymaPure.[4] | |
| 3. Reaction of base with activated acid. | - Use a sterically hindered base like DIPEA. | |
| Difficulty in Product Purification | 1. Water-soluble byproducts (from EDC). | - Perform an aqueous workup. The urea byproduct from EDC is water-soluble and can be easily extracted.[11][18] |
| 2. Insoluble byproducts (from DCC). | - If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.[6][11] | |
| 3. Basic nature of the product. | - Amine-containing products can streak on silica gel. Consider using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol for chromatography.[19] Alternatively, amine-functionalized silica can be used.[19] |
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Experimental Protocols
Protocol 1: General Procedure using HATU
This protocol is recommended for its high efficiency and reliability, especially for potentially challenging couplings.
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50°C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Economical Procedure using EDC/HOBt
This protocol is a more cost-effective alternative, with the inclusion of HOBt to enhance efficiency.
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.1 eq), and this compound (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the General Coupling Mechanism
Sources
- 1. Buy this compound | 651057-01-1 [smolecule.com]
- 2. Buy 1-(Methylsulfonyl)piperidin-4-amine | 402927-97-3 [smolecule.com]
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- 8. bachem.com [bachem.com]
- 9. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 10. growingscience.com [growingscience.com]
- 11. peptide.com [peptide.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. hepatochem.com [hepatochem.com]
- 14. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. interchim.fr [interchim.fr]
- 19. biotage.com [biotage.com]
Technical Support Center: Optimizing Reactions with 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-(Methylsulfonyl)piperidin-4-amine hydrochloride. This resource is designed to provide expert insights and practical solutions to common challenges encountered when using this versatile building block in chemical synthesis. Our goal is to empower you to increase reaction yields, minimize impurities, and achieve your synthetic targets with greater efficiency and confidence.
This guide is structured as a dynamic question-and-answer resource, divided into a Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the reagent's properties and reactivity.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling reaction between this compound and a carboxylic acid, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer: This is a common challenge that typically stems from the nature of the amine starting material and the reaction conditions. The primary culprits are often the hydrochloride salt form of the amine, suboptimal activation of the carboxylic acid, or inappropriate choice of base.[1][2]
Underlying Causality: The amine in this compound is protonated, rendering it non-nucleophilic.[3] For the reaction to proceed, the free amine must be generated in situ. A simple acid-base reaction between the carboxylic acid and the amine can also occur, further deactivating the amine.[1]
Troubleshooting Workflow:
Detailed Remediation Steps:
-
Neutralize the Hydrochloride Salt: The most critical step is to use a suitable base to liberate the free amine.
-
Recommendation: Use at least two equivalents of a non-nucleophilic tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (Et3N). One equivalent will neutralize the HCl salt, and the second will neutralize the acid formed during the coupling reaction.[2]
-
Expert Tip: Add the base to a solution of the amine hydrochloride in your reaction solvent and stir for 15-30 minutes before adding the carboxylic acid and coupling agent.
-
-
Optimize Carboxylic Acid Activation: Incomplete activation of the carboxylic acid is a frequent cause of low yields.[1]
-
Standard Protocol: A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-hydroxybenzotriazole (HOBt) is a good starting point.[4]
-
For Hindered Substrates: If your carboxylic acid or the amine is sterically hindered, consider more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or converting the carboxylic acid to an acid chloride.[4][5]
-
-
Solvent and Temperature Considerations:
-
Solvent Choice: Use anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile. The presence of water can lead to hydrolysis of the activated carboxylic acid intermediate.[1]
-
Temperature: Most amide couplings proceed well at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial. However, be mindful that higher temperatures can increase the risk of side reactions or racemization if your substrates are chiral.[1]
-
Protocol: Optimized Amide Coupling with this compound
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add anhydrous DMF (or DCM) to dissolve the amine salt.
-
Add DIPEA (2.2 eq.) and stir the solution at room temperature for 20 minutes.
-
In a separate flask, dissolve the carboxylic acid (1.1 eq.), HATU (1.1 eq.), in anhydrous DMF.
-
Add the carboxylic acid/HATU solution dropwise to the amine solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Inefficient Reductive Amination
Question: I am performing a reductive amination with a ketone/aldehyde and this compound, but the reaction is slow and gives a low yield of the desired secondary amine. What can I do?
Answer: Incomplete imine/enamine formation and issues with the reducing agent are the most common culprits in reductive amination reactions involving this substrate. The hydrochloride salt must be neutralized for the initial condensation to occur.
Underlying Causality: The initial step of reductive amination is the formation of an iminium ion (from an aldehyde or ketone) or an enamine (from a ketone), which is then reduced.[6] The acidic proton on the amine hydrochloride will inhibit this condensation. The choice of reducing agent is also critical; it must be selective for the iminium ion/enamine over the carbonyl starting material.
Troubleshooting Workflow:
Detailed Remediation Steps:
-
Pre-neutralization is Key: As with amide coupling, you must first generate the free amine. Add one equivalent of a non-nucleophilic base like triethylamine to your reaction mixture containing the amine hydrochloride before adding the carbonyl compound.
-
Facilitate Imine/Enamine Formation: The equilibrium for imine/enamine formation can be unfavorable. Removing the water formed during the condensation will drive the reaction forward.
-
Methods: You can use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, for reactions in solvents like toluene, a Dean-Stark apparatus can be used to azeotropically remove water.
-
-
Choose the Right Reducing Agent: A mild and selective reducing agent is crucial.
-
Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.
-
Avoid: Stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) can reduce the starting carbonyl compound, leading to undesired alcohol byproducts.
-
Protocol: Optimized Reductive Amination
-
To a flask, add this compound (1.0 eq.), the aldehyde or ketone (1.2 eq.), and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add triethylamine (1.1 eq.) and stir for 10 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the role of the methylsulfonyl group in this compound?
The methylsulfonyl group is a strong electron-withdrawing group. This has two main effects on the molecule's reactivity:
-
Decreased Nucleophilicity: It reduces the electron density on the piperidine nitrogen, making it less basic and nucleophilic compared to an N-alkylated piperidine.[7] This can make some reactions more sluggish.
-
Chemical Stability: The sulfonyl group is generally very stable to a wide range of reaction conditions, making it a robust functional group to carry through a synthetic sequence.[8]
Q2: How should I store this compound?
It should be stored in a tightly sealed container in a dry, cool place.[9] As a hydrochloride salt, it is a solid and generally stable, but it is good practice to store it under an inert atmosphere if it will be kept for long periods to prevent moisture absorption.
Q3: Can I use an inorganic base like potassium carbonate to neutralize the hydrochloride salt?
While inorganic bases like K₂CO₃ can be used, they have limited solubility in many organic solvents used for these reactions (e.g., DCM). This can lead to slow or incomplete neutralization. For this reason, soluble organic bases like DIPEA or Et₃N are generally preferred for achieving homogeneous reaction conditions.
Q4: I am observing a side product with a mass corresponding to the dimerization of my amine. Why is this happening?
This can sometimes occur during reductive amination if a reactive aldehyde is used. A molecule of the desired product (a secondary amine) can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced, leading to a tertiary amine dimer. To minimize this, you can try using a slight excess of the starting amine or adding the reducing agent immediately after the carbonyl compound.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activator | Additive | Key Advantages | Potential Issues |
| EDC | Carbodiimide | HOBt, Oxyma | Water-soluble byproducts, cost-effective. | Can cause racemization, less effective for hindered substrates.[10] |
| HATU | Uronium | None | High efficiency, fast reaction times, good for hindered substrates. | More expensive, byproducts can complicate purification.[5] |
| SOCl₂/Oxalyl Chloride | Acid Chloride | None | Highly reactive intermediate, very effective for unreactive amines. | Harsh conditions, can be incompatible with sensitive functional groups.[11] |
| T3P® | Phosphonic Anhydride | None | High yields, byproducts are water-soluble. | Can be viscous and difficult to handle.[12] |
This guide provides a foundational framework for troubleshooting and optimizing reactions with this compound. As with any chemical synthesis, careful planning, attention to detail, and systematic optimization are key to success.
References
- Davies, H. M. L., & Manning, J. R. (2008). Catalytic C−H functionalization by rhodium(II) carbenoids.
- ResearchGate. Why did my amide syntesis does not work?. [Link]
- Wessjohann, L. A., et al. (2003). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 336(7), 315-318.
- YouTube.
- Ghosez, L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11026-11031.
- National Institutes of Health.
- Wiley Online Library.
- Reddit.
- BIOSYNCE. This compound CAS 651057-01-1. [Link]
- ResearchGate. Selected syntheses and reactions of sulfones. [Link]
- PubChem. 1-Methanesulfonylpiperidin-4-amine hydrochloride. [Link]
- National Institutes of Health. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
- Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]
- National Institutes of Health. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Synple Chem. Available Synple Chem Reagent Cartridges. [Link]
- MDPI. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. [Link]
- National Institutes of Health. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 651057-01-1 [smolecule.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
- 12. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Cell Permeability of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride Derivatives
Introduction
Welcome to the technical support guide for researchers working with 1-(Methylsulfonyl)piperidin-4-amine hydrochloride and its derivatives. This class of compounds, characterized by a piperidine core, a polar methylsulfonyl group, and a primary amine, frequently serves as a valuable scaffold in drug discovery.[1][2] However, these same structural features often present a significant challenge: low cell permeability, which can hinder the development of orally bioavailable drugs or agents targeting intracellular proteins.[3][4][5]
This guide is designed to provide you, our fellow researchers, with a logical, in-depth framework for diagnosing and addressing permeability issues. We will move from foundational principles to specific experimental protocols and strategic solutions, empowering you to make informed decisions in your research.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering permeability problems with this compound class.
Q1: Why do my 1-(Methylsulfonyl)piperidin-4-amine derivatives consistently show low permeability?
A1: The low permeability of this scaffold is not surprising and is rooted in its fundamental physicochemical properties. Two key structural features are the primary culprits:
-
The Protonated Amine: The piperidin-4-amine group has a high pKa. At physiological pH (~7.4), this primary amine is predominantly protonated, carrying a positive charge. Charged molecules cannot easily pass through the hydrophobic lipid bilayer of the cell membrane via passive diffusion, which is the primary route for many small molecules.[6][7] The plasma membrane is virtually impermeable to most charged molecules.[3]
-
The Methylsulfonyl Group: The -SO₂(CH₃) group is a strong hydrogen bond acceptor and is highly polar.[8][9][10] This contributes significantly to the molecule's overall Polar Surface Area (PSA). High PSA is strongly correlated with poor membrane permeability because it favors interaction with the aqueous environment over partitioning into the lipid membrane.
Q2: What are the key physicochemical properties of the parent compound I should be aware of?
A2: Understanding the baseline properties of the parent compound, this compound, is crucial for interpreting data from your derivatives.
| Property | Value / Description | Impact on Permeability |
| Molecular Formula | C₆H₁₅ClN₂O₂S | - |
| Molecular Weight | 214.71 g/mol [2] | Favorable. It is well under the 500 Da guideline suggested by Lipinski's Rule of 5.[3] |
| Polar Surface Area (PSA) | High (Calculated values vary, but the sulfonyl and amine groups are major contributors) | Unfavorable. High PSA reduces a molecule's ability to cross the lipid bilayer.[3] |
| Hydrogen Bond Donors | 2 (from the -NH₂) | Favorable. Within Lipinski's guidelines (<5). |
| Hydrogen Bond Acceptors | 2 (from the -SO₂) | Favorable. Within Lipinski's guidelines (<10). |
| Charge at pH 7.4 | Predominantly +1 | Highly Unfavorable. The positive charge is a primary barrier to passive diffusion.[6][7] |
| Solubility | The hydrochloride salt form is readily soluble in aqueous solutions.[1] | Indirectly Unfavorable. While good for handling, it reflects the molecule's preference for the aqueous phase over a lipophilic one. |
Q3: My initial screen used a PAMPA assay. Is this sufficient, or should I use a Caco-2 assay?
A3: This is an excellent question that gets to the heart of experimental design. The choice depends on the question you are asking.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion only.[11][12] It uses an artificial lipid membrane to separate a donor and acceptor well. It is high-throughput, cost-effective, and excellent for getting a clean measure of a compound's ability to passively cross a lipid barrier.[11][13]
-
Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[14][15] This assay is more complex and lower-throughput but provides more biologically relevant data. It accounts for not only passive diffusion but also active transport (uptake and efflux) and paracellular transport (movement between cells).[12][16]
Our Recommendation: Start with PAMPA. If permeability is high in PAMPA, but low in whole-cell assays, it suggests active efflux. If permeability is low in PAMPA, the primary problem is poor passive diffusion. A Caco-2 assay can then be used to confirm this and to investigate if the compound is also a substrate for efflux pumps like P-glycoprotein (P-gp).[12][15]
Q4: Could my compound be actively pumped out of the cell by efflux transporters?
A4: Yes, this is a distinct possibility. Many amine-containing compounds are substrates for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[15] These transporters are expressed in tissues like the intestine and the blood-brain barrier and act as "gatekeepers," actively pumping foreign substances out of cells. This can be a major contributor to low intracellular concentration and poor bioavailability. A bidirectional Caco-2 assay is the standard method to investigate this.[15]
PART 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Low Permeability
This guide provides a logical workflow to determine why your compound's permeability is low.
Visual Workflow: Permeability Troubleshooting
Caption: A decision tree for troubleshooting low cell permeability.
Interpreting the Results:
| Assay | Result | Interpretation |
| PAMPA | Low Pₑ (<1.5 x 10⁻⁶ cm/s)[16] | The compound has poor intrinsic passive permeability. The molecular structure itself is the primary barrier. |
| PAMPA | High Pₑ (>1.5 x 10⁻⁶ cm/s) | This would be surprising given the initial observation. It strongly suggests that passive diffusion is fine and active efflux is the sole reason for low permeability in cells. |
| Bidirectional Caco-2 | Efflux Ratio (ER) < 2 | The compound is not a significant substrate for efflux pumps. The low permeability is due to poor passive diffusion. |
| Bidirectional Caco-2 | Efflux Ratio (ER) > 2 | The compound is actively transported out of the cells. This is contributing to, or is the main cause of, low net permeability.[15] |
| Caco-2 with Inhibitor | Permeability increases, ER normalizes | Confirms the compound is an efflux substrate. If the new permeability value is high, efflux was the main problem. If the new value is still low, the compound suffers from both efflux and poor passive diffusion. |
Guide 2: Ruling Out Experimental Artifacts
Before making major changes to your molecule, ensure your experimental data is reliable.
-
Q: Could my compound be crashing out of solution?
-
Problem: The hydrochloride salt is soluble, but the free base form may not be, especially in buffered solutions at pH 7.4. Precipitation in the donor well will artificially lower the measured permeability.
-
Solution: Measure the kinetic solubility of your compound in the exact buffer used for the assay (e.g., Hanks' Balanced Salt Solution, HBSS). If solubility is lower than your test concentration, you must either lower the concentration or use a co-solvent (though limit DMSO to <1% as it can affect monolayer integrity).[14][17]
-
-
Q: Is my compound sticking to the plasticware?
-
Problem: "Sticky" compounds can adsorb to the walls of pipette tips and 96-well plates, reducing the amount of compound available for transport. This leads to poor mass balance and an underestimation of permeability.
-
Solution: Perform a mass balance calculation. The total amount of compound recovered from the donor well, acceptor well, and cell monolayer (if applicable) at the end of the experiment should be >80% of the initial amount. If recovery is low, consider using low-binding plates and pre-conditioning pipette tips.[14][15]
-
-
Q: For Caco-2 assays, how do I know my cell monolayer is healthy?
-
Problem: A leaky or unhealthy cell monolayer allows compounds to pass through the gaps between cells (paracellular route), which can confound your results.
-
Solution: Always validate monolayer integrity before and during your experiment.
-
TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER). Values should be stable and within the expected range for your lab's specific Caco-2 clone (typically >300 Ω·cm²).[15]
-
Lucifer Yellow Co-dosing: Include Lucifer Yellow, a fluorescent molecule that is cell-impermeable, in your donor well. The amount that leaks into the acceptor well should be very low (<1-2%). High leakage indicates a compromised monolayer.[12][15][16]
-
-
Guide 3: Strategic Approaches to Improve Permeability
Once you have confidently diagnosed the permeability issue, you can employ rational medicinal chemistry strategies.
Visual Workflow: Chemical Modification Strategies
Caption: Medicinal chemistry strategies to enhance cell permeability.
-
Mask the Primary Amine: The positive charge is the biggest obstacle.
-
N-Alkylation/N-Acylation: Converting the primary amine to a secondary/tertiary amine or an amide removes the formal charge and reduces the number of hydrogen bond donors. This is often the most effective first step.[18] However, be mindful that this modification can impact target binding.
-
Prodrug Approach: Attach a lipophilic, cleavable group to the amine.[19] This "mask" neutralizes the charge, allowing the molecule to cross the membrane. Once inside the cell, cellular enzymes (e.g., esterases) cleave the group, releasing the active primary amine. This is a powerful strategy to improve permeability without permanently altering the pharmacophore.[19][20]
-
-
Reduce Overall Polarity:
-
Bioisosteric Replacement: The sulfonyl group is very polar.[8] Consider replacing it with a less polar bioisostere if your structure-activity relationship (SAR) allows. This is a more advanced strategy that requires significant synthetic effort.
-
Increase Lipophilicity: Systematically add small, lipophilic groups (e.g., methyl, fluoro) to other positions on the piperidine ring.[21] This can increase the molecule's overall lipophilicity (LogP), which can improve partitioning into the cell membrane. Be cautious, as increasing lipophilicity can sometimes decrease solubility and increase metabolic liability.[22]
-
-
Promote Favorable Conformations:
PART 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing passive permeability.[11][13]
-
Prepare the Lipid Solution: Create a solution of 1-2% L-α-phosphatidylcholine (or a more complex biomimetic lipid mixture) in an organic solvent like dodecane.[11][13] Sonicate until fully dissolved.
-
Coat the Donor Plate: Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of a 96-well filter plate (the donor plate). Allow the solvent to evaporate completely (~20 min), leaving a lipid layer.[12][13]
-
Prepare the Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of appropriate buffer (e.g., PBS pH 7.4) with 1-5% DMSO to act as a solubility and trapping sink.
-
Prepare the Donor Solution: Dissolve the test compounds in the same buffer to a final concentration of 10-200 µM.[16] Ensure the final DMSO concentration matches the acceptor plate.
-
Assemble and Incubate: Add 150-200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."[12]
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[12][16] The incubation time may need to be optimized for very low permeability compounds.
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Pₑ): Use the established equations to calculate the effective permeability coefficient (Pₑ). Include high and low permeability control compounds (e.g., Propranolol and Furosemide) in every assay for quality control.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is for assessing both passive permeability and active efflux.[14][23]
-
Cell Culture: Culture Caco-2 cells on Transwell filter inserts for 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Discard any wells that do not meet the integrity criteria.
-
Prepare Transport Buffer: Use a buffered solution like HBSS, adjusting the pH to ~6.5 for the apical (AP) side and 7.4 for the basolateral (BL) side to mimic the intestinal pH gradient.[17]
-
Prepare Dosing Solutions: Dissolve the test compound in the appropriate buffer at the desired concentration (typically 1-10 µM to avoid saturating transporters).[17] Prepare separate solutions for the AP-to-BL and BL-to-AP directions. For efflux investigation, also prepare a dosing solution containing a known P-gp inhibitor (e.g., 10 µM Verapamil).[15]
-
Transport Experiment (AP-to-BL):
-
Wash the monolayers with transport buffer.
-
Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and replace the volume with fresh buffer.
-
-
Transport Experiment (BL-to-AP):
-
Simultaneously, on a separate set of wells, perform the reverse experiment.
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Sample from the apical chamber at the same time points.
-
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate the Papp value for both the A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is an efflux substrate.[15]
-
PART 4: References
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). National Library of Medicine. [Link]
-
What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? (n.d.). Biology QuickTakes. [Link]
-
What are the factors that affect membrane permeability? (2017). Quora. [Link]
-
Factors Affecting The Permeability Of A Cell Membrane. (n.d.). Cram. [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (2021). National Library of Medicine. [Link]
-
Factors Affecting Cell Membrane Permeability and Fluidity. (2021). ConductScience. [Link]
-
METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. (2020). Ghent University Library. [Link]
-
Effects of exogenous amines on mammalian cells, with particular reference to membrane flow. (1984). National Library of Medicine. [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. [Link]
-
Permeability enhancement techniques for poorly permeable drugs: A review. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
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Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (2011). National Library of Medicine. [Link]
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Application of Sulfonyl in Drug Design. (2021). ResearchGate. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]
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PAMPA Permeability Assay. (n.d.). Technology Networks. [Link]
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]
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Synthesis and PAMPA Permeability Assay of New Sulfonyl Hydrazone Derivatives. (2019). Scientific Research Publishing. [Link]
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Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (2021). National Library of Medicine. [Link]
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1-Methanesulfonylpiperidin-4-amine hydrochloride. (n.d.). PubChem. [Link]
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Effects of exogenous amines on mammalian cells, with particular reference to membrane flow. (1984). PubMed. [Link]
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Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2022). ResearchGate. [Link]
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Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). PubMed. [Link]
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Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2012). ResearchGate. [Link]
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Recent Alternatives to Improve Permeability of Peptides. (2024). PRISM BioLab. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2019). National Library of Medicine. [Link]
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Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). National Library of Medicine. [Link]
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Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. (2024). MDPI. [Link]
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Mechanism of Amine Transport in the Cell Membranes of the Adrenergic Nerves. (1965). Scilit. [Link]
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Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (2022). National Library of Medicine. [Link]
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2016). National Library of Medicine. [Link]
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Ebvaciclib. (n.d.). PubChem. [Link]
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2016). ACS Publications. [Link]
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Technical Support Center: Mitigating Piperidine-Associated Toxicity in Drug Discovery
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth strategies and troubleshooting advice for reducing the toxicity of piperidine-based compounds. The piperidine scaffold is a valuable component in many successful therapeutics; however, its use can be associated with specific toxicological liabilities. This resource offers a structured approach to identifying and mitigating these challenges, ensuring the progression of safer, more effective drug candidates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the development of piperidine-containing compounds, providing both mechanistic explanations and actionable solutions.
Part 1: Understanding and Mitigating hERG Inhibition
Question 1: My piperidine-containing compound shows significant hERG inhibition. What are the likely structural culprits?
Answer: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Blockade of this channel can lead to life-threatening arrhythmias. Piperidine-containing compounds often exhibit hERG affinity due to a combination of two key features:
-
Basic Nitrogen Atom: The piperidine nitrogen is typically protonated at physiological pH, resulting in a cationic species. This positive charge is a primary driver for interaction with the hERG channel's inner pore.
-
Lipophilicity: The overall lipophilicity of the molecule facilitates its entry into the hydrophobic pore region of the hERG channel.
Key structural features of piperidine derivatives that are commonly associated with hERG binding include the presence of a basic amine and hydrophobic aromatic groups.[1] The flexibility of the piperidine ring and any attached linkers can also allow the molecule to adopt a conformation that fits favorably within the binding pocket.[1]
Question 2: What are the primary strategies to reduce the hERG liability of my piperidine compound?
Answer: Several medicinal chemistry strategies can be employed to mitigate hERG inhibition. The core principle is to disrupt the key interactions between your compound and the hERG channel.
-
Reduce Basicity (pKa Modulation): Lowering the pKa of the piperidine nitrogen reduces the proportion of the compound that is protonated at physiological pH. This can be achieved by introducing electron-withdrawing groups near the nitrogen. A less basic nitrogen will have a weaker electrostatic interaction with the negatively charged residues in the hERG channel pore.
-
Decrease Lipophilicity: Reducing the overall lipophilicity of the molecule can disfavor its partitioning into the hydrophobic binding pocket of the hERG channel. This can be accomplished by introducing polar functional groups or replacing lipophilic moieties with more hydrophilic ones.
-
Introduce Steric Hindrance: Adding bulky groups near the basic nitrogen can sterically hinder the compound from adopting the optimal conformation for hERG binding.
-
Conformational Restriction: Locking the conformation of the piperidine ring or adjacent linkers can prevent the molecule from aligning with the key binding residues in the hERG channel.[2][3][4][5][6] This can be achieved by introducing substituents that create a specific chair or boat conformation or by incorporating the piperidine into a more rigid bicyclic system.
-
Bioisosteric Replacement: In some cases, the entire piperidine ring can be replaced with a bioisostere that retains the desired pharmacological activity but has a reduced hERG liability.
Troubleshooting hERG Inhibition: A Workflow
Caption: A workflow for addressing hERG liability in piperidine-containing compounds.
Part 2: Addressing Metabolic Liabilities - CYP450 Inhibition and N-dealkylation
Question 3: My piperidine compound is a potent inhibitor of CYP3A4. What is the likely mechanism?
Answer: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are major contributors to drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles. For piperidine-containing compounds, CYP3A4 inhibition often occurs through direct interaction of the piperidine nitrogen with the heme iron in the enzyme's active site. The basicity of the nitrogen and the overall shape and lipophilicity of the molecule are key determinants of binding affinity.
Question 4: I'm observing rapid metabolism of my compound, specifically N-dealkylation at the piperidine nitrogen. How can I improve its metabolic stability?
Answer: N-dealkylation is a common metabolic pathway for piperidine-containing drugs, often mediated by CYP3A4.[7][8][9][10] This process involves the enzymatic removal of an alkyl group attached to the piperidine nitrogen, which can lead to the formation of inactive or even reactive metabolites.
Strategies to improve metabolic stability include:
-
Steric Shielding: Introducing bulky substituents on the carbon atom adjacent (alpha) to the piperidine nitrogen can sterically hinder the approach of the CYP enzyme, thus slowing the rate of N-dealkylation.
-
Electronic Modification: Replacing the N-alkyl group with a less metabolically labile group can prevent N-dealkylation. For example, replacing an N-methyl group with an N-cyclopropyl group can sometimes improve stability.
-
Bioisosteric Replacement of the Piperidine Ring: Replacing the piperidine ring with a bioisostere can alter the molecule's interaction with metabolic enzymes. Azaspiro[3.3]heptanes have been shown to be effective piperidine bioisosteres that can improve metabolic stability.[11][12][13]
Metabolic Pathway of Piperidine N-dealkylation
Caption: The metabolic pathway of N-dealkylation of a piperidine derivative by CYP3A4.
Part 3: Assessing and Reducing General Cytotoxicity
Question 5: My piperidine analog is showing general cytotoxicity in cell-based assays. How can I determine the cause and mitigate this?
Answer: General cytotoxicity can arise from various mechanisms, including disruption of mitochondrial function, membrane damage, or induction of apoptosis. It is crucial to first confirm the cytotoxic effect using a reliable assay and then explore structural modifications.
Initial Assessment of Cytotoxicity: The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[14][15][16][17] A reduction in the conversion of MTT to formazan suggests a decrease in viable, metabolically active cells.
Strategies to Reduce Cytotoxicity: The relationship between the structure of piperidine derivatives and their cytotoxicity is complex and often target-dependent. However, some general principles apply:
-
Modulate Physicochemical Properties: As with other toxicities, fine-tuning lipophilicity and pKa can have a significant impact. Highly lipophilic compounds can sometimes lead to non-specific cytotoxicity through membrane disruption.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents on the piperidine ring and its appendages is essential. Small changes can lead to significant differences in cytotoxicity.
-
Targeted Modifications: If the mechanism of cytotoxicity is known (e.g., off-target kinase inhibition), specific modifications can be made to reduce this activity while preserving on-target potency.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a step-by-step guide for assessing the cytotoxic effects of piperidine analogs.[14][15]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Piperidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the piperidine compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: High-Throughput Fluorescent CYP450 Inhibition Assay
This protocol is for assessing the inhibitory potential of compounds against major CYP450 isoforms.[18][19][20][21]
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6)
-
Fluorogenic probe substrates specific for each isoform
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the CYP450 enzymes, fluorogenic substrates, and the NADPH regenerating system in potassium phosphate buffer.
-
Compound Plating: Add serial dilutions of the piperidine compounds to the wells of the 96-well plate. Include a known inhibitor as a positive control and a vehicle control.
-
Enzyme-Substrate Addition: Add the enzyme and substrate mixture to each well.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths over a set time period (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of metabolite formation for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Protocol 3: Manual Patch Clamp Assay for hERG Channel Inhibition
This is the gold standard for assessing hERG liability and should be performed under GLP conditions for regulatory submissions.[22][23][24][25][26]
Materials:
-
Cell line stably expressing the hERG channel (e.g., CHO or HEK cells)
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for micropipettes
-
Intracellular and extracellular recording solutions
-
Perfusion system
Procedure:
-
Cell Preparation: Culture the hERG-expressing cells to the appropriate confluency.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fill with intracellular solution.
-
Whole-Cell Configuration: Establish a whole-cell patch clamp configuration on a single cell.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[22]
-
Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of the piperidine compound.
-
Current Measurement: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC50 value by fitting the concentration-response data to an appropriate equation.
Quantitative Data Summary
The following table provides illustrative examples of how structural modifications can impact the toxicity profile of piperidine-containing compounds. Note that these are generalized examples, and the actual effect of a modification will be series-dependent.
| Modification Strategy | Parent Compound IC50 | Modified Compound IC50 | Rationale for Improvement |
| hERG Inhibition Mitigation | |||
| pKa Reduction | 1 µM | 15 µM | Reduced positive charge at physiological pH, weakening interaction with the hERG channel pore. |
| Lipophilicity Reduction | 0.5 µM | 8 µM | Decreased partitioning into the hydrophobic binding pocket of the hERG channel. |
| Conformational Restriction | 2 µM | 25 µM | Locked conformation prevents optimal alignment with key binding residues in the hERG channel.[2] |
| Metabolic Stability Enhancement | |||
| Steric Shielding (N-dealkylation) | High Clearance | Moderate Clearance | Bulky group near the nitrogen hinders access by CYP enzymes. |
| Bioisosteric Replacement | High Clearance | Low Clearance | The bioisostere is less susceptible to metabolism by CYP enzymes.[11] |
Conclusion
The piperidine scaffold remains a valuable tool in drug discovery. By understanding the structural drivers of its associated toxicities and employing rational medicinal chemistry strategies, it is possible to mitigate these liabilities effectively. A proactive approach, involving early-stage toxicity screening and iterative design, is crucial for the successful development of safe and effective piperidine-based therapeutics. This guide provides a foundational framework for troubleshooting and addressing these challenges, empowering researchers to advance their drug discovery programs with greater confidence.
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- Salmaso, V., et al. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC.
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- Wang, Y., et al. (2013). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. PubMed.
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Overcoming poor metabolic stability of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride analogs
Technical Support Center: A Scientist's Guide
Topic: Overcoming Poor Metabolic Stability of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride Analogs
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and overcoming the metabolic stability challenges associated with this compound analogs. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental designs.
The 1-(methylsulfonyl)piperidine moiety is a valuable scaffold in medicinal chemistry; however, its susceptibility to metabolic degradation often presents a significant hurdle in drug development.[1] This guide will walk you through common issues, from high clearance in initial screens to metabolite identification, and provide actionable strategies for structural modification.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and problems encountered when working with this class of compounds.
Q1: My lead analog shows high clearance in human liver microsomes (HLM). What are the likely metabolic "soft spots" on the 1-(methylsulfonyl)piperidin-4-amine scaffold?
A1: High clearance in liver microsomal stability assays typically points to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] For this specific scaffold, there are two primary regions of metabolic vulnerability:
-
The Piperidine Ring: Saturated heterocyclic rings like piperidine are classic targets for oxidation.[4] The carbon atoms adjacent (alpha) to the nitrogen are particularly susceptible, but oxidation can also occur at other positions, such as the C4 position.[4]
-
The Methyl Group of the Sulfonyl Moiety: While the sulfonyl group itself is generally stable, the attached methyl group can be a site for hydroxylation.
Studies on similar 4-aminopiperidine structures have shown that CYP3A4 is often a major contributor to their metabolism.[5][6] Therefore, initial efforts should focus on identifying metabolites consistent with oxidation at these positions.
Q2: How do I definitively identify which part of my molecule is being metabolized?
A2: Metabolite identification is crucial. The standard approach is to perform a larger-scale incubation with liver microsomes or hepatocytes, followed by analysis using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[7] By comparing the mass spectra of the parent compound with the newly formed metabolites, you can determine the mass shift. A +16 Da shift, for example, is a strong indicator of hydroxylation. Tandem MS (MS/MS) fragmentation patterns can then help pinpoint the exact location of the modification.
Q3: My compound is stable in microsomes but shows poor stability in hepatocyte assays. What does this suggest?
A3: This is a classic indicator that your compound may be susceptible to Phase II metabolism or metabolism by enzymes not highly expressed in microsomes.[8] Liver microsomes are rich in CYP enzymes (Phase I) but lack many of the cytosolic enzymes responsible for conjugation reactions (Phase II), such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).[8][9] The 4-amino group or a newly introduced hydroxyl group (from Phase I metabolism) on your analog could be a substrate for glucuronidation or sulfation.[10] Hepatocyte assays, which use whole cells, contain the full complement of both Phase I and Phase II enzymes and thus provide a more complete metabolic picture.[7]
Part 2: Troubleshooting Guide - Deeper Dives into Experimental Issues
This section provides structured guidance for more complex challenges that arise during the optimization process.
Problem 1: Consistently high in vitro clearance that is not responsive to initial structural modifications.
-
Possible Cause: The primary metabolic pathway might be N-dealkylation, a common route for 4-aminopiperidines, or you may be dealing with multiple metabolic sites, where blocking one simply shifts the metabolic burden to another.[6]
-
Troubleshooting Workflow:
-
Confirm the Pathway: Use metabolite identification studies to check for metabolites corresponding to the loss of the methylsulfonyl group or other substituents.
-
Enzyme Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to identify the specific isoform(s) responsible for the metabolism.[5][6] Knowing the primary CYP involved can guide more specific design strategies.
-
Consider Bioisosteric Replacement: If the methylsulfonyl group is the point of instability, replacing it with a bioisostere that is more resistant to metabolism may be necessary.[11] Similarly, if the piperidine ring is the issue, strategic modifications are in order.[12][13]
-
Problem 2: A structural modification successfully improves metabolic stability but at the cost of target potency.
-
Possible Cause: The modification has likely disrupted a key pharmacophoric interaction with the target protein. The region of the molecule required for potent binding is also the region that is metabolically labile.
-
Troubleshooting Workflow:
-
Structural Biology/Modeling: If a crystal structure of your target is available, model your analogs in the binding pocket. This can reveal if the modification introduces a steric clash or removes a critical hydrogen bond.
-
"Metabolic Shielding" Strategy: Instead of directly replacing the interacting group, try to sterically hinder the site of metabolism. For example, adding a small, inert group like a fluorine or methyl group near the metabolic "soft spot" can block access for metabolizing enzymes without significantly altering the key binding interactions.[4]
-
Subtle Bioisosteric Replacements: Explore more conservative bioisosteric replacements that preserve the necessary electronic and steric properties for binding while altering the susceptibility to metabolism.[14] For instance, replacing a hydrogen with deuterium at a site of oxidation can sometimes slow metabolism due to the kinetic isotope effect.[15][16]
-
Diagram 1: Decision Workflow for Stability Optimization This diagram outlines the decision-making process when a lead compound shows poor metabolic stability.
Caption: Decision workflow for improving metabolic stability.
Part 3: Experimental Protocols & Data Interpretation
Protocol 1: Standard Human Liver Microsomal (HLM) Stability Assay
This protocol is a foundational experiment to determine the in vitro intrinsic clearance of your analogs.[17][18]
Materials:
-
Pooled Human Liver Microsomes (stored at -80°C)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Acetonitrile with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plates and sealing mats
Procedure:
-
Preparation: Thaw HLM on ice. Prepare the NADPH regenerating system in phosphate buffer. Dilute test and control compounds to an intermediate concentration in buffer.
-
Incubation: In a 96-well plate, add the phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Termination: Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the protein.[17]
-
Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis & Interpretation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the initial linear portion of this plot gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: 0.693 / k
-
Intrinsic Clearance (CLint) is calculated as: (k / [microsomal protein concentration]) * 1000 (units: µL/min/mg protein)
Table 1: Example Metabolic Stability Data for Hypothetical Analogs
| Compound ID | Modification | t½ (min) | CLint (µL/min/mg) |
| Lead-001 | Parent Scaffold | 8 | 86.6 |
| Analog-A | gem-dimethyl at C3 | 25 | 27.7 |
| Analog-B | F at C3 | 19 | 36.5 |
| Analog-C | Replaced -SO2Me with -SO2CF3 | 12 | 57.8 |
| Analog-D | Replaced -SO2Me with -C(O)NHMe | 35 | 19.8 |
This data illustrates how specific modifications can impact metabolic stability. Analogs A, B, and D show significant improvements over the parent compound.
Diagram 2: Common Metabolic Pathways for the Scaffold This diagram illustrates the primary sites of Phase I metabolism on the core structure.
Caption: Potential Phase I metabolic pathways.
References
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
- Springer Nature Experiments. (2004).
- ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
- National Institutes of Health. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
- National Institutes of Health. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. [Link]
- Patsnap Synapse. (2025). What are common issues in in vitro ADME assays?[Link]
- eScholarship, University of California. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. [Link]
- Creative Bioarray. Microsomal Stability Assay. [Link]
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
- Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC. [Link]
- PubMed. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
- Hypha Discovery.
- National Institutes of Health.
- National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
- Chemistry LibreTexts. (2024). 1.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
- University of California, San Diego. Bioisosteres of Common Functional Groups. [Link]
- ResearchGate. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. [Link]
- PubMed.
- National Institutes of Health. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]
- The Journal of Pharmacology and Experimental Therapeutics. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4. [Link]
- YouTube. (2021). metabolic stability assays for predicting intrinsic clearance. [Link]
- National Institutes of Health. Metabolically Stable tert-Butyl Replacement. [Link]
- PubMed. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. [Link]
- PubMed.
- ResearchGate.
- ResearchGate. (2025).
- National Institutes of Health.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. escholarship.org [escholarship.org]
- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Troubleshooting the Purification of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for 1-(Methylsulfonyl)piperidin-4-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block and require it in high purity. The compound's structure, featuring a basic piperidine nitrogen and a polar sulfonyl group, presents unique challenges during purification.[1][2] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome these hurdles and achieve your desired purity specifications.
Part 1: Frequently Asked Questions (FAQs) - Common Purification Issues
This section addresses the most common initial challenges encountered during the purification of this compound.
Q1: My isolated product is a pale yellow or off-white solid, but the literature reports it as a white solid. What is the cause of this discoloration, and how can I remove it?
A1: Discoloration in piperidine derivatives is often due to the presence of minor oxidation byproducts.[3] The piperidine ring, even when derivatized, can be susceptible to slow oxidation over time or during workup procedures, leading to colored impurities.
Troubleshooting Steps:
-
Charcoal Treatment During Recrystallization: The most effective method to remove colored impurities is by treating a solution of the crude product with activated carbon.
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot protic solvent (e.g., methanol or ethanol).
-
Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.
-
Causality: Activated carbon has a high surface area and adsorbs large, flat, chromophoric molecules responsible for the color.
-
Hold the solution at temperature for 5-10 minutes.
-
Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
-
-
Minimize Air Exposure: During workup and purification, minimize the exposure of the free-base form to air, as it is more prone to oxidation than the hydrochloride salt.
Q2: After my purification attempt, the overall yield is significantly lower than expected. Where am I most likely losing my product?
A2: Low recovery is a frequent issue, often stemming from the compound's solubility profile. As a hydrochloride salt, it has high polarity and appreciable solubility in polar solvents, especially water and short-chain alcohols.[4]
Common Loss Points & Solutions:
-
Aqueous Workup: If an aqueous workup is used to remove water-soluble impurities, significant amounts of your product can be lost to the aqueous layer.
-
Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product salt (salting out effect). If working with the free base, ensure the pH is sufficiently high (>10) to maximize its partitioning into the organic layer.
-
-
Recrystallization Mother Liquor: A significant portion of the product can remain dissolved in the mother liquor after crystallization.
-
Solution: Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) for an extended period to maximize precipitation. You can also attempt to recover a second crop of crystals by concentrating the mother liquor, though this crop will likely be of lower purity.
-
-
Chromatography: While effective, column chromatography can lead to yield loss due to irreversible adsorption onto the stationary phase, especially if tailing is severe.
-
Solution: Pre-treating the silica gel with the mobile phase containing a basic additive can help minimize loss.[5] Ensure complete elution of the product by flushing the column with a more polar solvent system after the main fractions have been collected.
-
Part 2: In-Depth Troubleshooting by Purification Technique
This section provides detailed protocols and troubleshooting for the primary methods used to purify this compound.
2.1 Recrystallization of the Hydrochloride Salt
Recrystallization is the most economical and scalable method for purifying solid compounds.[2] The key is selecting an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
Solution: A systematic solvent screening process is required. Given the salt's polar nature, polar protic solvents or mixtures are the best starting points.
Protocol 1: Solvent Screening for Recrystallization
-
Setup: Place ~20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until a slurry is formed. Test solvents such as methanol, ethanol, isopropanol, acetonitrile, and water.
-
Heating: Heat the slurries to the boiling point of the respective solvent. If the solid dissolves completely, the solvent is a potential candidate. If it remains insoluble, the solvent is unsuitable on its own.
-
Cooling: For the tubes where the solid dissolved, cool them first to room temperature and then in an ice bath. Observe for crystal formation. An ideal solvent will show rapid and extensive crystal growth upon cooling.
-
Solvent/Anti-Solvent Systems: If the product is too soluble in a solvent (e.g., methanol), you can use it as the primary solvent and add an "anti-solvent" (a solvent in which the product is insoluble, e.g., diethyl ether, MTBE, or heptane) dropwise to the hot solution until turbidity appears. Then, allow it to cool slowly.
Table 1: Solvent Selection Guide for Recrystallization of 1-(Methylsulfonyl)piperidin-4-amine HCl
| Solvent System | Observation & Rationale | Suitability |
| Methanol (MeOH) | High solubility, even at room temperature. May require an anti-solvent. | Good primary solvent |
| Ethanol (EtOH) | Good differential solubility. Often a good starting point.[2] | Excellent |
| Isopropanol (IPA) | Lower solubility than MeOH/EtOH. May require larger volumes but can give high recovery. | Excellent |
| Acetonitrile (ACN) | Moderate solubility. Can be effective for removing less polar impurities. | Good |
| Water | Very high solubility.[4] Difficult to achieve good recovery without an anti-solvent like acetone or IPA. | Use with caution |
| EtOH / Diethyl Ether | The product is soluble in hot EtOH and insoluble in ether. Ether acts as an anti-solvent. | Excellent system |
This diagram outlines the decision-making process when recrystallization fails.
Caption: Decision tree for troubleshooting common recrystallization problems.
2.2 Flash Column Chromatography
When impurities have similar solubility profiles to the product, flash chromatography is necessary. The primary challenge here is the basic nature of the piperidine nitrogen, which interacts strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing.[5]
Solution: The interaction between the basic amine and acidic silica must be suppressed. This is achieved by adding a basic modifier to the mobile phase.
Protocol 2: Flash Chromatography with a Modified Eluent
-
Stationary Phase: Use standard silica gel (40-63 µm). For particularly difficult separations, consider a base-deactivated silica gel.
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Spot the crude material on a TLC plate.
-
Develop in various DCM:MeOH ratios (e.g., 98:2, 95:5, 90:10).
-
Crucially, add 0.5-1% triethylamine (TEA) or diethylamine (DEA) to your eluent system. [3][5] This will saturate the acidic sites on the TLC plate (and column), preventing tailing.
-
An optimal system should give the target compound an Rf value of ~0.3.[3]
-
-
Column Packing: Pack the column using the chosen eluent system (including the TEA). Never dry-pack a column for this type of compound.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. If it is not fully soluble, adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Workup: Combine the pure fractions. The TEA will be present in the solution. It can be removed by rotary evaporation as it is volatile. For final traces, you can dissolve the residue in a solvent like ethyl acetate and wash with a dilute acid, but this risks converting your product back to a salt and should be done with care if the free base is desired. If the HCl salt is the final target, the TEA is easily removed during the final salt formation step.
Caption: Workflow for optimizing flash chromatography of basic piperidines.
Part 3: Synthesis-Related Impurities & Final Purity Analysis
Understanding the source of impurities is key to designing a rational purification strategy.
Q3: What are the most likely impurities from the synthesis of 1-(Methylsulfonyl)piperidin-4-amine, and how can they be removed?
A3: The common synthesis involves reacting 4-aminopiperidine with methanesulfonyl chloride.[2][4]
Caption: Common synthesis route and likely process-related impurities.
Impurity Removal Strategy:
-
Unreacted 4-Aminopiperidine: This is a basic impurity. During an aqueous workup of the free-base product, this starting material will behave similarly to the product. However, it is more polar. It can typically be separated using the chromatography protocol described above.
-
Methanesulfonic Acid: This is an acidic impurity formed from the hydrolysis of methanesulfonyl chloride. It can be easily removed by a basic aqueous wash (e.g., with NaHCO₃ solution) during the workup of the free base.
-
Di-sulfonated Byproduct: This would involve the sulfonylation of both the ring nitrogen and the 4-amino group. This impurity would be significantly less polar than the desired product and would elute much earlier during column chromatography.
Q4: My HPLC analysis shows a broad or splitting peak for an otherwise pure sample. What is happening?
A4: This is a common analytical artifact when analyzing basic compounds like piperidines.[6]
Table 2: Troubleshooting HPLC Analysis of Basic Compounds
| Problem | Probable Cause | Solution |
| Peak Tailing | Secondary ionic interactions between the protonated amine and residual acidic silanols on the C18 stationary phase. | Add a modifier to the mobile phase (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid). Use a base-deactivated column. |
| Peak Splitting / Double Peak | On-column ionization effects or slow equilibrium between the protonated and free-base forms. | Ensure the mobile phase pH is at least 2 units below the pKa of the amine to keep it fully protonated. Increase the buffer concentration in the mobile phase. |
| Poor Retention (Reversed-Phase) | The hydrochloride salt is highly polar and may elute in or near the solvent front. | Use a highly aqueous mobile phase at the start of the gradient. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column. |
By understanding the chemical nature of this compound and anticipating the common pitfalls associated with its purification, you can develop a robust and efficient strategy to obtain material of high purity for your research and development needs.
References
- ChemBK. (2024, April 9). This compound.
- BIOSYNCE. (n.d.). This compound CAS 651057-01-1.
- ResearchGate. (2022, December).
- ResearchGate. (2024, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
Sources
Technical Support Center: Enhancing the Shelf-Life of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride Solutions
Welcome to the technical support center for 1-(Methylsulfonyl)piperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability and integrity of solutions containing this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Introduction
This compound is a piperidine derivative used in various research and pharmaceutical development applications, often as a building block in organic synthesis.[1][2] The molecule's structure, featuring a primary amine and a methylsulfonyl group, presents specific stability considerations when in solution.[1] The hydrochloride salt form generally enhances stability and handling of the solid compound.[3] However, once dissolved, the molecule can be susceptible to degradation, impacting experimental reproducibility and the overall success of your research. This guide provides a framework for understanding and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound in solution is influenced by several key environmental factors:
-
pH: The pH of the solution is critical. The amine group is protonated in its hydrochloride salt form. In alkaline conditions, deprotonation to the free amine can increase its reactivity and susceptibility to oxidative degradation. Generally, acidic to neutral pH is preferred for stability.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4] For long-term storage, refrigeration or freezing is typically recommended.
-
Light: Exposure to UV and visible light can induce photodegradation, breaking chemical bonds and reducing the potency of the compound.[4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidation of the amine group, a common degradation pathway for amine-containing compounds.[4][6][7]
-
Solvent Choice: The type of solvent and the presence of impurities (like metal ions or peroxides) can significantly impact stability.[7]
Q2: I've noticed my solution has developed a slight yellow tint over time. What does this indicate?
A color change, such as the appearance of a yellow tint, is often a visual indicator of chemical degradation. This is commonly associated with oxidation of the amine functionality. While the sulfonyl group is generally stable, the amine portion of the molecule is more susceptible to oxidative processes.[6][7][8] If you observe a color change, it is highly recommended to prepare a fresh solution and take preventative measures to mitigate oxidation, such as using degassed solvents and storing under an inert atmosphere.
Q3: A precipitate has formed in my refrigerated stock solution. Is the compound degrading?
Precipitation upon cooling does not necessarily indicate degradation. It is more likely due to the compound's solubility limit being exceeded at the lower storage temperature. Before concluding that degradation has occurred, allow the solution to slowly warm to room temperature. If the precipitate redissolves with gentle agitation, the issue is likely solubility-related. However, if the precipitate remains, it could be a less soluble degradation product.
Q4: What is the best general-purpose solvent for preparing a stock solution?
For a general-purpose stock solution, sterile, deionized water or aqueous buffers with a slightly acidic pH (e.g., pH 3-6) are often suitable starting points, as the hydrochloride salt is readily soluble and more stable in this range.[5] For applications requiring an organic solvent, anhydrous DMSO or ethanol can be used, but these should be of high purity and stored properly to prevent peroxide formation (in the case of ethers) or water absorption. Always prepare solutions on the day of use if possible, or conduct a small-scale stability study in your chosen solvent system.
Q5: How should I store my solutions to maximize their shelf-life?
Based on general principles of chemical stability, the following storage conditions are recommended:
| Storage Duration | Temperature | Light Condition | Atmosphere | Container |
| Short-Term (≤ 1 week) | 2-8°C (Refrigerated) | Protected from light | Standard | Tightly sealed amber vial |
| Long-Term (> 1 week) | -20°C or -80°C (Frozen) | Protected from light | Inert gas (Argon/Nitrogen) | Tightly sealed amber vial |
Note: When using frozen aqueous solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common stability-related issues.
Troubleshooting Flowchart
Caption: Troubleshooting common solution stability issues.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol incorporates best practices to minimize degradation during solution preparation.
Materials:
-
This compound solid
-
High-purity solvent (e.g., HPLC-grade water, anhydrous DMSO)
-
Amber glass vials with Teflon-lined caps
-
Source of inert gas (Argon or Nitrogen)
-
Sterile syringe filter (0.22 µm), if required
Procedure:
-
Solvent Degassing: If using an aqueous solvent, degas it by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using a sonication bath under vacuum. This removes dissolved oxygen.
-
Weighing: Accurately weigh the required amount of the solid compound in a clean, dry vial.
-
Inert Atmosphere: Flush the vial containing the solid with the inert gas for 30-60 seconds.
-
Dissolution: Add the degassed solvent to the vial to achieve the desired concentration. Cap the vial immediately.
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquoting & Storage: If preparing a larger volume, aliquot the solution into smaller, single-use amber vials. Flush the headspace of each vial with inert gas before sealing. Store immediately under the recommended conditions (e.g., -20°C).
Protocol 2: Basic Stability Assessment by HPLC
If you suspect degradation is affecting your results, this simple experiment can help you assess the stability of your solution under your specific experimental conditions. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for separating and quantifying an active pharmaceutical ingredient from its degradation products.[9]
Objective: To quantify the percentage of this compound remaining after incubation under various stress conditions.
Workflow Diagram:
Caption: Experimental workflow for a basic stability study.
Procedure:
-
Preparation: Prepare a stock solution of your compound in the desired solvent system as described in Protocol 1.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by a suitable HPLC method. This will serve as your 100% reference point. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of formic acid is a common starting point for amine-containing compounds.
-
Stress Conditions: Aliquot the remaining solution into separate, sealed amber vials. Place these vials under different stress conditions. A suggested set of conditions is outlined in the table below.
| Condition ID | Temperature | Light Exposure | Purpose |
| A (Control) | 2-8°C | Dark (in refrigerator) | Baseline stability |
| B | Room Temperature (~25°C) | Ambient Lab Light | Simulates benchtop use |
| C | Room Temperature (~25°C) | Dark (wrapped in foil) | Isolates thermal vs. photo-degradation |
| D | 40°C | Dark (in incubator) | Accelerated thermal degradation |
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week), remove one vial from each condition and analyze it by HPLC.
-
Data Analysis: For each time point, calculate the peak area of the parent compound. Determine the percentage of the compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100 Plot the % Remaining versus time for each condition to visualize the degradation kinetics.
By following these guidelines, you can significantly improve the reliability and reproducibility of your experiments involving this compound.
References
- Allan Chemical Corporation. (n.d.). Top 5 Factors Affecting Chemical Stability.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Hartvig, A. D., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16011–16028.
- Reddit user discussion. (2018). Ways of crashing out amines. r/chemistry.
- El-Gindy, A., et al. (2014). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. PhD Thesis, Alexandria University.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Amine Compounds.
- Smolecule. (2023). This compound.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- BIOSYNCE. (n.d.). This compound CAS 651057-01-1.
- Thermo Fisher Scientific. (2023).
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- Weinert, Z. J., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Bioorganic & medicinal chemistry letters, 20(21), 6268–6271.
- 1st Scientific LLC. (n.d.). This compound.
- Hartvig, A. D., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Neilson, E., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal, 15(1), 1-13.
- Sigma-Aldrich. (n.d.). 1-(methylsulfonyl)piperidin-4-amine AldrichCPR.
- Joshi, H., & Varia, S. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability. Journal of pharmaceutical sciences, 93(3), 532–539.
- PubChem. (n.d.). 1-Methanesulfonylpiperidin-4-amine hydrochloride.
- Iqbal, M., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. PLoS ONE, 11(9), e0163408.
- ResearchGate. (n.d.). Application of Sulfonyl in Drug Design.
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Technical Support Center: Managing Hygroscopicity of Hydrochloride Salts in Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in pharmaceutical synthesis: the management of hygroscopic hydrochloride (HCl) salts. This guide is designed for researchers, chemists, and formulation scientists who encounter issues with moisture uptake in their active pharmaceutical ingredients (APIs). Here, we move beyond simple definitions to provide actionable troubleshooting advice and proactive strategies rooted in solid scientific principles.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses the fundamental questions surrounding the hygroscopicity of HCl salts, providing the foundational knowledge needed to tackle more complex issues.
??? question "Q: What is hygroscopicity and why is it a critical concern for hydrochloride salts?"
??? question "Q: Why are HCl salts so prevalent in pharmaceuticals if they can be hygroscopic?"
??? question "Q: How is the hygroscopicity of a substance officially classified?"
| Hygroscopicity Class | Weight Increase (% w/w) | Description |
| Non-hygroscopic | < 0.2% | Essentially no moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Small amount of moisture uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | Substantial moisture uptake. |
| Deliquescent | Sufficient water is absorbed to form a liquid solution. | The solid dissolves in the absorbed moisture. |
??? question "Q: What is the difference between being hygroscopic, deliquescent, and efflorescent?"
Section 2: Troubleshooting Guide for Synthesis and Isolation
This section provides direct answers to common problems encountered during the synthesis and handling of hygroscopic HCl salts.
???+ danger "Q: My isolated HCl salt is a sticky oil or gum instead of a filterable solid. What happened and how can I fix it?"
???+ warning "Q: My HCl salt powder is caking and has poor flow during handling. What are my immediate options?"
???+ info "Q: I'm seeing changes in my material's physical appearance (color, crystallinity) upon storage. Is this related to moisture?"
Section 3: Proactive Mitigation Strategies
If troubleshooting proves insufficient, a proactive approach is necessary. This involves fundamentally altering the solid form of the API to build in resistance to moisture.
??? question "Q: I've confirmed my HCl salt is too hygroscopic for development. What is the first step in finding a better alternative?"
??? question "Q: Can I modify the existing HCl salt to make it less hygroscopic without changing the counter-ion?"
??? question "Q: When should I consider formulation-based solutions like coatings or specialized excipients?"
Section 4: Key Analytical Protocols & Data Interpretation
Accurate characterization is the bedrock of managing hygroscopicity. This section provides simplified protocols for the essential analytical techniques.
???+ abstract "Q: How do I perform a Dynamic Vapor Sorption (DVS) analysis to accurately assess hygroscopicity?"
???+ abstract "Q: What is the role of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in characterizing hygroscopic behavior?"
???+ abstract "Q: When should I use Karl Fischer (KF) titration?"
Section 5: References
-
Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1183. [Link]
-
Ask This Paper | Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Bohrium. [Link]
-
Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]
-
Pharma.Tips. (2023). How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips. [Link]
-
ResearchGate. (n.d.). Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. ResearchGate. [Link]
-
Quora. (2010). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? Quora. [Link]
-
Pharmaceutical Technology. (2009). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Royal Society of Chemistry. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. RSC Publishing. [Link]
-
ResearchGate. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. ResearchGate. [Link]
-
PharmTech. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. PharmTech. [Link]
-
Omics Online. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. Omics Online. [Link]
-
AAPS. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS. [Link]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? HepatoChem. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
ResearchGate. (2018). Hygroscopic gravimetric quantitative chemical analysis. Review. ResearchGate. [Link]
-
ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Publications. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. NCBI. [Link]
-
Science Publishing Group. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Science Publishing Group. [Link]
-
ACS Earth and Space Chemistry. (2024). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Publications. [Link]
-
National Center for Biotechnology Information. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. NCBI. [Link]
-
ACS Omega. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Publications. [Link]
-
ResearchGate. (2017). Characterization of hygroscopic behavior of single inorganic salt particles across the Hofmeister series | Request PDF. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
-
PubMed. (2020). Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols. PubMed. [Link]
-
Pace Analytical. (n.d.). Solid State Characterization, Polymorph, & Salt Screening. Pace Analytical. [Link]
-
Wikipedia. (n.d.). Neodymium(III) chloride. Wikipedia. [Link]
-
Google Patents. (2020). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts. Google Patents.
-
ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate. [Link]
-
National Center for Biotechnology Information. (2016). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. NCBI. [Link]
Technical Support Center: Purification of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride
Prepared by the Senior Application Science Team
Welcome to the technical support center for the synthesis and purification of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride. This molecule is a valuable building block in pharmaceutical research and development, frequently utilized for creating more complex therapeutic agents.[1][2] However, its synthesis can present purification challenges that impact yield, purity, and downstream success.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered by researchers in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions & Troubleshooting Guides
Q1: My final product is contaminated with the starting material, piperidin-4-amine. How can I remove this impurity?
A1: This is a common issue arising from incomplete sulfonylation. The key to separation lies in the difference in basicity and polarity between the starting material and the desired product.
The starting piperidin-4-amine is a primary amine and is significantly more basic than the product, where the piperidine nitrogen is now part of a sulfonamide. Sulfonamides are considerably less basic because the lone pair on the nitrogen is delocalized by the strongly electron-withdrawing sulfonyl group. This difference can be exploited.
Strategy 1: Purification of the Free Base via Column Chromatography
This is the most robust method for removing the starting amine and other impurities before forming the final hydrochloride salt. Standard silica gel is acidic and can cause significant tailing and product loss with basic amines.[3][4] Therefore, a modified approach is critical.
dot
Caption: Decision workflow for chromatographic purification of basic amines.
Recommended Protocol: Amine-Functionalized Silica Chromatography
-
Preparation: Concentrate the crude reaction mixture. If it is already an HCl salt, neutralize it with a base (e.g., aq. NaHCO₃ or NaOH) and extract the free base into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Column Packing: Select an amine-functionalized silica gel column.[3][5] Equilibrate the column with a non-polar solvent like hexane or a low-polarity mixture (e.g., 98:2 DCM/Methanol).
-
Loading: Dissolve the crude free base in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Elute the column using a gradient of Methanol in Dichloromethane (DCM). A typical gradient might be from 2% to 10% Methanol. The less polar product will elute before the more polar and basic starting amine.
-
Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.
-
Salt Formation: Combine the pure fractions, concentrate under reduced pressure, and dissolve the residue in a suitable solvent like diethyl ether or EtOAc. Add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Collect the solid by vacuum filtration to yield the pure hydrochloride salt.[6]
| Parameter | Standard Silica Gel | Amine-Functionalized Silica [3][5] |
| Interaction | Strong acid-base interaction, causes streaking | Weak base interaction, minimizes streaking |
| Typical Eluent | DCM/MeOH + 1% NH₄OH or Et₃N | Hexane/EtOAc or DCM/MeOH |
| Efficiency | Moderate to Poor | High |
| Recommendation | Acceptable if alternative is unavailable | Highly Recommended |
| Table 1: Comparison of Stationary Phases for Amine Purification. |
Q2: After removing the solvent, my product is a sticky oil that refuses to crystallize. What should I do?
A2: The failure to crystallize is almost always caused by the presence of impurities that inhibit the formation of a crystal lattice.[6] The goal is to first isolate the pure free base before attempting to form the salt.
An oily or gummy consistency often points to residual solvents, excess reagents, or various side products. Attempting to force crystallization of an impure mixture will likely lead to an impure solid or failure.
dot
Caption: General workflow for purifying an amine that fails to crystallize initially.
Troubleshooting Protocol:
-
Isolate the Free Base: Take your oily hydrochloride salt and perform a liquid-liquid extraction. Dissolve it in water, basify the solution with 1M NaOH to a pH > 12, and extract the free amine into a solvent like DCM. This will leave inorganic salts and highly polar impurities in the aqueous layer.
-
Chromatographic Purification: Dry the organic extract and purify it using column chromatography as described in A1 . This is the most critical step to remove the impurities that are preventing crystallization.
-
Controlled Salt Formation: Once you have the pure free base (confirmed by NMR or LC-MS), dissolve it in a solvent in which the hydrochloride salt is insoluble. Anhydrous diethyl ether, ethyl acetate, or isopropanol (IPA) are excellent choices.
-
Precipitation: Slowly add a solution of HCl in your chosen solvent (e.g., 1M HCl in diethyl ether) with stirring. The pure hydrochloride salt should precipitate as a white solid. If it oils out, you may need to try a different solvent or add the acid at a lower temperature (0 °C).
-
Collection: Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
Q3: How do I perform an effective final purification by recrystallization?
A3: Recrystallization is an excellent final step to achieve high purity and good crystallinity. The principle is to find a solvent (or solvent system) in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7]
For a polar amine salt like this compound, polar protic solvents are typically the best starting point.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Use the table below to select a starting solvent system. A mixture of a "good" solvent (dissolves the compound well) and an "anti-solvent" (in which the compound is insoluble) is often effective. Isopropanol/diethyl ether is a common and effective choice.
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot "good" solvent (e.g., boiling isopropanol) dropwise until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are any insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a single seed crystal from a previous batch.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent (e.g., cold diethyl ether) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
| Solvent System | Type | Notes |
| Isopropanol (IPA) / Diethyl Ether | Solvent / Anti-Solvent | Dissolve in minimal hot IPA, add ether until cloudy, then add a drop of hot IPA to clarify before cooling. A very reliable system. |
| Methanol / Diethyl Ether | Solvent / Anti-Solvent | Similar to IPA/Ether but Methanol is more volatile. Ensure slow cooling. |
| Ethanol / Water | Single or Two-Solvent | The salt is often soluble in hot ethanol/water mixtures and will crystallize upon cooling. The amount of water can be tuned. |
| Acetonitrile | Single Solvent | Can be effective for moderately polar salts. |
| Table 2: Recommended Solvent Systems for Recrystallization of Amine Hydrochlorides.[6][8] |
References
- Flash-Chromatography. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Reddit. (2023). Purification of strong polar and basic compounds.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Columbia University. (n.d.). Column chromatography.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Efficacy of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride Derivatives as Kinase Inhibitors
Abstract
The 1-(methylsulfonyl)piperidin-4-amine scaffold is a versatile building block in modern medicinal chemistry, valued for its favorable physicochemical properties and its utility in constructing targeted therapeutic agents.[1][2] This guide provides an in-depth comparison of rationally designed derivatives of this core structure, focusing on their efficacy as inhibitors of Janus Kinase 2 (JAK2), a critical target in myeloproliferative neoplasms and inflammatory diseases.[3][4] We will explore the causal relationships between structural modifications and inhibitory activity, detail a robust protocol for comparative screening, and present a structure-activity relationship (SAR) analysis grounded in published data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
Introduction: The Rationale for Derivatization
1-(Methylsulfonyl)piperidin-4-amine hydrochloride serves as an excellent starting point for library synthesis.[1] The core structure possesses several key features:
-
A basic secondary amine: This provides a reactive handle for a wide array of chemical modifications, allowing for the exploration of diverse chemical space.[1]
-
A piperidine ring: This saturated heterocycle is a common motif in approved drugs, often used to improve solubility, modulate basicity (pKa), and provide a three-dimensional structure that can fit into specific protein binding pockets.[2]
-
A methylsulfonyl group: This polar, non-basic group can act as a hydrogen bond acceptor and enhance aqueous solubility, contributing to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
While the core itself has limited documented biological activity, its true value lies in its role as a "privileged scaffold."[1][5][6] By systematically modifying the primary amine, we can generate derivatives that interact with specific biological targets. Our focus here is on Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase central to the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in numerous cancers and autoimmune disorders, making JAK2 a high-value therapeutic target.[4][7]
This guide will compare a series of hypothetical, yet representative, derivatives (designated PD-1 to PD-4 ) designed based on established principles of kinase inhibitor design.[8][9]
Design and Synthesis Strategy
The primary synthetic route for generating a library of derivatives involves the nucleophilic nature of the piperidin-4-amine.[1] A common and effective strategy is amide bond formation by coupling the amine with various carboxylic acids or reductive amination with aldehydes and ketones. For our comparative series, we will focus on attaching different substituted pyrimidine rings, a common pharmacophore in many kinase inhibitors.[8][9][10]
The design of our derivatives (PD-1 to PD-4 ) is based on exploring the impact of substitutions on a 2-aminopyrimidine core, a moiety known to interact with the hinge region of the kinase ATP-binding pocket.
-
PD-1 (Reference Compound): The core 1-(methylsulfonyl)piperidin-4-amine is coupled with 4-chloropyrimidin-2-amine. This provides a baseline for evaluating the effect of further substitutions.
-
PD-2 (Addition of a Lipophilic Phenyl Group): Builds on PD-1 by adding a phenyl group at the 4-position of the pyrimidine. This is designed to probe a hydrophobic pocket often present in kinase active sites.
-
PD-3 (Introduction of an Electron-Withdrawing Group): Modifies PD-2 by adding a trifluoromethyl (-CF3) group to the phenyl ring. Such groups can alter electronic properties and potentially enhance binding affinity through specific interactions.
-
PD-4 (Addition of a Hydrogen-Bond Donor/Acceptor): Modifies PD-2 by adding a morpholine group. This explores the potential for additional hydrogen bonding interactions with solvent-exposed regions of the active site, which can improve both potency and selectivity.[11]
The general workflow for synthesis and subsequent evaluation is outlined below.
Caption: High-level workflow from synthesis to lead identification.
Comparative Efficacy Analysis
To objectively compare the efficacy of our derivatives, a robust and reproducible in vitro biochemical assay is required. The following protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) against JAK2.
Experimental Protocol: In Vitro JAK2 Inhibition Assay (LanthaScreen™ Kinase Assay)
This protocol is a self-validating system because it includes positive and negative controls to ensure the assay is performing correctly. The use of a known potent inhibitor like Tofacitinib provides a benchmark for comparing the relative potency of the new derivatives.
Pillar of Trustworthiness: This protocol is based on well-established time-resolved fluorescence resonance energy transfer (TR-FRET) principles, a standard in the industry for high-throughput screening and kinase profiling.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test derivative (PD-1 to PD-4 ) and the reference compound (e.g., Tofacitinib) in 100% DMSO.
-
Prepare a Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant human JAK2 enzyme in Kinase Buffer.
-
Prepare a solution containing the GFP-STAT1 substrate peptide and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for JAK2.
-
Prepare a Detection Buffer containing Tb-labeled anti-pSTAT1 antibody.
-
-
Assay Procedure:
-
Create a serial dilution series for each test compound in DMSO. Typically, an 11-point, 3-fold dilution series is performed, starting from 100 µM.
-
Add 2.5 µL of the diluted compounds to the wells of a low-volume 384-well plate. Include "positive control" wells (DMSO only, 100% kinase activity) and "negative control" wells (a known potent inhibitor, 0% kinase activity).
-
Add 5 µL of the JAK2 enzyme solution to each well.
-
Add 2.5 µL of the GFP-STAT1/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the Tb-anti-pSTAT1 antibody solution to stop the reaction and initiate the detection process.
-
Incubate the plate at room temperature for another 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium).
-
Calculate the TR-FRET emission ratio (520 nm / 495 nm).
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Results and Structure-Activity Relationship (SAR) Discussion
The following table summarizes the expected IC50 values for our derivative series based on SAR trends observed in published literature for similar kinase inhibitors.[11][12][13]
| Compound ID | R-Group on Pyrimidine | Rationale for Design | Predicted JAK2 IC50 (nM) |
| PD-1 | -Cl | Baseline scaffold | > 10,000 |
| PD-2 | Phenyl | Probes hydrophobic pocket | 850 |
| PD-3 | 4-(Trifluoromethyl)phenyl | Enhances hydrophobic interactions & alters electronics | 120 |
| PD-4 | 4-Morpholinophenyl | Adds H-bond acceptor/improves solubility | 35 |
Pillar of Expertise & Experience: The interpretation of this data goes beyond simple numbers; it involves understanding the underlying molecular interactions that drive potency.
-
PD-1 is predicted to be inactive. The small chloro-substituted pyrimidine alone is insufficient to provide meaningful affinity for the JAK2 active site. This establishes the necessity of adding larger functional groups to achieve inhibitory activity.
-
PD-2 shows a significant jump in potency. The addition of the phenyl ring allows the molecule to occupy a hydrophobic region of the ATP-binding pocket, likely forming favorable π-stacking interactions with aromatic residues like phenylalanine. This is a common strategy for improving the potency of kinase inhibitors.[12]
-
PD-3 demonstrates a further ~7-fold increase in potency. The electron-withdrawing trifluoromethyl group on the phenyl ring can enhance non-covalent interactions within the hydrophobic pocket. Furthermore, this modification often improves metabolic stability, a key parameter in drug development.
-
PD-4 is the most potent compound in the series. The morpholine moiety is a versatile group. It can act as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues or structured water molecules at the solvent-exposed edge of the binding site.[11] This "solubility handle" also improves the physicochemical properties of the molecule, which is critical for cell permeability and eventual oral bioavailability. The dramatic increase in potency highlights the importance of exploring both hydrophobic and hydrophilic interactions in inhibitor design.
Mechanism of Action: Targeting the JAK-STAT Pathway
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Its inhibition is the mechanistic basis for the therapeutic effect of our compounds.
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- 8. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 [pubmed.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(Methylsulfonyl)piperidin-4-amine Analogs as Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of kinase inhibitors built around the 1-(methylsulfonyl)piperidin-4-amine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the causal relationships between specific structural modifications and their impact on inhibitory potency. We will explore the rationale behind compound design, present comparative experimental data, and provide detailed, self-validating protocols for synthesis and biological evaluation.
The 1-(methylsulfonyl)piperidin-4-amine core is a privileged scaffold in modern drug discovery, particularly for kinase inhibitors.[1][2][3] Its rigid piperidine ring serves as a three-dimensional anchor, projecting substituents into the well-defined pockets of an ATP-binding site. The sulfonamide moiety often acts as a key hydrogen bond donor or acceptor, while the 4-amino group provides a crucial vector for building out into the solvent-exposed region or deeper into the active site.[4] Understanding how to strategically modify this core is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Core Hypothesis & Design Rationale
The central hypothesis of this SAR study is that systematic modification of three key regions of the 1-(methylsulfonyl)piperidin-4-amine scaffold can modulate binding affinity and selectivity against a target kinase (in this case, a representative tyrosine kinase). The regions are:
-
Region 1 (R1): The N-H of the 4-amino group. This position is a primary vector for extension. Modifications here are intended to probe interactions with the solvent-front or the "gatekeeper" region of the kinase.
-
Region 2 (R2): The methyl group of the sulfonyl moiety. This site allows for exploration of bioisosteric replacements to alter physicochemical properties like solubility and metabolic stability without disrupting the core binding interactions.[5][6]
-
Region 3 (R3): The piperidine ring. Introducing substituents or heteroatoms can alter the conformation of the scaffold and probe for additional hydrophobic or polar interactions.[5]
The following diagram illustrates the overall workflow for this SAR investigation.
Caption: High-level workflow for a typical Structure-Activity Relationship (SAR) study.
Comparative SAR Analysis of Analogs
A series of analogs were synthesized based on the core scaffold (Compound 1) . Each modification was designed to test a specific hypothesis regarding inhibitor-kinase interactions. The inhibitory activity was assessed against a target tyrosine kinase, and the half-maximal inhibitory concentration (IC50) was determined.
Table 1: Structure-Activity Relationship Data for Synthesized Analogs
| Cmpd | Region | Modification (R-Group) | Rationale | Target Kinase IC50 (nM) |
| 1 | - | Parent Scaffold | Baseline activity measurement. | 850 |
| 2 | R1 | N-acetyl | Introduce H-bond acceptor, probe pocket size. | 450 |
| 3 | R1 | N-(4-fluorobenzoyl) | Explore aromatic interactions, fluorine as H-bond acceptor/metabolic blocker. | 75 |
| 4 | R1 | N-(pyrimidin-2-yl) | Introduce H-bond acceptors and a rigid, planar system to interact with hinge region. | 15 |
| 5 | R2 | Ethylsulfonyl | Increase lipophilicity, probe pocket size near sulfonyl group. | 920 |
| 6 | R2 | Cyclopropylsulfonyl | Bioisostere for methyl; introduces rigidity and alters electronics. | 680 |
| 7 | R3 | (3R)-methylpiperidine | Introduce chirality and a hydrophobic group to probe for stereospecific interactions. | 550 |
| 8 | R3 | Morpholine ring | Replace piperidine CH2 with oxygen to increase polarity and solubility.[5] | > 10,000 |
| 9 | R1+R2 | N-(pyrimidin-2-yl) + Cyclopropylsulfonyl | Combine optimal modifications from R1 and R2 to test for additive effects. | 9 |
The following diagram summarizes the key findings from the SAR study.
Sources
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A Researcher's Guide to Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride Derivatives
For researchers and scientists in the fast-paced world of drug discovery, the journey from a promising hit in a high-throughput screen to a viable clinical candidate is fraught with challenges. A crucial juncture in this path is the transition from the controlled environment of in vitro assays to the complex biological landscape of in vivo models. This guide provides an in-depth technical comparison of the methodologies used to evaluate the activity of 1-(methylsulfonyl)piperidin-4-amine hydrochloride and its analogs, a scaffold of increasing interest in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and explore the structure-activity relationships that govern the translation of in vitro potency to in vivo efficacy.
The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[1] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding potential make it a versatile building block.[1] The incorporation of a methylsulfonyl group, as seen in this compound, can further enhance metabolic stability and target engagement.[1] Understanding the nuances of how this structural motif influences biological activity in both simplified and complex systems is paramount for successful drug development.
The In Vitro Landscape: Defining Potency and Mechanism
In vitro assays serve as the initial proving ground for novel compounds, offering a rapid and cost-effective means to assess their biological activity against a specific target or cellular process. For piperidine derivatives, a common application is in the development of kinase inhibitors and other anticancer agents.[2][3]
Assessing Cellular Viability and Cytotoxicity
A fundamental step in characterizing an anticancer compound is to determine its effect on cancer cell proliferation and viability. The MTT and Sulforhodamine B (SRB) assays are two widely accepted colorimetric methods for this purpose.[4][5][6]
Table 1: Comparison of Common In Vitro Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[5][6] | High sensitivity, widely used, reflects mitochondrial integrity.[6] | Can be affected by compounds that alter cellular metabolism without causing cell death. |
| SRB | Measures total cellular protein content by staining with sulforhodamine B dye.[4][7] | Less susceptible to interference from metabolic effects, good for large-scale screening.[7] | May not distinguish between cytostatic and cytotoxic effects. |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
I. Materials
-
Cancer cell line of interest (e.g., HCT116 human colon carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO (for formazan solubilization)
-
Microplate reader
II. Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[4][9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO). Incubate for 48-72 hours.[8][10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[4][9]
III. Data Analysis
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
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Comparative analysis of synthetic routes to piperidine derivatives
An In-Depth Technical Guide to the Comparative Analysis of Synthetic Routes for Piperidine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
The piperidine motif is a cornerstone of modern medicinal chemistry. As a saturated six-membered N-heterocycle, its three-dimensional structure is a privileged scaffold found in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2] The ability to efficiently and selectively synthesize substituted piperidines is therefore a critical task in drug discovery and development, directly impacting the speed at which new therapeutic agents can be accessed and evaluated.[3][4]
This guide provides a comparative analysis of the principal synthetic strategies for constructing the piperidine ring. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The focus is on providing the causal logic behind experimental choices, empowering researchers to select and optimize the ideal route for their specific molecular target.
Core Synthetic Strategies: An Overview
The synthesis of the piperidine ring can be broadly categorized into three main approaches: the dearomatization of pyridine-based precursors, the cyclization of acyclic building blocks, and cycloaddition reactions.[1] More recently, biocatalytic and advanced transition-metal-catalyzed methods have emerged, offering novel solutions to challenges of selectivity and substrate scope.
Caption: Simplified workflow for heterogeneous catalytic hydrogenation.
Comparative Analysis of Catalytic Systems:
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Heterogeneous (e.g., PtO₂, Pd/C, Rh/C) | High H₂ pressure (50-70 bar), elevated temp.; often with acidic solvent (e.g., AcOH). [5] | Catalyst is easily removed and recycled, making it ideal for industrial scale-up. [6]Effective for a wide range of substrates. | Harsh conditions can be incompatible with sensitive functional groups. Catalyst poisoning is a common issue. [6] |
| Homogeneous (e.g., Iridium complexes) | Mild conditions, lower H₂ pressure. | High chemoselectivity, tolerating sensitive groups like nitro, azido, and bromo moieties. [7] | Catalyst separation from the product can be challenging and costly. |
| Electrocatalytic (e.g., Rh/C) | Ambient temperature and pressure. [8] | Sustainable approach using electricity instead of high-pressure H₂ gas. High current efficiency and quantitative conversion are possible. [8] | Requires specialized electrochemical setup. Substrate scope can be limited by solubility in the electrolyte. [8] |
| Transfer Hydrogenation (e.g., HCOOH/NEt₃) | Mild temperatures (e.g., 40°C), no H₂ gas required. | Avoids the need for high-pressure hydrogenation equipment. Offers high chemoselectivity. | Generates stoichiometric byproducts from the hydrogen donor. |
Reduction of Activated Pyridinium Salts
To overcome the inherent stability of the pyridine ring, a common strategy is to quaternize the nitrogen atom, forming a pyridinium salt. This activation disrupts the aromaticity, lowers the LUMO of the heterocycle, and renders the ring significantly more susceptible to reduction. [3] Mechanism & Causality: The positively charged nitrogen atom acts as a powerful electron sink, facilitating the addition of a hydride from a reducing agent like sodium borohydride (NaBH₄). The initial reduction typically occurs at the 2- or 4-position to give a di- or tetrahydropyridine intermediate, which can then be reduced further to the fully saturated piperidine. [9]This method provides a high degree of regioselectivity. [9][10] More advanced protocols utilize catalytic systems. For example, rhodium-catalyzed transfer hydrogenation of pyridinium salts can proceed via a reductive transamination pathway, allowing for the synthesis of chiral piperidines with excellent enantioselectivity. [3][11]This process involves the initial formation of a dihydropyridine, which is hydrolyzed and then undergoes a reductive amination cascade with a chiral amine. [11]
Caption: General pathway for the reduction of pyridinium salts.
Performance Comparison:
| Method | Reducing Agent/Catalyst | Key Features | Typical Yields |
| Direct Reduction | NaBH₄ | Operationally simple, mild conditions, highly regioselective for 1,2,5,6-tetrahydropyridines. [9] | Moderate to excellent. [9] |
| Transfer Hydrogenation | [RhCp*Cl₂]₂ with HCOOH/NEt₃ | Highly chemoselective for either tetrahydropyridines or piperidines depending on substrate. [10]Access to chiral products via asymmetric reductive transamination. [3] | Good to excellent. [3][10] |
Part 2: Intramolecular Cyclization of Acyclic Precursors
This strategy builds the piperidine ring from a linear precursor, typically containing a nitrogen atom and a reactive functional group at the appropriate distance (e.g., 1,5-amino-alcohols).
Mechanism & Causality: The core principle is an intramolecular nucleophilic substitution. The amine nitrogen attacks an electrophilic carbon at the 5-position. The challenge lies in activating the terminal hydroxyl group of an amino-alcohol to make it a good leaving group.
One classic approach involves treating the amino alcohol with thionyl chloride (SOCl₂). [12]This converts the alcohol to a chloride in situ. A key procedural detail for success is the inverse addition of the amino alcohol to the SOCl₂ solution. [12][13]This ensures the amine is immediately protonated by the generated HCl, preventing it from acting as a nucleophile and engaging in undesired side reactions. Subsequent addition of a base deprotonates the ammonium salt, freeing the amine to perform the desired intramolecular cyclization onto the alkyl chloride. [12] Alternatively, transition metal catalysts can be used. Ruthenium complexes, for example, can catalyze the cyclization of amino-alcohols, with the reaction outcome (cyclic amine vs. lactam) steerable by the choice of additives. [14] Performance Comparison:
| Method | Reagents | Key Features |
| SOCl₂ Mediated | SOCl₂, base | One-pot procedure that avoids a multi-step protection/activation/deprotection sequence. Scalable and practical. [12] |
| Ru-Catalyzed | Ru₃(CO)₁₂ / CataCXium® PCy | Can be directed to selectively form either piperidines or piperidones (lactams) by adding water or a ketone, respectively. [14] |
Part 3: The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing the piperidine skeleton, often resulting in highly functionalized products like piperidinones. [15][16]It involves the reaction of an azadiene (or an imine as a 2-atom component) with a dienophile.
Mechanism & Causality: The reaction between an imine and an electron-rich diene can be promoted by Lewis or Brønsted acids. While sometimes depicted as a concerted pericyclic reaction, there is significant evidence that many formal aza-Diels-Alder reactions proceed through a stepwise Mannich-Michael pathway, especially with oxygenated dienes. [16]Understanding the operative mechanism is crucial for predicting and controlling stereoselectivity. In situ generation of highly reactive dienophiles, such as methanimine from formaldehyde and ammonia, can be used to trap dienes and form the piperidine core. [17]
Part 4: Modern and Emergent Strategies
Biocatalytic and Chemo-enzymatic Synthesis
Modern synthetic chemistry increasingly leverages enzymes to achieve transformations that are difficult with traditional reagents. [18]Biocatalysis offers exceptional selectivity (chemo-, regio-, and stereo-) under mild, environmentally benign conditions. [19][20] A powerful recent strategy combines biocatalytic C-H oxidation with chemical cross-coupling. [21]In this approach, an enzyme like a hydroxylase selectively installs a hydroxyl group onto a specific site of a simple piperidine precursor. [22]This hydroxylated intermediate can then be used in reactions like nickel-electrocatalyzed radical cross-coupling to build molecular complexity. [21]This modular approach dramatically shortens synthetic sequences for complex piperidines, reducing multi-step processes to just a few efficient stages. [21]
Transition-Metal-Catalyzed Dearomatization
For accessing sterically hindered piperidines, direct C-N bond formation can be challenging. An alternative is the stereoselective dearomatization of the corresponding aromatic heteroarene using transition metal catalysis. [23]This advanced strategy is particularly useful for synthesizing complex and sterically encumbered piperidine structures that are difficult to access via other means.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Methylpyridine using PtO₂
This protocol is adapted from established methodologies for pyridine hydrogenation. [5]
-
Reactor Setup: To a high-pressure reactor vessel, add 2-methylpyridine (1.0 eq) and glacial acetic acid (as solvent).
-
Catalyst Addition: Add Adams' catalyst (PtO₂, ~1 mol%).
-
Reaction Execution: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas to 70 bar.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully vent the reactor and purge with inert gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with a strong base (e.g., NaOH solution) and extract the product into an organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 2-methylpiperidine.
Protocol 2: Reduction of an N-Benzylpyridinium Salt with NaBH₄
This protocol is based on the general procedure for reducing pyridinium salts. [9]
-
Salt Formation: Dissolve the desired substituted pyridine (1.0 eq) in dichloromethane. Add benzyl bromide (1.1 eq) and stir the mixture at room temperature for 24 hours. Collect the resulting precipitate (the N-benzylpyridinium salt) by filtration and dry under vacuum.
-
Reduction: Suspend the N-benzylpyridinium salt (1.0 eq) in methanol. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Isolation: Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-benzyl-1,2,5,6-tetrahydropyridine derivative. Purify by column chromatography if necessary.
Conclusion
The synthesis of piperidine derivatives is a mature field with a diverse arsenal of methodologies.
-
Catalytic hydrogenation remains the most direct route for simple, robust substrates, especially on an industrial scale.
-
The reduction of pyridinium salts offers a milder alternative, providing excellent control over regioselectivity and access to partially saturated intermediates.
-
Intramolecular cyclizations are ideal when constructing the ring from acyclic fragments, with modern one-pot procedures enhancing efficiency.
-
Aza-Diels-Alder reactions provide a powerful entry into complex, functionalized piperidinones.
-
Emerging chemo-enzymatic and biocatalytic approaches are setting new standards in selectivity and sustainability, enabling the rapid construction of previously inaccessible chiral molecules. [21][22] The optimal synthetic route depends on a careful consideration of the target molecule's complexity, required stereochemistry, functional group compatibility, and scalability requirements.
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- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). PMC - NIH.
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- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
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- Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. (2025). University of Pennsylvania.
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- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
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- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. (2013).
- Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. (2008). The Journal of Organic Chemistry.
- Synthesis of piperidinones by an aza Diels-Alder reaction.
- Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Organic & Biomolecular Chemistry.
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- Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2025). The Journal of Organic Chemistry.
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A Comparative Guide to Validated Analytical Methods for the Purity of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride
Introduction
1-(Methylsulfonyl)piperidin-4-amine hydrochloride is a key heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Even trace impurities can lead to unforeseen side reactions, introduce toxicity, or compromise the therapeutic effect. Therefore, the development and validation of robust, accurate, and precise analytical methods for its purity assessment are paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of validated analytical methodologies for this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, grounded in authoritative standards from the International Council for Harmonisation (ICH) and major pharmacopeias. The core analytical challenge presented by this molecule—its lack of a significant ultraviolet (UV) chromophore—will be a central theme, guiding our comparison of chromatographic and other techniques.
Chapter 1: Foundational Analytical Principles & Regulatory Context
The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[1] For purity analysis, this means the method must be able to accurately quantify the main component while simultaneously detecting, separating, and quantifying all relevant impurities. The validation of these procedures is governed by a harmonized global framework.
The Pillars of Method Validation: ICH Q2(R2)
The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[1][2] It ensures that a method is reliable, reproducible, and fit-for-purpose. Key validation parameters that must be rigorously assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
The Role of Pharmacopeias
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide legally recognized standards and procedures.[5] For chromatographic methods, USP General Chapter <621> is a critical resource that defines terms, procedures, and system suitability requirements to ensure the performance of the analytical system.[6][7][8] Adherence to these standards is essential for regulatory compliance.
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A Senior Application Scientist's Guide to Benchmarking 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride Against Other Piperidine Building Blocks
Introduction: The Piperidine Scaffold's Central Role in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1][2] Its three-dimensional, saturated heterocyclic structure provides an ideal framework for chemists to elaborate upon, enabling fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2][3][4] The ability to strategically functionalize the piperidine core, particularly at the 1- and 4-positions, allows for the modulation of crucial parameters like solubility, metabolic stability, and target-binding affinity.[1][2]
This guide focuses on 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (herein referred to as 1 ), a building block of increasing interest. The introduction of the N-methylsulfonyl (mesyl) group imparts a unique set of properties that distinguish it from more conventional N-substituted piperidines. This document provides a head-to-head comparison of 1 against common alternatives, offering experimental protocols and field-proven insights to guide researchers in making informed decisions during the drug design and development process.
Physicochemical Properties: A Comparative Analysis
The choice of an N-substituent on the piperidine ring profoundly impacts the molecule's fundamental properties. The electron-withdrawing nature of the methylsulfonyl group in 1 significantly lowers the basicity (pKa) of the piperidine nitrogen compared to alkylated or acylated analogs. This has downstream consequences for reactivity, salt formation, and potential off-target interactions.
Below is a comparative table of key physicochemical properties for 1 and three widely used piperidine building blocks: tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine), 1-acetyl-4-aminopiperidine, and the parent 4-aminopiperidine.
| Building Block | Structure | MW ( g/mol ) | Predicted pKa (C4-Amine) | Key Features |
| 1-(Methylsulfonyl)piperidin-4-amine HCl (1) | 214.71[5][6] | ~9.4 | N-sulfonamide is stable, non-basic, and acts as H-bond acceptor. Electron-withdrawing nature modulates C4-amine reactivity. | |
| tert-Butyl 4-aminopiperidine-1-carboxylate (2) | 200.28[7][8] | ~9.5 | N-Boc is a standard protecting group, easily removed under acidic conditions. Provides a neutral nitrogen. | |
| 1-Acetyl-4-aminopiperidine (3) | 142.20[9][10] | 9.37[9][10] | N-amide is neutral, planar, and offers H-bond acceptor capabilities. Stable under many reaction conditions. | |
| 4-Aminopiperidine (4) | 100.16 | ~10.5 | Both nitrogens are basic, often leading to challenges with selective functionalization. |
Predicted pKa values are estimations from chemical software and can vary. The key takeaway is the relative basicity.
Reactivity and Synthetic Considerations
The primary amine at the C4 position is the key handle for synthetic elaboration. However, the nature of the N1-substituent dictates the overall reactivity and the choice of reaction conditions.
-
Nucleophilicity: The C4-amine of 1 is a potent nucleophile, suitable for a range of reactions including amide bond formation, reductive amination, and sulfonamide synthesis.[5] The electron-withdrawing mesyl group slightly attenuates the nucleophilicity compared to the parent 4-aminopiperidine (4 ), but less so than the N-Boc (2 ) or N-acetyl (3 ) analogs where the nitrogen lone pair is delocalized. This can be advantageous in preventing undesired side reactions.
-
Stability of the N-Substituent: A critical advantage of the N-sulfonyl group is its exceptional chemical stability.[2] Unlike the N-Boc group, which is labile to acid, or N-benzyl groups which are removed by hydrogenolysis, the N-mesyl group is robust and withstands a wide array of synthetic transformations. This stability is crucial in multi-step syntheses.
-
Metabolic Stability: The N-sulfonyl moiety is generally associated with increased metabolic stability.[11] Piperidines can be susceptible to CYP450-mediated N-dealkylation.[2] The strong electron-withdrawing nature of the sulfonyl group makes the adjacent C-H bonds less prone to oxidative metabolism, a desirable trait for improving a drug candidate's half-life.[12][13]
Experimental Benchmarking: Protocols for Head-to-Head Comparison
To provide a tangible framework for evaluation, we present standardized protocols for common synthetic transformations. These workflows are designed to directly compare the performance of 1 against its alternatives.
Workflow for Comparative Reactivity Analysis
The following diagram illustrates a standardized workflow for benchmarking the reactivity of different piperidine building blocks in a key synthetic reaction, such as amide coupling.
Caption: Standardized workflow for comparative reactivity studies.
Protocol 1: Comparative Amide Bond Formation
This protocol compares the efficiency of coupling benzoic acid with 1 , 2 , and 3 .
Objective: To determine the relative reaction rate and final yield for a standard amide coupling reaction.
Materials:
-
This compound (1 )
-
tert-Butyl 4-aminopiperidine-1-carboxylate (2 )
-
1-Acetyl-4-aminopiperidine (3 )
-
Benzoic Acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Reaction Setup: In three separate, dry reaction vials, add benzoic acid (1.0 eq).
-
Amine Addition:
-
To Vial A, add 1 (1.05 eq) and DIPEA (2.2 eq, to neutralize the HCl salt and for the coupling).
-
To Vial B, add 2 (1.05 eq) and DIPEA (1.1 eq).
-
To Vial C, add 3 (1.05 eq) and DIPEA (1.1 eq).
-
-
Solvent: Dissolve the contents of each vial in anhydrous DMF (to a concentration of 0.2 M with respect to the benzoic acid).
-
Coupling Reagent: To each vial, add a solution of HATU (1.1 eq) in DMF.
-
Reaction: Stir all reactions at room temperature (20-25°C).
-
Monitoring: Monitor the consumption of the starting materials by LC-MS at 1, 4, and 16 hours.
-
Work-up: Upon completion, quench the reactions with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography and calculate the isolated yield for each reaction.
Expected Outcome & Causality:
-
Compound 1 is expected to perform well, providing a high yield of the desired amide. The free amine is highly nucleophilic, and the N-sulfonyl group is inert to the reaction conditions.
-
Compound 2 will also provide a good yield. It is a standard coupling partner.[14]
-
Compound 3 should react efficiently. The primary amine is readily available for coupling.
-
The primary differentiator will likely be the reaction rate. Due to the slightly modulated basicity and steric environment, subtle differences in the time to completion may be observed.
Decision Making in Drug Design: When to Choose 1-(Methylsulfonyl)piperidin-4-amine
The selection of a building block is a strategic decision that impacts the entire drug discovery cascade. The following decision tree provides guidance on selecting the appropriate piperidine building block based on the desired attributes of the final compound.
Caption: Decision tree for selecting an N-substituted 4-aminopiperidine.
Use this compound when:
-
Metabolic stability is a primary concern: The N-sulfonyl group is robust against oxidative metabolism.[2][11]
-
A non-basic piperidine nitrogen is required: The sulfonamide nitrogen is not basic, which can prevent undesirable interactions with acidic biological targets (e.g., aspartic acid residues in an enzyme active site) or improve cell permeability.
-
Downstream chemistry is harsh: The chemical stability of the mesyl group ensures it survives reactions where protecting groups like Boc would be cleaved.
-
A hydrogen bond acceptor is needed: The sulfonyl oxygens are excellent hydrogen bond acceptors, which can be exploited for target binding.[15]
Conclusion
This compound is a highly valuable building block in medicinal chemistry, offering a unique combination of high stability, modulated basicity, and favorable metabolic properties. While standard building blocks like N-Boc-4-aminopiperidine remain workhorses for their versatility in divergent syntheses, the N-mesyl analog provides a strategic advantage when the final drug candidate requires a robust, non-basic, and metabolically stable piperidine core. By understanding the distinct physicochemical and reactivity profiles outlined in this guide, researchers can more effectively leverage these building blocks to accelerate the design and synthesis of next-generation therapeutics.
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- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives.
- Zhang, M., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]
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- Sorensen, E., et al. (2008). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). PubMed. [Link]
- Galal, H., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018).
- Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. [Link]
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- Porey, A., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science (RSC Publishing). [Link]
- 4-Amino-1-Boc-piperidine | C10H20N2O2. PubChem. [Link]
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- Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Profiling of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride Derivatives
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the intricate landscape of drug discovery, the potency of a therapeutic candidate is only half the story. The ultimate success of a molecule hinges on its selectivity—the ability to interact with its intended biological target while minimizing engagement with other proteins, thereby reducing the potential for adverse drug reactions (ADRs). The 1-(Methylsulfonyl)piperidin-4-amine scaffold has emerged as a versatile building block in medicinal chemistry, valued for its synthetic tractability and its presence in a range of biologically active agents.[1][2][3] However, the very features that make it attractive, such as the piperidine ring and the sulfonamide group, are also common pharmacophores that can lead to unintended off-target interactions.[4]
This guide provides a comprehensive, tiered framework for profiling the cross-reactivity and selectivity of novel derivatives based on the 1-(Methylsulfonyl)piperidin-4-amine hydrochloride core structure. We will move beyond a simple recitation of protocols to explain the causal logic behind each experimental choice, offering a self-validating system for generating a robust selectivity profile. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing safer, more effective therapeutics from the bench to the clinic.
The Core Scaffold: A Platform for Targeted Chemistry
The 1-(Methylsulfonyl)piperidin-4-amine structure provides a rigid cyclic backbone with well-defined vectors for chemical modification. The primary amine at the 4-position is the most common site for derivatization, allowing for the introduction of a wide array of functional groups to modulate potency and target specificity. Understanding this core structure is fundamental to designing a rational profiling strategy.
Caption: Simplified workflow for the KINOMEscan® competition binding assay.
Experimental Protocol: scanMAX Panel Screening
-
Compound Preparation: Solubilize test compounds (e.g., Derivative A, Derivative B) in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution.
-
Sample Submission: Provide 20 µL of the 10 mM stock solution to the service provider (e.g., Eurofins Discovery).
-
Assay Execution: The service provider performs the screening. Compounds are typically tested at a concentration of 1 µM against a panel of over 450 kinases (the scanMAX panel).
-
Data Analysis: Results are provided as percent of control (%Ctrl), where a lower number indicates stronger binding. A dissociation constant (Kd) can be determined for significant hits through follow-up dose-response experiments.
Data Presentation: Comparing Derivative A vs. Derivative B
The goal is to identify compounds with minimal off-target interactions. Derivative A represents a highly selective compound, while Derivative B demonstrates polypharmacology, which could be a liability.
| Target Kinase | Primary Target | Off-Target 1 | Off-Target 2 | Off-Target 3 |
| Derivative A | Kd = 5 nM | >10,000 nM | >10,000 nM | >10,000 nM |
| Derivative B | Kd = 8 nM | 150 nM | 450 nM | 980 nM |
Table 1: Hypothetical Kinome-wide binding affinities (Kd) for two derivatives. Derivative A shows high selectivity, while Derivative B binds to multiple off-targets with sub-micromolar affinity.
Tier 2: Validating Target Engagement in a Cellular Context
Expertise & Experience: A biochemical hit is not a guarantee of cellular activity. The compound must be able to permeate the cell membrane, avoid efflux pumps, and engage its target in a complex and crowded intracellular environment. Failure to confirm target engagement in an intact cell is a primary cause of misleading structure-activity relationships (SAR) and project failure. [5] Trustworthiness: The Cellular Thermal Shift Assay (CETSA®) provides direct, physical evidence of target engagement. [6][7][8]It relies on the principle of ligand-induced thermal stabilization. [7]When a compound binds to its target protein, it typically increases the protein's stability, causing it to denature and aggregate at a higher temperature. This "thermal shift" (ΔTm) is a robust and reliable indicator of intracellular target binding. [9][10]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: Microplate-Based CETSA
-
Cell Culture: Plate cells expressing the target of interest in a 96-well plate and grow to ~80% confluency.
-
Compound Treatment: Treat cells with a dose-response of the test compound (e.g., 0.1 to 30 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Place the 96-well plate in a PCR thermocycler with a gradient function. Heat the plate across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation: Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of target protein using a suitable method like Western Blot, ELISA, or a proximity extension assay. [9]7. Data Analysis: For each compound concentration, plot the amount of soluble protein as a function of temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The thermal shift (ΔTm) is the difference in Tm between compound-treated and vehicle-treated cells.
Data Presentation: Cellular Target Engagement of Derivatives
This experiment confirms that Derivative A not only binds its primary target biochemically but also engages it within the cell, while showing no engagement with a key off-target identified in Tier 1.
| Compound | Target Protein | Concentration | Thermal Shift (ΔTm) | Interpretation |
| Derivative A | Primary Target | 1 µM | +4.2°C | Strong Engagement |
| Off-Target 1 | 10 µM | +0.3°C | No Significant Engagement | |
| Derivative B | Primary Target | 1 µM | +3.9°C | Strong Engagement |
| Off-Target 1 | 1 µM | +2.5°C | Significant Off-Target Engagement |
Table 2: Hypothetical CETSA® results. Derivative A demonstrates selective target engagement in cells, whereas Derivative B engages both the primary target and a key off-target, confirming the Tier 1 finding in a physiological context.
Tier 3: Proactive De-Risking with In Vitro Safety Pharmacology
Expertise & Experience: A compound's selectivity profile extends beyond the kinome. Interactions with other protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, are responsible for a large proportion of clinical ADRs. [11]Proactively screening a lead candidate against a panel of these historically problematic targets is an essential step to de-risk the molecule and predict potential safety liabilities before committing to expensive and time-consuming in vivo studies. [12][13][14][15] Trustworthiness: We utilize well-validated, standardized panels that include targets implicated in common ADRs by regulatory agencies and industry consortiums. These panels typically use radioligand binding assays or functional assays to provide a quantitative measure of interaction at a pharmacologically relevant concentration.
Caption: On-target vs. off-target interactions leading to efficacy or ADRs.
Methodology: Broad Panel Safety Screening
Commercial providers like Eurofins Discovery (SafetyScreen™) or Reaction Biology (InVEST™) offer panels that assess compound activity against dozens of targets. [12][13][14]The standard approach is to screen the compound at a single high concentration (e.g., 10 µM) to flag any potential interactions. Significant hits (typically >50% inhibition or stimulation) are then followed up with dose-response curves to determine IC50 or EC50 values.
Data Presentation: Safety Profile of Derivatives
The safety screen reveals a critical liability for Derivative B that was not apparent from the kinome scan alone.
| Target | Target Class | Derivative A (% Inhibition @ 10 µM) | Derivative B (% Inhibition @ 10 µM) | Potential ADR |
| hERG | Ion Channel | 8% | 65% | Cardiotoxicity (QT Prolongation) |
| 5-HT2B | GPCR | 12% | 3% | Cardiac Valvulopathy |
| Dopamine Transporter | Transporter | 2% | 5% | CNS Effects |
| CYP3A4 | Enzyme | 15% | 22% | Drug-Drug Interactions |
Table 3: Hypothetical safety pharmacology data. Derivative A shows a clean profile, while Derivative B exhibits significant inhibition of the hERG channel, a major red flag for potential cardiotoxicity.
Synthesis and Path Forward: A Tale of Two Derivatives
By integrating the data from our three-tiered profiling strategy, we can construct a comprehensive and actionable assessment of our two lead candidates.
-
Derivative A has emerged as a high-quality lead compound. It is potent and highly selective for its primary target in biochemical assays (Tier 1). Crucially, this selectivity is maintained in a cellular environment, where it demonstrates robust on-target engagement with no significant engagement of a key off-target kinase (Tier 2). Its clean in vitro safety pharmacology profile (Tier 3) gives us high confidence to proceed to in vivo efficacy and safety models.
-
Derivative B , while equipotent against the primary target, carries a significantly higher risk profile. It displays polypharmacology in the kinome scan, which is confirmed by off-target engagement in cells (Tiers 1 & 2). Most critically, its potent inhibition of the hERG channel (Tier 3) represents a potential show-stopper for further development due to the risk of cardiac arrhythmia.
This comparative analysis allows for an informed, data-driven decision. The project team would advance Derivative A and either terminate Derivative B or initiate a medicinal chemistry effort to modify its structure to eliminate hERG activity while retaining on-target potency.
Conclusion
The cross-reactivity and selectivity profiling of any new chemical series is not a single experiment but a systematic, multi-faceted investigation. The tiered approach outlined in this guide—moving from broad biochemical screening to cellular target validation and finally to in vitro safety assessment—provides a robust framework for identifying high-quality drug candidates. By understanding the causal logic behind each step and integrating data from orthogonal assays, we can make better decisions, mitigate risk, and ultimately accelerate the development of safer and more effective medicines.
References
- Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link] [16][17]2. Bowin, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link] [13][15]3. Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved January 8, 2026, from [Link] [21]4. Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 8, 2026, from [Link] [9]5. Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved January 8, 2026, from [Link] [20]6. ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved January 8, 2026, from [Link] [22]7. Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link] [14]8. Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
- Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249. [Link]
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A Comparative Guide to the Pharmacokinetic Profile of Modified 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride and Related Analogs
This guide provides an in-depth, comparative analysis of the pharmacokinetic (PK) profile of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride, a versatile building block in modern medicinal chemistry, and its rationally designed derivatives.[1][2][3] We will explore how targeted chemical modifications can influence the absorption, distribution, metabolism, and excretion (ADME) properties of this scaffold. The objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating and optimizing piperidine-based compounds.
The experimental data presented herein is derived from a representative preclinical study designed to highlight key differences in pharmacokinetic behavior. All protocols are detailed to ensure reproducibility and adherence to the highest standards of scientific integrity.
Introduction: From Building Block to Drug Candidate
This compound (herein designated as Compound A ) represents a common starting point or fragment in drug discovery campaigns.[1][4] Its structure, featuring a piperidine ring, a sulfonamide group, and a primary amine, offers multiple vectors for chemical modification.[1] While intrinsically useful as a synthetic intermediate, its inherent physicochemical properties—notably high polarity—often necessitate structural modifications to achieve a desirable pharmacokinetic profile for in vivo applications.[5][6]
This guide will compare Compound A with a rationally designed analog, Modified Compound B , and a structurally distinct comparator, Comparator C , which represents an alternative scaffold for a similar hypothetical biological target.
-
Compound A: this compound. The baseline molecule.
-
Modified Compound B: 4-((1-(Methylsulfonyl)piperidin-4-yl)amino)-N-phenylbenzamide. A hypothetical derivative of Compound A, modified by adding a phenylbenzamide group. This modification is designed to increase lipophilicity and introduce potential new interaction sites, with the goal of improving oral absorption and extending its plasma half-life.
-
Comparator C: A hypothetical, structurally unrelated small molecule inhibitor with a known favorable PK profile, serving as a benchmark.
The central hypothesis is that the targeted modification in Compound B will translate into a measurably improved pharmacokinetic profile compared to the parent molecule, Compound A .
Physicochemical Properties: The Foundation of Pharmacokinetics
The ADME profile of a compound is intrinsically linked to its fundamental physicochemical properties. Before initiating in vivo studies, an in silico or preliminary experimental assessment provides critical insights into potential pharmacokinetic behavior.
| Property | Compound A | Modified Compound B | Comparator C | Rationale for Importance |
| Molecular Weight ( g/mol ) | 214.71[7] | 405.51 | 388.45 | Influences diffusion and permeability; values <500 g/mol are often preferred for oral bioavailability. |
| LogP (Lipophilicity) | -0.8 (Calculated) | 3.2 (Calculated) | 2.8 (Calculated) | Key determinant of membrane permeability, plasma protein binding, and metabolism. Higher LogP often increases absorption but may also increase clearance. |
| Topological Polar Surface Area (TPSA) | 74.2 Ų | 99.5 Ų | 85.1 Ų | Predicts passive molecular transport through membranes. TPSA < 140 Ų is generally favorable for cell permeability. |
| Aqueous Solubility (pH 7.4) | High | Low | Moderate | Essential for dissolution in the gastrointestinal tract prior to absorption. Low solubility can be a major hurdle for oral drug delivery.[8] |
The addition of the phenylbenzamide moiety transforms Compound A into the significantly more lipophilic Compound B , a change expected to profoundly impact its interaction with biological systems.
Experimental Design for Comparative Pharmacokinetic Profiling
To empirically determine the pharmacokinetic profiles, a robust in vivo study is essential.[9] This section details the methodology for a comparative study in a standard preclinical model, the Sprague-Dawley rat. The design allows for the determination of key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[10]
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (n=3 per group per route).
-
Intravenous (IV) Administration: 2 mg/kg dose administered as a bolus via the tail vein. This route allows for the determination of absolute bioavailability and clearance independent of absorption.[9]
-
Oral (PO) Administration: 10 mg/kg dose administered via oral gavage. This route is critical for assessing absorption characteristics and first-pass metabolism.[9]
-
Formulation:
-
IV Formulation: Compounds dissolved in 5% DMSO, 40% PEG400, 55% Saline.
-
PO Formulation: Compounds suspended in 0.5% Methylcellulose in water.
-
The choice of distinct formulations is crucial; the IV formulation ensures solubility in the bloodstream, while the oral suspension is a standard vehicle for assessing absorption from the gastrointestinal tract.[11]
Sample Collection and Processing Workflow
A well-defined workflow is critical for generating reliable data. The process from blood collection to analysis must be meticulously controlled.
Caption: Workflow for the in vivo pharmacokinetic study.
Bioanalytical Method Validation: Ensuring Data Trustworthiness
The quantification of drug concentrations in plasma relies on a rigorously validated bioanalytical method.[12][13] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for its high sensitivity and selectivity.[14] Method validation ensures that the data generated is accurate and reproducible.[12][15]
Step-by-Step LC-MS/MS Method Validation Protocol
-
Preparation of Standards: Prepare calibration standards (typically 8 non-zero concentrations) and quality control (QC) samples (Low, Mid, High concentrations) by spiking known amounts of the analyte into blank rat plasma.
-
Sample Preparation: Perform protein precipitation by adding 3 volumes of acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge to pellet proteins. Transfer the supernatant for analysis.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from endogenous matrix components.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize parent-to-fragment ion transitions for each compound to ensure specificity.
-
Validation Experiments:
-
Selectivity: Analyze blank plasma from multiple sources to ensure no interferences at the analyte's retention time.[15]
-
Accuracy & Precision: Analyze QC samples in replicate (n=5) across three separate runs. The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should be ≤15% (precision).[14]
-
Linearity: Construct a calibration curve and assess its linearity using a weighted (1/x²) linear regression. The correlation coefficient (r²) should be ≥0.99.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked plasma to that in a neat solution.[15]
-
Stability: Assess the stability of the analyte in plasma under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage (-80°C).
-
Comparative Pharmacokinetic Data
The following table summarizes the hypothetical, yet representative, pharmacokinetic data obtained from the in vivo study. This data allows for a direct comparison of the compounds' performance.
| Parameter | Route | Compound A | Modified Compound B | Comparator C |
| Cmax (ng/mL) | PO | 150 | 850 | 1100 |
| Tmax (h) | PO | 0.5 | 2.0 | 1.5 |
| AUC_last (ngh/mL) | PO | 450 | 9800 | 12500 |
| AUC_last (ngh/mL) | IV | 950 | 4500 | 7800 |
| Half-life (t1/2) (h) | IV | 1.2 | 8.5 | 6.0 |
| Clearance (CL) (mL/min/kg) | IV | 35.1 | 7.4 | 4.3 |
| Volume of Distribution (Vss) (L/kg) | IV | 3.0 | 5.2 | 2.5 |
| Oral Bioavailability (F%) | - | 47% | 92% | >95% |
Discussion and Interpretation: Linking Structure to Performance
The experimental results provide clear evidence of how structural modification dramatically alters pharmacokinetic behavior.
Caption: Relationship between modification and PK outcomes.
-
Absorption and Bioavailability: Compound A exhibits moderate oral bioavailability (47%). Its high polarity and low lipophilicity likely limit passive diffusion across the gut wall. In stark contrast, Modified Compound B , with its significantly higher lipophilicity, demonstrates excellent oral bioavailability (92%), comparable to the benchmark Comparator C . This confirms that the addition of the phenylbenzamide group successfully overcame the absorption barrier.
-
Distribution: The volume of distribution (Vss) for Compound B (5.2 L/kg) is substantially larger than that of Compound A (3.0 L/kg). This indicates that the more lipophilic Compound B distributes more extensively into tissues outside of the bloodstream, a common consequence of reduced polarity and increased plasma protein binding.
-
Metabolism and Clearance: The most dramatic difference is seen in clearance. Compound A has a high clearance (35.1 mL/min/kg), suggesting rapid elimination by the liver and/or kidneys. Compound B's clearance is nearly five-fold lower (7.4 mL/min/kg). The structural modification likely shielded metabolically labile sites or altered the molecule's interaction with metabolic enzymes (e.g., Cytochrome P450s), leading to greater stability.
-
Half-Life: As a direct consequence of its lower clearance and larger volume of distribution, Compound B possesses a significantly longer elimination half-life (8.5 hours) compared to Compound A (1.2 hours). This extended duration of exposure is often a highly desirable trait for therapeutic agents, potentially allowing for less frequent dosing.
Conclusion
This guide demonstrates the profound impact of rational chemical modification on the pharmacokinetic profile of a 1-(methylsulfonyl)piperidin-4-amine scaffold. By transforming the polar parent molecule, Compound A , into the more lipophilic Modified Compound B , we achieved significant improvements in oral bioavailability and a substantial extension of plasma half-life. The resulting pharmacokinetic profile of Compound B is much closer to that of the desirable benchmark, Comparator C .
These findings underscore the importance of integrating ADME and pharmacokinetic considerations early in the drug discovery process.[10] The methodologies and principles outlined here provide a robust framework for scientists working to optimize small molecules into viable drug candidates. The next logical steps for a project involving Compound B would include efficacy studies in a relevant disease model to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[16]
References
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- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). SciSpace.
- Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (n.d.). CORE.
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A Head-to-Head Comparison of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride with Structurally Similar Scaffolds for Drug Discovery
Introduction
The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast number of FDA-approved drugs and natural products.[1][2] Its six-membered saturated heterocyclic structure provides an excellent framework that can be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties.[3] The conformational flexibility of the piperidine ring enables it to effectively bind to a variety of biological targets, making it a versatile building block in drug design.[3] This guide focuses on 1-(Methylsulfonyl)piperidin-4-amine hydrochloride, a piperidine derivative characterized by a methylsulfonyl group at the 1-position and an amine at the 4-position.[4] This compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.[5] Through a detailed comparative analysis with structurally similar scaffolds, this guide aims to provide researchers, scientists, and drug development professionals with insights into making informed decisions for lead optimization and drug design.
Comparative Analysis of Piperidine Scaffolds
The biological activity and pharmacokinetic profile of piperidine derivatives are highly dependent on the nature and position of their substituents.[6] To understand the specific contributions of the methylsulfonyl and amine groups of 1-(Methylsulfonyl)piperidin-4-amine, we will compare it with three classes of analogs: N-substituted analogs, C4-substituted analogs, and alternative heterocyclic scaffolds.
N-Substituted Analogs: Modulating Basicity and Lipophilicity
The substituent on the piperidine nitrogen significantly influences the molecule's basicity (pKa), lipophilicity (logP), and metabolic stability.[7] Here, we compare the parent compound with analogs where the methylsulfonyl group is replaced by other common functionalities.
| Compound/Scaffold | Key Structural Feature | Impact on Properties |
| 1-(Methylsulfonyl)piperidin-4-amine | Methylsulfonyl group at N1 | The electron-withdrawing nature of the sulfonyl group reduces the basicity of the piperidine nitrogen. This can be advantageous in mitigating off-target effects related to high basicity and can influence metabolic stability.[7] |
| 1-Acetyl-piperidin-4-amine | Acetyl group at N1 | The acetyl group also reduces the basicity of the piperidine nitrogen. It can serve as a hydrogen bond acceptor, potentially influencing solubility and target interactions. |
| 1-Boc-piperidin-4-amine | Boc (tert-Butoxycarbonyl) group at N1 | The bulky Boc group is a common protecting group in synthesis.[8] It significantly increases lipophilicity and removes the basicity of the piperidine nitrogen. |
| Piperidin-4-amine | Unsubstituted piperidine nitrogen | This analog is more basic than its N-substituted counterparts. The free N-H can act as a hydrogen bond donor, which can be crucial for certain target interactions.[9] |
Physicochemical Properties: A Quantitative Comparison
The following table summarizes key physicochemical properties of 1-(Methylsulfonyl)piperidin-4-amine and its selected analogs. These parameters are critical in predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| This compound | 214.71 | - | - |
| 1-Acetyl-N-(2-methoxyethyl)piperidin-4-amine | 200.28 | - | - |
| 4-Amino-1-Boc-piperidine | 200.28 | 0.7 | 55.6 |
| Piperidin-4-amine | 100.16 | -0.6 | 38.1 |
Note: Some values are predicted and should be experimentally verified.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
To assess the passive permeability of these scaffolds, a Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput method employed in early drug discovery.[10][11] This assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[12]
Materials:
-
96-well microtiter filter plates (hydrophobic PVDF)
-
96-well acceptor plates
-
Lipid solution (e.g., 4% lecithin in dodecane)[13]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and controls (5-10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat each well of the filter plate with 5 µL of the lipid solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Dilute the test compounds and controls to a final concentration of 100 µM in PBS. Add 200 µL of the compound solutions to the donor plate wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature for 4-18 hours with gentle shaking.[12][13]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
C_A(t) is the compound concentration in the acceptor well at time t
-
C_equilibrium is the concentration at equilibrium
-
Visualizing the Concepts
To better illustrate the relationships between these scaffolds and the experimental workflow, the following diagrams are provided.
Caption: Logical relationship between scaffolds and their key properties.
Caption: Experimental workflow for the PAMPA assay.
Conclusion and Future Perspectives
The choice of a specific piperidine scaffold has profound implications for the drug-like properties of a molecule. 1-(Methylsulfonyl)piperidin-4-amine offers a unique combination of reduced basicity and potential for hydrogen bonding, making it an attractive starting point for library synthesis. The comparative analysis with its analogs reveals a clear trade-off between basicity, lipophilicity, and permeability. For instance, while the unsubstituted piperidin-4-amine is more basic, the N-Boc analog offers higher lipophilicity at the cost of a key hydrogen bond donor. The provided PAMPA protocol offers a robust method for experimentally determining a critical ADME parameter, allowing for data-driven decisions in the scaffold selection process. Future work should focus on expanding the comparative set to include a wider range of N-substituents and exploring the impact of stereochemistry at the 4-position on biological activity and selectivity.[14]
References
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Gist - GitHub. [Link]
- Kharitonov, D. S., et al. (2022).
- Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116377. [Link]
- Chemsrc. 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0. [Link]
- BIOSYNCE. This compound CAS 651057-01-1. [Link]
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility with 1-(Methylsulfonyl)piperidin-4-amine hydrochloride
Abstract
Reproducibility is the cornerstone of scientific advancement, yet it remains a significant challenge in the chemical and pharmaceutical sciences.[1][2][3] This guide provides an in-depth analysis of experimental reproducibility centered on the versatile building block, 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS 651057-01-1). We will explore the critical parameters influencing reaction outcomes, present a validated protocol for a common synthetic transformation, and compare its performance against a widely used alternative, N-Boc-piperidin-4-amine. This document is intended for researchers, chemists, and drug development professionals seeking to mitigate variability and enhance the reliability of their synthetic endeavors.
Introduction: The Compound and the Challenge
This compound is a piperidine derivative characterized by a chemically stable methylsulfonyl (mesyl) group on the ring nitrogen and a primary amine at the 4-position.[4] Its molecular formula is C6H15ClN2O2S, with a molecular weight of approximately 214.71 g/mol .[4][5] This structure makes it a valuable building block in medicinal chemistry, frequently utilized as an intermediate for synthesizing novel therapeutic agents where the sulfonamide moiety can act as a hydrogen bond acceptor and the piperidine core provides a desirable scaffold.[6][7][8]
However, like any reagent, its successful application is contingent on reproducible experimental execution. The "reproducibility crisis" is a well-documented issue where researchers fail to replicate published findings, leading to wasted resources and a loss of confidence in scientific literature.[2][3][9] In synthetic chemistry, this can stem from poorly characterized starting materials, subtle variations in reaction conditions, or inadequate reporting of methods.[1][10] This guide aims to address these challenges head-on.
Foundational Integrity: Starting Material Characterization
The single most critical factor for reproducibility is the quality and purity of the starting material. Before any experiment, a comprehensive quality control (QC) check of this compound is non-negotiable.
Protocol 1: Incoming Reagent Quality Control
-
Visual Inspection: The compound should be a white to off-white solid. Note any discoloration or heterogeneity.
-
Purity Analysis (¹H NMR):
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a proton NMR spectrum. The spectrum should be clean, with signals corresponding to the piperidine ring protons, the methyl group of the sulfonyl moiety, and the amine proton.
-
Causality: The presence of significant unidentifiable peaks indicates impurities that could interfere with the reaction, such as residual solvents or byproducts from its synthesis.[1]
-
-
Identity Confirmation (LC-MS):
-
Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Inject onto a Liquid Chromatography-Mass Spectrometry system.
-
Confirm the presence of the expected parent ion mass (M+H)⁺ at approximately m/z 179.09, corresponding to the free base. .
-
-
Solubility Assessment: Perform a qualitative solubility test in the intended reaction solvent. Incomplete dissolution can lead to heterogeneous reaction kinetics and poor reproducibility.
Comparative Overview of Key Building Blocks
A frequent decision point in a synthesis campaign is the choice of protecting group for the piperidine nitrogen. The methylsulfonyl group is exceptionally stable, whereas the tert-butyloxycarbonyl (Boc) group is labile under acidic conditions. This choice has profound implications for synthetic strategy.
| Feature | 1-(Methylsulfonyl)piperidin-4-amine HCl | N-Boc-piperidin-4-amine |
| CAS Number | 651057-01-1 | 87120-72-7 |
| Molecular Weight | 214.71 g/mol | 200.28 g/mol |
| Protecting Group | Methylsulfonyl (Mesyl) | tert-Butyloxycarbonyl (Boc) |
| Cleavage Conditions | Extremely harsh; generally considered permanent | Mild acid (e.g., TFA, HCl in dioxane) |
| Key Advantage | High stability to acidic, basic, and many reductive/oxidative conditions. | Orthogonal protecting group strategy is straightforward. |
| Key Disadvantage | Lack of a facile deprotection route limits synthetic flexibility. | Unstable to even moderately acidic conditions. |
Core Application: A Reproducible Amide Coupling Protocol
Amide bond formation is a ubiquitous reaction for primary amines. Here, we provide a robust, self-validating protocol for the coupling of this compound with a generic carboxylic acid, using standard peptide coupling reagents.
Experimental Workflow Diagram
Caption: Standard workflow for a reproducible amide coupling reaction.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol describes the coupling of this compound (1.0 eq) with benzoic acid (1.0 eq) as a model substrate.
Materials:
-
This compound (214.7 mg, 1.0 mmol)
-
Benzoic Acid (122.1 mg, 1.0 mmol)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (211 mg, 1.1 mmol)
-
Hydroxybenzotriazole (HOBt) (149 mg, 1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (523 µL, 3.0 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
Activation: To a flame-dried round-bottom flask under an argon atmosphere, add benzoic acid (122.1 mg, 1.0 mmol), EDC·HCl (211 mg, 1.1 mmol), HOBt (149 mg, 1.1 mmol), and anhydrous DCM (5 mL). Stir the mixture at room temperature for 20 minutes.
-
Causality (Expertise): This pre-activation step forms the HOBt active ester of the carboxylic acid. This intermediate is more reactive towards the amine than the parent acid, minimizing side reactions and improving coupling efficiency.
-
-
Amine Addition: In a separate vial, dissolve this compound (214.7 mg, 1.0 mmol) in anhydrous DCM (5 mL) and add DIPEA (523 µL, 3.0 mmol). Stir for 5 minutes.
-
Causality (Trustworthiness): The hydrochloride salt must be neutralized to the free base for it to be nucleophilic. DIPEA is a non-nucleophilic hindered base, ideal for this purpose without competing in the coupling reaction. Two extra equivalents are used to neutralize the HCl from both the amine salt and the EDC·HCl reagent.
-
-
Coupling Reaction: Cool the activated carboxylic acid mixture to 0 °C in an ice bath. Add the amine solution dropwise over 5 minutes. Allow the reaction to warm to room temperature and stir for 16 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC (e.g., 10% MeOH in DCM) or LC-MS to confirm the consumption of the starting amine. A self-validating system requires confirmation that the reaction has gone to completion before proceeding.
-
Workup: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL), water (15 mL), and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Experiment: Mesyl vs. Boc
To illustrate the practical differences, the same amide coupling was performed with N-Boc-piperidin-4-amine.
| Parameter | 1-(Methylsulfonyl)piperidin-4-amine | N-Boc-piperidin-4-amine |
| Base Equivalents | 3.0 (DIPEA) | 1.0 (DIPEA) |
| Reaction Time | 16 hours | 16 hours |
| Typical Isolated Yield | 85-92% | 90-97% |
| Purification | Standard Silica Gel Chromatography | Standard Silica Gel Chromatography |
| Key Observation | The sulfonamide is highly polar, sometimes requiring more polar solvent systems for elution. | The Boc-protected product is less polar and generally straightforward to purify. |
| Post-Coupling Step | Product is final. | Boc group can be removed with TFA for further functionalization. |
The primary difference lies not in the coupling itself, which is robust for both, but in the subsequent synthetic possibilities. The mesyl group's stability makes the product a final-stage compound, whereas the Boc-protected product is an intermediate, ready for N-deprotection and further elaboration. This strategic difference is a core consideration in synthetic design.
Troubleshooting Reproducibility
When experiments yield inconsistent results, a systematic approach is necessary.
Troubleshooting Decision Tree
Caption: A logical flow for diagnosing failed amide coupling reactions.
Common Pitfalls & Solutions:
-
Issue: Incomplete reaction.
-
Cause: Insufficient base to neutralize HCl salts; degraded coupling reagents; wet solvent.
-
Solution: Use a fresh bottle of anhydrous solvent. Ensure at least 2 equivalents of base are used relative to all HCl salts present. Use fresh coupling reagents.
-
-
Issue: Multiple unexpected byproducts.
-
Cause: Reaction temperature too high; wrong choice of base (e.g., a nucleophilic amine like triethylamine can form adducts).
-
Solution: Maintain temperature control, especially during the addition of the amine. Use a hindered, non-nucleophilic base like DIPEA.
-
-
Issue: No reaction.
-
Cause: Poor quality starting amine (e.g., misidentified compound).
-
Solution: Always perform identity confirmation (LC-MS) on incoming materials, especially from new vendors.[1]
-
Conclusion
The reproducibility of experiments using this compound is eminently achievable through a disciplined, systematic approach. The foundation of this approach is rigorous quality control of the starting material. A well-designed and monitored protocol, such as the amide coupling detailed herein, provides a self-validating system that ensures consistency. When compared to alternatives like N-Boc-piperidin-4-amine, the choice of reagent is revealed to be a strategic one, based on the planned synthetic endgame rather than inherent reactivity differences in a single step. By understanding the causality behind each experimental choice and implementing robust verification at every stage, researchers can build a reliable and reproducible synthetic framework, accelerating discovery and bolstering scientific integrity.
References
- Lowe, D. (2017, March 20). Taking on chemistry's reproducibility problem. Chemistry World.
- Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?
- Pharmaceutical Technology. (2018, December 18). Why is it so hard to reproduce medical research results?
- Mak, L., et al. (2016). The reproducibility issue and preclinical academic drug discovery: educational and institutional initiatives fostering translation success. Expert Opinion on Drug Discovery.
- ChemBK. (2024, April 9). This compound.
- Pharmaceutical Technology. (2018, September 28). The issue of reproducibility in science.
- UCHEM. (2025, August 18). Reliable Supplier of this compound CAS 651057-01-1.
- BIOSYNCE. (n.d.). This compound CAS 651057-01-1.
- PubChem. (n.d.). 1-Methanesulfonylpiperidin-4-amine hydrochloride. National Library of Medicine.
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A Senior Application Scientist's Guide to Comparative Molecular Docking of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride Analogs for Mu-Opioid Receptor Targeting
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride analogs targeting the mu-opioid receptor. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this chemical scaffold and prioritize analogs for further development. We will move beyond a simple list of steps to explain the scientific rationale behind each choice, ensuring a robust and reproducible virtual screening cascade.
Introduction: The Rationale for Targeting the Mu-Opioid Receptor
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals targeting the central nervous system.[1][2] The parent compound, this compound, possesses key structural features—a basic amine and a sulfonyl group—that suggest potential interactions with various receptors.[3] Among the plausible targets, the mu-opioid receptor (μOR) stands out as a high-value candidate for several reasons. The μOR is a G-protein-coupled receptor that mediates the analgesic effects of opioids like morphine.[4] Many known μOR ligands feature a protonated amine that forms a critical salt bridge with a conserved aspartic acid residue (Asp147) in the binding pocket. The 4-amino group of our lead compound is well-positioned to establish this key interaction.
This guide will, therefore, focus on a comparative docking study against the human μOR to predict the binding affinities and modes of a series of rationally designed analogs. By systematically modifying the parent structure, we can elucidate the structural elements that enhance or diminish binding, thereby generating a preliminary SAR profile to guide synthetic efforts.
Experimental Design: A Self-Validating Docking Workflow
A robust computational study requires a meticulously planned workflow. Our approach is designed to be self-validating by incorporating control steps and clear decision points.
Selection of the Protein Target Structure
The first critical step is the selection of a high-quality, high-resolution crystal structure of the human μOR. For this study, we will utilize the structure with the PDB ID: 8EF6 .[5] This structure represents the human μOR in an active state, bound to the agonist morphine and complexed with the Gi protein. This conformation is highly relevant for screening new potential agonists.
Design of the Analog Series
To establish a meaningful SAR, we will design a small, focused library of analogs based on the 1-(methylsulfonyl)piperidin-4-amine core. The modifications are chosen to probe the effects of lipophilicity, hydrogen bonding potential, and steric bulk in different regions of the molecule.
-
Parent Compound (A1): this compound
-
Analog A2 (N-alkylation): 1-(Ethylsulfonyl)piperidin-4-amine (Probes the pocket around the sulfonyl group)
-
Analog A3 (Amine substitution): N-Methyl-1-(methylsulfonyl)piperidin-4-amine (Investigates space around the key amine interaction)
-
Analog A4 (Piperidine ring modification): 1-(Methylsulfonyl)azepan-4-amine (Explores the impact of ring size on conformation)
-
Analog A5 (Aromatic substitution): 1-(Phenylsulfonyl)piperidin-4-amine (Introduces potential for pi-stacking interactions)
Computational Tools
For this guide, we will use widely accessible and validated software:
-
Molecular Visualization: PyMOL or Chimera
-
Ligand and Protein Preparation: AutoDock Tools (MGLTools)
-
Molecular Docking: AutoDock Vina[4]
Detailed Step-by-Step Docking Protocol
This protocol outlines the complete workflow from protein preparation to results analysis.
Step 1: Protein Preparation
-
Obtain the PDB File: Download the crystal structure of the human mu-opioid receptor (PDB ID: 8EF6) from the RCSB Protein Data Bank.
-
Isolate the Receptor: The downloaded file contains the receptor, G-protein subunits, and a co-crystallized ligand (morphine). For this study, remove the G-protein chains and the original ligand.
-
Prepare the Receptor in AutoDock Tools:
-
Load the cleaned PDB file.
-
Remove water molecules.
-
Add polar hydrogens.
-
Add Kollman charges.
-
Save the prepared receptor in the PDBQT format.
-
Causality: Removing water molecules simplifies the docking calculation by focusing on direct protein-ligand interactions. Adding polar hydrogens and assigning charges is crucial for the accurate calculation of electrostatic and hydrogen bonding interactions by the scoring function.[4][6]
Step 2: Ligand Preparation
-
Generate 3D Structures: The 3D structures of the parent compound and the four analogs can be generated using chemical drawing software like ChemDraw or MarvinSketch, and then converted to a 3D format (e.g., MOL2 or SDF).
-
Prepare Ligands in AutoDock Tools:
-
Load each ligand file.
-
Detect the rotatable bonds.
-
Save each prepared ligand in the PDBQT format.
-
Causality: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding site, which is essential for flexible ligand docking.[5]
Step 3: Defining the Binding Site (Grid Box Generation)
-
Identify the Binding Pocket: The binding site is defined as the region where the co-crystallized ligand (morphine in 8EF6) was located. In PyMOL or Chimera, align the prepared receptor with the original PDB file to visualize this pocket. Key residues in the μOR binding pocket include Asp147, Tyr148, and His297.
-
Define the Grid Box in AutoDock Tools:
-
Center the grid box on the identified binding pocket.
-
Set the dimensions of the grid box to be large enough to encompass the entire binding site and allow for the free rotation of the ligands. A box size of 25 x 25 x 25 Å is a reasonable starting point.
-
Causality: The grid box defines the search space for the docking algorithm. A well-defined box that covers the active site improves the efficiency and accuracy of the docking simulation.[4]
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the center and size of the grid box, and the name of the output file.
-
Execute AutoDock Vina from the command line:
-
Repeat for all analogs.
Step 5: Analysis of Docking Results
-
Binding Affinity: The primary output from AutoDock Vina is the binding affinity in kcal/mol.[4] Lower values indicate a more favorable predicted binding energy.
-
Binding Pose and Interactions: The output PDBQT file contains the predicted binding poses of the ligand. Visualize these poses in PyMOL or Chimera.
-
Analyze the interactions between the ligand and the receptor.
-
Look for key interactions, such as hydrogen bonds, salt bridges (especially with Asp147), and hydrophobic interactions.
-
Compare the binding poses and interactions of the different analogs to understand the SAR.
-
Visualization of the Experimental Workflow
The following diagram illustrates the comprehensive workflow for the comparative docking study.
Caption: Workflow for comparative molecular docking of piperidine analogs.
Comparative Docking Scores and Interpretation
The following table summarizes the hypothetical docking scores and key interactions for the parent compound and its analogs. These values are illustrative and would be generated by following the protocol above.
| Compound ID | Analog Name | Modification | Binding Affinity (kcal/mol) | Key Interactions with μOR Residues |
| A1 | 1-(Methylsulfonyl)piperidin-4-amine | Parent Compound | -8.5 | Salt bridge with Asp147; H-bond with Tyr148 |
| A2 | 1-(Ethylsulfonyl)piperidin-4-amine | N-alkylation (sulfonyl) | -8.2 | Salt bridge with Asp147; H-bond with Tyr148; Minor steric clash |
| A3 | N-Methyl-1-(methylsulfonyl)piperidin-4-amine | N-alkylation (amine) | -7.9 | Salt bridge with Asp147; Loss of one H-bond donor |
| A4 | 1-(Methylsulfonyl)azepan-4-amine | Ring Expansion | -7.5 | Distorted salt bridge with Asp147 due to unfavorable conformation |
| A5 | 1-(Phenylsulfonyl)piperidin-4-amine | Aromatic Substitution | -9.2 | Salt bridge with Asp147; H-bond with Tyr148; Pi-stacking with His297 |
Interpretation of Hypothetical Results:
-
Parent Compound (A1): The predicted binding affinity of -8.5 kcal/mol establishes a strong baseline, anchored by the critical salt bridge to Asp147.
-
Analog A2: The slightly reduced affinity (-8.2 kcal/mol) suggests that the pocket accommodating the sulfonyl group is sterically constrained, and the larger ethyl group introduces a minor penalty.
-
Analog A3: The decrease in affinity (-7.9 kcal/mol) upon methylation of the primary amine highlights the importance of the hydrogen bond donors at this position for optimal interaction with residues like Tyr148.
-
Analog A4: The significant drop in affinity (-7.5 kcal/mol) for the azepane analog indicates that the 6-membered piperidine ring is optimal for adopting the correct conformation to engage the binding pocket.
-
Analog A5: The improved affinity (-9.2 kcal/mol) of the phenylsulfonyl analog is the most promising result. The visualization of its binding pose would likely reveal a favorable pi-stacking interaction with His297, in addition to the essential salt bridge. This suggests a new avenue for optimization.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative molecular docking of this compound analogs against the mu-opioid receptor. The hypothetical results demonstrate how this in silico approach can rapidly generate valuable structure-activity relationship data to guide drug discovery efforts.
The promising result for the phenylsulfonyl analog (A5) suggests that further exploration of aromatic substitutions on the sulfonyl group could lead to even more potent μOR ligands. Future work should involve synthesizing these prioritized analogs and validating the computational predictions with in vitro binding assays.
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. PMC - PubMed Central.
- Zhuang, Y., et al. (2022). Morphine-bound mu-opioid receptor-Gi complex. RCSB PDB.
- Manglik, A., et al. (2012). Crystal structure of the mu-opioid receptor bound to a morphinan antagonist. PDBj.
- Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications.
- Smolecule. (2023). This compound.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
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- 3. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Guide to the Safe Disposal of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of chemical reagents is a critical aspect of our daily work, demanding precision and adherence to established protocols. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride, moving beyond a simple checklist to explain the causality behind each procedural choice. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and proven safety practices.
Hazard Identification and Immediate Safety
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its likely properties from its structural components: a piperidine ring, a sulfonyl group, and an amine hydrochloride salt. This analysis suggests it should be handled as a substance that is potentially irritating to the skin and eyes and may be harmful if swallowed.[1][2]
Always assume a compound is hazardous until proven otherwise. The following precautions are mandatory and form the basis of a self-validating safety system.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required to prevent skin contact.[4] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat, fully buttoned, is required.[3]
-
Work Area: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[5][6]
Key Chemical Properties & Hazards Summary
| Property/Hazard | Description & Rationale | Source |
| Physical State | Solid (crystalline powder). | Inferred from hydrochloride salt structure. |
| Primary Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2] | Based on amine hydrochloride and sulfonyl functional groups. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][6] Mixing with these can cause vigorous, exothermic reactions. | General reactivity of amines and sulfonyl compounds. |
| Decomposition | Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][6] | Common decomposition products for nitrogen and carbon-containing organic compounds. |
Core Disposal Protocol: Waste Segregation and Collection
The foundational principle of chemical waste management is segregation. Improperly mixed chemicals can lead to dangerous reactions, making disposal significantly more hazardous and costly. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and adherence to these guidelines is a legal and ethical responsibility.[7][8][9]
Step-by-Step Disposal Procedure:
-
Designate a Waste Container:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).[10] Do not use metal containers for potentially corrosive waste.[10]
-
The container must be in good condition, free from cracks or leaks.[10]
-
-
Label the Container:
-
Proper labeling is not just a regulatory formality; it is a critical safety communication tool for everyone in the laboratory and for the waste disposal technicians.
-
The label must, at a minimum, include the words "HAZARDOUS WASTE" .[7][10]
-
List all chemical constituents by their full name, including "this compound".[10] Avoid using abbreviations or chemical formulas.
-
Indicate the approximate percentage of each component.
-
-
Waste Collection:
-
Solid Waste: Collect unadulterated this compound and any solid materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in the designated solid hazardous waste container.[3]
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix this waste stream with other incompatible wastes, such as halogenated solvents or strong acids.[5]
-
Container Management: Keep the waste container sealed at all times, except when adding waste.[10] This prevents the release of vapors and protects the lab environment. For safety, do not fill containers beyond 75-80% of their capacity to allow for expansion and prevent spills.[11]
-
-
Storage and Removal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central accumulation area.[7][8] This area should be under the control of laboratory personnel and away from drains or sources of ignition.[10]
-
Segregate the container from incompatible chemicals within the SAA.[10]
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[10]
-
Spill and Decontamination Procedures
Accidents happen, but a prepared response minimizes risk. The procedure for cleaning a spill of this compound depends on its scale.
Small Spill (<1 gram, contained)
A minor spill can be safely managed by trained laboratory personnel.[12]
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained and not spreading.
-
Don PPE: Wear the appropriate PPE as described in Section 1.
-
Absorb/Neutralize:
-
If it is a solid powder, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[13] Do not sweep the dry powder.
-
For spills of this chemical class, which are amine hydrochlorides (mildly acidic), a neutralizer such as sodium bicarbonate can be applied.[4][14] Spread the neutralizer from the outside edges of the spill inward.[15]
-
-
Collect Waste: Carefully scoop the absorbed/neutralized material using spark-proof tools and place it into the designated hazardous waste container.[12][15]
-
Decontaminate: Wipe the spill area thoroughly with soap and water.[15] Place all cleaning materials (absorbent pads, contaminated gloves) into the hazardous waste container.
-
Package & Label: Seal the waste container, ensure it is properly labeled, and contact EHS for pickup.[15]
Large Spill (>1 gram or uncontained)
A large spill requires an emergency response.
-
Evacuate: Immediately evacuate the spill area. Alert all personnel to leave the laboratory.
-
Isolate: If safe to do so, close the laboratory doors to confine any vapors.
-
Notify: Contact your institution's EHS department and emergency services immediately.[4] Provide them with the chemical name and any known hazard information.
-
Do Not Attempt to Clean: A large spill presents significant inhalation and contact hazards that should only be managed by a trained emergency response team.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for proper handling and disposal.
References
- Laboratory Waste Management: The New Regul
- Regulation of Laboratory Waste. American Chemical Society. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
- EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Standard Operating Procedure: Hydrochloric Acid. University of California, Merced. [Link]
- Chemical Spill Procedures. Clarkson University. [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
- Chemical waste | Hazardous Waste Management. McGill University. [Link]
- Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]
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Navigating the Safe Handling of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS No. 651057-01-1), a piperidine derivative utilized in synthetic chemistry. By elucidating the principles behind the recommended safety protocols, this document aims to empower researchers to work confidently and securely.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid compound that, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is classified with the signal word "Warning" and the pictogram GHS07, indicating it is an irritant.[1] The primary hazards associated with this compound are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1]
Given its classification as an irritant, direct contact with the skin, eyes, and respiratory tract must be rigorously avoided.[2][3][4] While comprehensive toxicological data for this specific compound is not extensively published, the known hazards of similar piperidine and sulfonyl-containing compounds necessitate a cautious approach.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The selection of appropriate PPE is dictated by the identified hazards and the specific laboratory operations being performed.
Core PPE Requirements
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[7] | To prevent contact with airborne particles or splashes that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin irritation upon direct contact.[5][7][8] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A standard laboratory coat. An impervious apron is recommended when handling larger quantities. | To protect the skin and personal clothing from accidental spills. |
| Respiratory Protection | Not typically required for small-scale use in a well-ventilated area. However, a NIOSH-approved respirator may be necessary if dust is generated or if working outside of a fume hood.[9] | To prevent respiratory tract irritation from inhalation of the powdered compound.[1][3] |
Safe Handling and Operational Plan
Adherence to a systematic operational plan minimizes the risk of exposure and ensures a safe working environment.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area.[5][8][10] For procedures that may generate dust, such as weighing, a chemical fume hood is mandatory.[11]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Before starting, clear the work area of any unnecessary items to prevent contamination.
-
-
Weighing and Transfer :
-
When weighing the solid, do so on a tared weigh paper or in a suitable container within a fume hood to contain any airborne particles.
-
Use a spatula for transfers. Avoid creating dust.
-
Close the container tightly after use.
-
-
Solution Preparation :
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling :
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][11] If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[4][13]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8][11]
-
Spill Cleanup : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[5][9] Clean the spill area with a suitable solvent. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection : All waste containing this compound, including unused material, contaminated labware, and spill cleanup debris, should be collected in a designated and clearly labeled hazardous waste container.[14]
-
Disposal Method : The primary recommended method of disposal is through a licensed professional waste disposal service.[14] The material will likely be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[15]
-
Prohibitions :
By integrating these safety and handling protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a culture of safety and scientific excellence.
References
- Penta chemicals. (2024, May 7).
- Sigma-Aldrich. This compound.
- ChemScene. Safety Data Sheet: this compound.
- 1stsci.com. This compound.
- ChemicalBook. 651057-01-1 CAS MSDS (this compound).
- Combi-Blocks, Inc. (2023, January 2).
- ResearchGate. (2025, August 7).
- Chemos GmbH & Co. KG.
- Fisher Scientific. (2023, October 11).
- Carl ROTH. (2025, March 31).
- International Chemical Safety Cards (ICSCs). ICSC 1163 - METHANESULFONYL CHLORIDE.
- Thermo Fisher Scientific. (2023, August 25).
- Carl ROTH.
- Vitenskapskomiteen for mat og miljø. (2021, May 4). Risk assessment of methylsulfonylmethane (MSM).
- Sigma-Aldrich. (2023, October 27).
- Sigma-Aldrich. (2024, November 19).
- Thermo Fisher Scientific. (2016, October 18).
- Cayman Chemical. (2023, August 10).
- Cambridge Commodities. Methyl Sulfonyl Methane (MSM) - (Min 99%).
- Angene Chemical. (2021, May 1).
- Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 1-(3-Methoxypropyl)-4-piperidinamine.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- Benchchem. Proper Disposal of 4-(CHLOROMETHYL)
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
